molecular formula C16H16ClN3O3S B1226748 Zidapamide CAS No. 75820-08-5

Zidapamide

Numéro de catalogue: B1226748
Numéro CAS: 75820-08-5
Poids moléculaire: 365.8 g/mol
Clé InChI: BHUKYXOYJMLRAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zidapamide is a sulfamoylbenzoic acid-based agent and indapamide analog, with diuretic activity. This compound, formerly known as isodapamide, acts in a similar manner as the thiazide-like diuretic indapamide. This agent has never been marketed.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKYXOYJMLRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048834
Record name Zipadamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75820-08-5
Record name 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75820-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zidapamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zipadamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zidapamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIDAPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Indapamide in Renal Tubules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, exerts its primary antihypertensive effect through a dual mechanism involving both renal and vascular targets. In the renal tubules, its principal action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT), leading to increased natriuresis and diuresis. This guide provides a comprehensive technical overview of the molecular mechanisms of indapamide's action within the kidney, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Renal Tubular Mechanism of Action

Indapamide's primary renal effect is localized to the distal convoluted tubule (DCT), a key segment of the nephron responsible for fine-tuning electrolyte and water reabsorption.[1][2]

Molecular Target: The Na+/Cl- Cotransporter (NCC)

The specific molecular target of indapamide in the DCT is the electroneutral sodium-chloride cotransporter, also known as NCC or SLC12A3.[3] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood. By binding to and inhibiting NCC, indapamide effectively blocks this reabsorption process.[2][3] This leads to an increased concentration of sodium and chloride ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).

Impact on Electrolyte Excretion

The inhibition of NCC by indapamide leads to a cascade of effects on the urinary excretion of various electrolytes.

  • Sodium (Na+) and Chloride (Cl-) : As the primary action of indapamide is to block Na+ and Cl- reabsorption, their excretion in the urine is significantly increased.

  • Potassium (K+) : The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a more favorable electrochemical gradient for potassium secretion into the tubular fluid, which can lead to a decrease in serum potassium levels (hypokalemia). However, some studies suggest that indapamide has a less pronounced effect on potassium levels compared to traditional thiazide diuretics.

  • Calcium (Ca2+) : Indapamide has a hypocalciuric effect, meaning it decreases the excretion of calcium in the urine. The precise mechanism is thought to involve the enhancement of passive calcium reabsorption in the proximal tubule and a direct effect on calcium transport in the distal tubule. This effect can be beneficial in preventing the formation of calcium-containing kidney stones.

  • Magnesium (Mg2+) : The effect of indapamide on magnesium excretion is less clear, with some studies showing no significant change in 24-hour urinary magnesium output.

Data Presentation: Quantitative Effects of Indapamide

The following tables summarize the quantitative effects of indapamide on urinary electrolyte excretion, plasma hormone levels, and renal hemodynamics as reported in various clinical studies.

ParameterDosageChangeStudy PopulationReference
Urinary Sodium Excretion 2.5 mg/day (in combination with furosemide)Increased from 83.7 ± 82.2 mEq/day to 140.7 ± 33.8 mEq/day after 1 weekPatients with massive edema
Urinary Potassium Excretion 2.5 mg/day-18% (p < 0.001) decrease in serum potassiumPatients with benign to moderate essential hypertension
Urinary Calcium Excretion 2.5 mg/day-53% on the 7th day of treatmentPatients with recurrent calcium nephrolithiasis and essential hypertension
Urinary Magnesium/Calcium Ratio 2.5 mg/day+167% on the 7th day of treatmentPatients with recurrent calcium nephrolithiasis and essential hypertension
ParameterDosageChangeStudy PopulationReference
Plasma Renin Activity 2.5 mg/day+70%Patients with benign to moderate essential hypertension
Plasma Aldosterone 2.5 mg/day+81% (p < 0.01)Patients with benign to moderate essential hypertension
ParameterDosageChangeStudy PopulationReference
Glomerular Filtration Rate (GFR) 2.5 mg/day-9%Patients with essential hypertension
Renal Plasma Flow (RPF) 2.5 mg/day-9%Patients with essential hypertension
Creatinine Clearance Not specified+28.5 ± 4.4%Patients with impaired renal function and moderate hypertension

Experimental Protocols

Free Water Clearance Studies

Objective: To determine the site of action of a diuretic within the renal tubule.

Methodology:

  • Subject Preparation: Healthy volunteers or patients are typically studied after an overnight fast. A constant state of hydration is maintained by oral water loading or intravenous infusion of a hypotonic solution.

  • Urine and Blood Sampling: Urine is collected at timed intervals (e.g., every 15-30 minutes) via a bladder catheter. Blood samples are drawn simultaneously.

  • Analysis: Urine and plasma osmolality are measured using an osmometer. Urine flow rate (V) is determined.

  • Calculations:

    • Osmolar clearance (Cosm) is calculated as: Cosm = (Uosm * V) / Posm, where Uosm is urine osmolality and Posm is plasma osmolality.

    • Free water clearance (CH2O) is calculated as: CH2O = V - Cosm.

  • Interpretation: Thiazide-like diuretics, including indapamide, act on the cortical diluting segment of the distal tubule, impairing the ability of the kidney to excrete solute-free water, thus leading to a decrease in free water clearance.

Renal Micropuncture Studies

Objective: To directly sample and analyze fluid from different segments of the nephron to localize and quantify the effects of a diuretic.

Methodology:

  • Animal Preparation: The experiment is typically performed on anesthetized animals (e.g., rats). The kidney is exposed and immobilized.

  • Tubule Identification: The surface of the kidney is illuminated, and specific tubular segments (e.g., proximal and distal tubules) are identified based on their anatomical location and appearance. Intravenous injection of a dye like Lissamine green can aid in visualization.

  • Fluid Collection: A sharpened micropipette is inserted into the lumen of the identified tubule to collect a fluid sample.

  • Analysis: The collected tubular fluid is analyzed for inulin concentration (to measure water reabsorption), and electrolyte concentrations (e.g., Na+, K+, Cl-).

  • Interpretation: By comparing the composition of the tubular fluid at different points along the nephron, before and after the administration of indapamide, researchers can pinpoint the site of action and quantify the inhibition of ion transport.

In Vitro Thiazide-Sensitive NCC-Mediated Ion Flux Assay

Objective: To directly measure the inhibitory effect of indapamide on the function of the NCC transporter in a controlled cellular environment.

Methodology:

  • Cell Culture: A stable cell line (e.g., HEK293) is engineered to co-express the human NCC protein and a Cl--sensitive fluorescent reporter (e.g., a membrane-targeted YFP).

  • Assay Initiation: The cells are incubated in a hypotonic, Cl--free, and K+-free buffer to activate the NCC transporters via the WNK-SPAK signaling pathway.

  • Measurement of Ion Flux: A Cl--containing solution is added to the cells, and the resulting influx of Cl- through the NCC quenches the fluorescence of the YFP reporter. The rate of fluorescence quenching is proportional to the NCC activity.

  • Inhibition Studies: The assay is performed in the presence and absence of varying concentrations of indapamide to determine its inhibitory effect on NCC-mediated Cl- influx.

  • Data Analysis: The data can be used to calculate the IC50 value of indapamide for NCC inhibition.

Signaling Pathways and Experimental Workflows

Renal Tubular Action of Indapamide

Indapamide_Renal_Action Indapamide Indapamide NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule Indapamide->NCC Inhibits Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Mediates Urinary_Na_Cl Increased Urinary Na+ and Cl- Excretion Na_Cl_Reabsorption->Urinary_Na_Cl Reduces Diuresis Increased Diuresis Urinary_Na_Cl->Diuresis Leads to Collecting_Duct Collecting Duct Urinary_Na_Cl->Collecting_Duct Increases Na+ delivery to Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure ENaC ENaC Activity Collecting_Duct->ENaC Stimulates K_Secretion Increased K+ Secretion ENaC->K_Secretion Hypokalemia Potential for Hypokalemia K_Secretion->Hypokalemia

Renal tubular mechanism of Indapamide.
Experimental Workflow for Assessing Diuretic Effects

Diuretic_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase cluster_analysis Data Analysis Baseline_Measurements Baseline Measurements: - 24-hr Urine Collection (Na+, K+, Cl-, Ca2+, Mg2+) - Blood Samples (Electrolytes, Renin, Aldosterone) - GFR and RPF Measurement Indapamide_Admin Administer Indapamide (e.g., 2.5 mg/day) Baseline_Measurements->Indapamide_Admin Patient Enrollment Follow_up_Measurements Follow-up Measurements: - Repeat 24-hr Urine and Blood Collections - Repeat GFR and RPF Measurement Indapamide_Admin->Follow_up_Measurements Treatment Period Data_Comparison Compare Pre- and Post-Treatment Data (Statistical Analysis) Follow_up_Measurements->Data_Comparison

General experimental workflow for clinical trials.

Conclusion

Indapamide's mechanism of action in the renal tubules is centered on the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. This targeted action leads to increased sodium and water excretion, contributing to its antihypertensive effect. The accompanying changes in the excretion of other electrolytes, such as potassium and calcium, are important considerations in its clinical application. A thorough understanding of these renal mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals working to refine and develop novel diuretic and antihypertensive therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Indapamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, is a well-established therapeutic agent for the management of hypertension and edema.[1] Its unique chemical structure, featuring a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline group, has prompted extensive research into the synthesis of its derivatives to explore and enhance its therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of various Indapamide derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document details synthetic methodologies, presents characterization data in a structured format, and illustrates key experimental workflows.

Introduction

Indapamide exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion.[2] The exploration of its derivatives is driven by the quest for compounds with improved pharmacological profiles, such as enhanced potency, longer duration of action, reduced side effects, or novel therapeutic applications, including potential as carbonic anhydrase inhibitors or anticancer agents.[3][4] This guide will delve into the core aspects of synthesizing and characterizing these novel chemical entities.

General Synthetic Strategies

The synthesis of Indapamide and its derivatives typically revolves around the formation of an amide bond between a substituted 4-chloro-3-sulfamoylbenzoic acid moiety and a substituted indoline or other heterocyclic amine. Two primary synthetic routes are commonly employed, differing in the activation method of the carboxylic acid.

A general representation of the synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Activation cluster_2 Condensation cluster_3 Final Product 4-chloro-3-sulfamoylbenzoic_acid 4-chloro-3-sulfamoylbenzoic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2) 4-chloro-3-sulfamoylbenzoic_acid->Acid_Chloride_Formation Route 1 Coupling_Agent Direct Coupling (e.g., DCC, EDC) 4-chloro-3-sulfamoylbenzoic_acid->Coupling_Agent Route 2 Amine_Derivative Amine Derivative (e.g., 2-methylindoline analog) Amide_Bond_Formation Amide Bond Formation Amine_Derivative->Amide_Bond_Formation Acid_Chloride_Formation->Amide_Bond_Formation Coupling_Agent->Amide_Bond_Formation Indapamide_Derivative Indapamide Derivative Amide_Bond_Formation->Indapamide_Derivative

General Synthetic Workflow for Indapamide Derivatives.
Route 1: Acyl Chloride Formation followed by Condensation

This classic approach involves the conversion of 4-chloro-3-sulfamoylbenzoic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-3-sulfamoylbenzoyl chloride is then reacted with the desired amine to form the final Indapamide derivative.

A detailed workflow for this route is presented below:

Acyl_Chloride_Route Start 4-chloro-3-sulfamoylbenzoic acid Acyl_Chloride 4-chloro-3-sulfamoylbenzoyl chloride Start->Acyl_Chloride Reaction with Thionyl_Chloride SOCl2 Thionyl_Chloride->Acyl_Chloride Condensation Condensation (in a suitable solvent with a base like triethylamine) Acyl_Chloride->Condensation Amine Substituted Amine (e.g., 2-methylindoline) Amine->Condensation Purification Purification (e.g., Recrystallization, Chromatography) Condensation->Purification Final_Product Indapamide Derivative Purification->Final_Product Direct_Coupling_Route Start_Acid 4-chloro-3-sulfamoylbenzoic acid Reaction Direct Amidation Reaction (in an aprotic solvent) Start_Acid->Reaction Start_Amine Substituted Amine Start_Amine->Reaction Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction Byproduct_Removal Byproduct Removal (e.g., Filtration of DCU) Reaction->Byproduct_Removal Purification Purification (e.g., Recrystallization) Byproduct_Removal->Purification Final_Product Indapamide Derivative Purification->Final_Product SAR_Considerations cluster_Sulfamoylbenzamide Sulfamoylbenzamide Moiety Modifications cluster_Indoline Indoline Moiety Modifications Indapamide_Core Indapamide Core Structure Sulfonamide_Substitution N-Substitution on Sulfonamide Indapamide_Core->Sulfonamide_Substitution Impacts Diuretic Activity Aromatic_Ring_Substitution Substitution on Benzene Ring Indapamide_Core->Aromatic_Ring_Substitution Modulates Potency Indoline_Ring_Substitution Substitution on Indoline Ring Indapamide_Core->Indoline_Ring_Substitution Affects Lipophilicity and Pharmacokinetics Indoline_Replacement Replacement of Indoline with other Heterocycles Indapamide_Core->Indoline_Replacement Can introduce novel biological activities

References

Indapamide Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent that has been in clinical use for decades. Its unique pharmacological profile, characterized by both a diuretic and a direct vascular effect, stems from its distinct chemical structure. Unlike traditional thiazide diuretics, indapamide possesses a methylindoline moiety, which imparts high lipid solubility, and a polar sulfamoyl chlorobenzamide group, responsible for its diuretic action.[1][2] This dual mechanism of action, combining a mild diuretic effect with vasodilation, makes indapamide an effective and well-tolerated treatment for hypertension.[3][4]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indapamide and its analogs. It summarizes the available data on how modifications to its chemical scaffold influence its diuretic and antihypertensive properties. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the design of novel diuretic and antihypertensive agents.

Core Structure of Indapamide

Indapamide's chemical structure, 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide, is the foundation of its pharmacological activity. The molecule can be divided into two key pharmacophores:

  • The Chlorosulfamoylbenzamide Moiety: This polar portion of the molecule is primarily responsible for the diuretic effect. It acts by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[5]

  • The Methylindoline Moiety: This lipophilic group is a key differentiator from thiazide diuretics. Its high lipid solubility allows for greater tissue penetration and is thought to contribute significantly to the direct vascular effects of the drug.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the indapamide structure have been undertaken to explore the key determinants of its diuretic and antihypertensive activities. The following sections summarize the findings from these studies.

Modifications of the N-Amino-Indoline Ring

The indoline portion of the molecule has been a primary target for modification to understand its role in the drug's activity.

Table 1: SAR of N-Amino-Indoline Ring Modifications

ModificationResulting Compound TypeEffect on Diuretic ActivityEffect on Antihypertensive ActivityReference(s)
Replacement of indoline with 1,2,3,4-tetrahydroquinolineN-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolinesComparable or higher than indapamideNone observed
Replacement of indoline with 1,2,3,4-tetrahydroisoquinolineN-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroisoquinolinesComparable or higher than indapamideNone observed
Replacement of indoline with methyl-phenyl-pyrrolidinesN-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidinesComparable or higher than indapamideComparable to indapamide (slower onset)
Replacement of indoline with isoindoline2-(4-chloro-3-sulfamoylbenzamido)isoindolinesMaintainedNot explicitly stated

These studies suggest that while the heterocyclic amine attached to the benzamide is crucial, some degree of structural variation is tolerated, and can even enhance diuretic activity. The lack of antihypertensive activity in the tetrahydroquinoline and tetrahydroisoquinoline analogs suggests a specific structural requirement for the vascular effects of indapamide that is met by the indoline and pyrrolidine rings.

Modifications of the Chlorosulfamoylbenzamide Moiety

The chlorosulfamoylbenzamide portion is essential for the diuretic activity of indapamide.

Table 2: SAR of Chlorosulfamoylbenzamide Moiety Modifications

ModificationResulting Compound TypeEffect on Diuretic ActivityReference(s)
Variations in the sulfonamide group4-chloro-3-sulfonamide-benzolsulfonamide derivativesActivity is sensitive to the nature of the sulfonamide group

While detailed quantitative data is scarce in the public domain, it is well-established that the sulfonamide group is a critical pharmacophore for diuretic activity in this class of compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of indapamide analogs are often proprietary. However, based on the available literature, the following outlines the general methodologies employed.

General Synthesis of Indapamide Analogs

A common synthetic route to indapamide and its analogs involves the condensation of a substituted 4-chloro-3-sulfamoylbenzoic acid derivative with an appropriate N-amino heterocyclic compound.

4-Chloro-3-sulfamoylbenzoic_acid 4-Chloro-3-sulfamoylbenzoic acid Acyl_chloride 4-Chloro-3-sulfamoylbenzoyl chloride 4-Chloro-3-sulfamoylbenzoic_acid->Acyl_chloride Acylation Thionyl_chloride Thionyl chloride (SOCl2) Thionyl_chloride->Acyl_chloride Indapamide_analog Indapamide Analog Acyl_chloride->Indapamide_analog Condensation N-Amino-heterocycle N-Amino-heterocycle (e.g., N-amino-2-methylindoline) N-Amino-heterocycle->Indapamide_analog Base Base (e.g., Triethylamine) Base->Indapamide_analog

General Synthetic Scheme for Indapamide Analogs

Protocol Outline:

  • Acyl Chloride Formation: 4-chloro-3-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride.

  • Condensation: The acyl chloride is then reacted with the desired N-amino heterocyclic compound (e.g., N-amino-2-methylindoline or its analog) in the presence of a base (e.g., triethylamine) to facilitate the condensation reaction.

  • Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final indapamide analog.

Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

In Vivo Diuretic Activity Assay in Rats

The diuretic activity of indapamide analogs is commonly evaluated in rats using a modification of the Lipschitz test.

Animal_preparation Animal Preparation (Fasted rats, water ad libitum) Hydration Oral Hydration (Saline load) Animal_preparation->Hydration Drug_administration Drug Administration (Vehicle, Standard, or Test Compound) Hydration->Drug_administration Urine_collection Urine Collection (Metabolic cages) Drug_administration->Urine_collection Analysis Urine Analysis (Volume, Na+, K+, Cl- concentration) Urine_collection->Analysis Data_evaluation Data Evaluation (Diuretic activity, natriuretic activity) Analysis->Data_evaluation

Workflow for In Vivo Diuretic Activity Assay

Protocol Outline:

  • Animal Preparation: Male Wistar rats are typically used. They are fasted overnight with free access to water.

  • Hydration: The animals are orally hydrated with a saline solution to ensure a baseline urine flow.

  • Drug Administration: The animals are divided into groups and administered the vehicle (control), a standard diuretic (e.g., furosemide or hydrochlorothiazide), or the test indapamide analog orally or via intraperitoneal injection.

  • Urine Collection: The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

  • Urine Analysis: The volume of urine is measured, and the concentrations of electrolytes (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic activity is calculated as the ratio of urine output in the test group to the control group. Natriuretic and other electrolyte excretion activities are similarly calculated.

In Vitro Vasodilation and Calcium Influx Assays

The direct vascular effects of indapamide analogs can be assessed by measuring their ability to relax pre-constricted arterial rings and by measuring their impact on intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Protocol Outline for Calcium Influx Assay:

  • Cell Culture: Primary VSMCs are isolated from sources like rat aorta and cultured.

  • Fluorescent Dye Loading: The cultured VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorometer.

  • Stimulation and Treatment: The cells are stimulated with a vasoconstrictor (e.g., potassium chloride or phenylephrine) in the presence or absence of the test indapamide analog.

  • Calcium Measurement: The change in intracellular calcium concentration is monitored over time by measuring the fluorescence of the calcium-bound dye.

  • Data Analysis: The inhibitory effect of the indapamide analog on the vasoconstrictor-induced calcium influx is quantified.

Signaling Pathways

Indapamide exerts its therapeutic effects through two primary signaling pathways: one in the kidney leading to diuresis and another in vascular smooth muscle leading to vasodilation.

Diuretic Signaling Pathway

The diuretic effect of indapamide is initiated by the inhibition of the Na+/Cl- symporter in the apical membrane of distal convoluted tubule cells in the kidney.

Indapamide Indapamide Na_Cl_Symporter Na+/Cl- Symporter (in Distal Convoluted Tubule) Indapamide->Na_Cl_Symporter Na_Cl_Reabsorption Na+ and Cl- Reabsorption Na_Cl_Symporter->Na_Cl_Reabsorption Water_Reabsorption Water Reabsorption Na_Cl_Reabsorption->Water_Reabsorption Diuresis Increased Diuresis Water_Reabsorption->Diuresis

Indapamide's Diuretic Signaling Pathway
Vasodilatory Signaling Pathway

The vasodilatory effect of indapamide is more complex and is primarily attributed to its ability to reduce calcium influx in vascular smooth muscle cells. Recent studies also suggest a role for increased production of epoxyeicosatrienoic acids (EETs), which are vasodilating lipid mediators, and potential modulation of potassium channels.

cluster_0 Vascular Smooth Muscle Cell Indapamide Indapamide L_type_Ca_Channel L-type Ca2+ Channels Indapamide->L_type_Ca_Channel PKC Protein Kinase C Indapamide->PKC May inhibit Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Contraction Vasoconstriction Intracellular_Ca->Contraction Vasodilation Vasodilation Contraction->Vasodilation inhibition of PKC->Contraction

Simplified Vasodilatory Signaling Pathway of Indapamide

This diagram illustrates the primary proposed mechanism where indapamide inhibits L-type calcium channels, leading to reduced intracellular calcium and subsequent vasodilation. The potential involvement of Protein Kinase C (PKC) inhibition is also noted as a possible contributing factor.

Conclusion

The structure-activity relationship of indapamide is a testament to the intricate interplay between chemical structure and pharmacological function. The chlorosulfamoylbenzamide moiety is the cornerstone of its diuretic activity, while the unique methylindoline group is pivotal for its direct vasodilatory effects. While the qualitative SAR is relatively well-understood, a significant gap exists in the public domain regarding quantitative data for a broad range of analogs. Future research focused on generating and publishing such data would be invaluable for the rational design of new generations of antihypertensive agents with tailored diuretic and vasodilatory properties. The detailed elucidation of the downstream signaling pathways involved in indapamide's vascular effects also remains an area ripe for further investigation. This technical guide provides a comprehensive overview of the current knowledge, highlighting both what is known and where further research is needed to advance the field.

References

In Vitro Vasorelaxant Effects of Indapamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro vasorelaxant effects of Indapamide, a thiazide-like diuretic with recognized antihypertensive properties beyond its renal actions. This document summarizes key quantitative data, details common experimental protocols, and illustrates the proposed signaling pathways involved in Indapamide-induced vasorelaxation.

Core Mechanisms of Action

Indapamide's vasorelaxant properties are primarily attributed to its direct effects on vascular smooth muscle cells (VSMCs), with some studies also suggesting an influence on endothelial function. The principal mechanisms investigated in vitro include the modulation of ion channels, particularly calcium (Ca2+) and potassium (K+) channels, and its interaction with the prostaglandin system. Unlike some diuretics, Indapamide exhibits these direct vascular effects, contributing to its antihypertensive efficacy[1][2].

Quantitative Data on Vasorelaxant Effects

The following tables summarize the quantitative data from various in vitro studies on the effects of Indapamide on vascular tone and related cellular processes.

Table 1: Effects of Indapamide on Vascular Smooth Muscle Cell Contraction and Ion Channels

ParameterPreparationIndapamide ConcentrationObserved EffectReference
Ca2+ Entry InhibitionVascular Smooth Muscle Cells10 µmol/LSignificantly blunted the increase of intracellular Ca2+ following potassium-induced depolarization and osmotic cell swelling.[3]
Voltage-gated Ca2+ CurrentsVascular Smooth Muscle Cells100 µmol/LSignificantly reduced voltage-gated Ca2+ currents.[3]
Inward Ca2+ and Outward K+ CurrentsRat Myometrium and Portal Vein3 x 10⁻⁴ MDepressed both inward calcium and outward potassium currents.[4]
Norepinephrine-induced ContractionRat Portal Vein10⁻⁴ MReduced contraction.
Angiotensin II-induced ContractionRat Portal Vein10⁻⁴ MSuppressed electrophysiological and mechanical responses.
Endothelium-dependent ContractionsAorta of Spontaneously Hypertensive Rats (SHR)10⁻⁴ MInhibited acetylcholine and adenosine diphosphate-β-S-induced contractions in the presence of a nitric oxide synthase inhibitor.

Table 2: Effects of Indapamide on Endothelial Function and Other Signaling Pathways

ParameterPreparationIndapamide ConcentrationObserved EffectReference
Bradykinin-induced Relaxation (in the presence of Indomethacin)Canine Femoral Arteries10⁻⁷ to 10⁻⁵ mol/literReversed the reduced relaxation to bradykinin in a concentration-dependent manner.
Prostacyclin and Forskolin-induced Relaxation (in the presence of Indomethacin)Canine Femoral ArteriesNot specifiedShifted the concentration-response curve to the left.
Cytosolic Free CalciumAortic Vascular Smooth Muscle Cells (A10 cell line)10⁻⁵ and 5 x 10⁻⁵ MSignificantly decreased cytosolic free calcium stimulated by 10% foetal calf serum.
p44/p42 MAPK PhosphorylationAortic Vascular Smooth Muscle Cells (A10 cell line)5 x 10⁻⁵ MDecreased phosphorylation stimulated by 10% foetal calf serum.

Signaling Pathways

The vasorelaxant effects of Indapamide involve multiple signaling pathways within vascular smooth muscle cells and potentially the endothelium.

Indapamide's Action on Vascular Smooth Muscle Cells

Indapamide's primary mechanism of vasorelaxation is believed to be the inhibition of Ca2+ influx into VSMCs. This leads to a decrease in intracellular calcium concentration, which in turn reduces the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.

G cluster_intracellular Intracellular Space (VSMC) Indapamide Indapamide VGCC Voltage-Gated Ca²⁺ Channels Indapamide->VGCC Relaxation Vasorelaxation Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active MLC_P Myosin Light Chain Phosphorylation MLCK_active->MLC_P Contraction Vasoconstriction MLC_P->Contraction

Caption: Indapamide's inhibitory effect on Ca²⁺ channels in VSMCs.

Potential Endothelium-Mediated Effects of Indapamide

Some studies suggest that Indapamide may also have an indirect vasorelaxant effect by modulating the release of endothelium-derived relaxing factors, particularly when prostanoid production is impaired.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Indapamide_endo Indapamide EDRF_release Release of Endothelium-Derived Relaxing Factor(s) Indapamide_endo->EDRF_release Facilitates Prostanoid_impaired Impaired Prostanoid Production (e.g., via Indomethacin) Prostanoid_impaired->EDRF_release Relaxation Vasorelaxation EDRF_release->Relaxation

Caption: Potential facilitation of EDRF release by Indapamide.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the in vitro vasorelaxant effects of Indapamide.

Preparation of Vascular Rings
  • Tissue Source: Aortas or other arteries (e.g., femoral, mesenteric) are typically isolated from experimental animals such as rats (e.g., Wistar, Spontaneously Hypertensive Rats) or dogs.

  • Dissection: The isolated artery is cleaned of adherent connective tissue and cut into rings of approximately 2-4 mm in length.

  • Endothelium Removal (for endothelium-independent studies): The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire or wooden stick. Successful removal is confirmed by the absence of relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Mounting: The vascular rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 g, with the bathing solution being replaced every 15-20 minutes.

Vasorelaxation Studies
  • Pre-contraction: After equilibration, the vascular rings are contracted with a vasoconstrictor agent. Common choices include:

    • Potassium Chloride (KCl) to induce depolarization-induced contraction.

    • Phenylephrine or Norepinephrine to activate α-adrenergic receptors.

    • Prostaglandin F2α.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, Indapamide is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded as a percentage of the pre-contraction tension.

  • Data Analysis: The concentration-response data are often fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax).

Intracellular Calcium Measurement
  • Cell Culture: Vascular smooth muscle cells are cultured under standard conditions.

  • Fluorescent Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM.

  • Stimulation: The cells are then stimulated with a vasoconstrictor in the presence or absence of Indapamide.

  • Measurement: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence ratio at specific excitation wavelengths.

The experimental workflow for a typical vasorelaxation study is depicted below.

G A Isolate and Prepare Vascular Rings B Mount in Organ Bath and Equilibrate A->B C Induce Stable Contraction (e.g., with KCl or Phenylephrine) B->C D Add Indapamide in Cumulative Concentrations C->D E Record Changes in Isometric Tension D->E F Analyze Data and Generate Concentration-Response Curve E->F G Calculate EC₅₀/IC₅₀ and Emax F->G

Caption: General experimental workflow for in vitro vasorelaxation assays.

Conclusion

The in vitro evidence strongly supports a direct vasorelaxant effect of Indapamide, which is likely a significant contributor to its antihypertensive action. The primary mechanism appears to be the inhibition of calcium influx in vascular smooth muscle cells. Further research may fully elucidate the role of other pathways, including potential endothelium-mediated effects and interactions with potassium channels. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

Indapamide's Effects on Ion Channels in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indapamide, a thiazide-like diuretic and antihypertensive agent, exerts a direct vasodilatory effect on vascular smooth muscle, independent of its renal actions. This vasodilation is primarily attributed to the modulation of ion channel activity, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle relaxation. This technical guide provides an in-depth analysis of the mechanisms by which indapamide affects key ion channels in vascular smooth muscle cells (VSMCs), with a focus on calcium (Ca²⁺) and potassium (K⁺) channels. It consolidates quantitative data, details experimental methodologies, and presents signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: Inhibition of Calcium Influx

The principal vasodilatory action of indapamide stems from its ability to inhibit the influx of extracellular Ca²⁺ into VSMCs.[1][2][3][4][5] This reduction in Ca²⁺ entry curtails the activation of the contractile apparatus, leading to vasorelaxation and a decrease in peripheral vascular resistance.

Effects on Voltage-Gated Calcium Channels

Indapamide demonstrates a significant inhibitory effect on voltage-gated Ca²⁺ channels in VSMCs. Studies have shown that at high concentrations (100 µmol/L), indapamide significantly reduces voltage-gated Ca²⁺ currents, with the effect becoming more pronounced at 1 mmol/L. While lower concentrations (10 µmol/L) do not significantly alter these currents at rest, they effectively blunt the increase in [Ca²⁺]i that follows membrane depolarization induced by high extracellular potassium or osmotic stress. This suggests a dose-dependent inhibitory action on the channels responsible for Ca²⁺ influx during cellular excitation. Although the specific subtype of voltage-gated Ca²⁺ channel has not been definitively identified in all studies, L-type calcium channels are the dominant Ca²⁺ influx pathway in contractile VSMCs, making them the likely primary target.

Modulation of Potassium Channels

The role of indapamide in modulating potassium (K⁺) channels in VSMCs is more complex and appears to be secondary to its effects on Ca²⁺ channels.

Calcium-Dependent Potassium Channel Activity

Research indicates that indapamide's effect on K⁺ currents is linked to its primary action on Ca²⁺ influx. One study demonstrated that at a concentration of 3 x 10⁻⁴ M, indapamide depressed both inward Ca²⁺ and outward K⁺ currents in rat portal vein smooth muscle. The reduction in the outward K⁺ current was found to be dependent on the decrease in the inward Ca²⁺ current. This suggests that indapamide may not directly block K⁺ channels, but rather indirectly reduces their activity by lowering the intracellular Ca²⁺ available for the activation of calcium-sensitive potassium channels, such as large-conductance Ca²⁺-activated K⁺ (BKCa) channels.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of indapamide on vascular smooth muscle.

Table 1: Effects of Indapamide on Voltage-Gated Ca²⁺ Currents and Intracellular Ca²⁺

ParameterIndapamide ConcentrationObserved EffectCell TypeCitation
Voltage-Gated Ca²⁺ Currents10 µmol/LNo significant modificationVascular Smooth Muscle Cells
100 µmol/LSignificant reductionVascular Smooth Muscle Cells
1 mmol/LBlunted currentsVascular Smooth Muscle Cells
[Ca²⁺]i increase (following depolarization)10 µmol/LSignificantly bluntedVascular Smooth Muscle Cells
[Ca²⁺]i increase (following osmotic swelling)10 µmol/LSignificantly bluntedVascular Smooth Muscle Cells
Basal [Ca²⁺]i10 µmol/LNo effectVascular Smooth Muscle Cells
Serum-induced [Ca²⁺]i movements10 µmol/L & 50 µmol/LSignificant decreaseAortic Vascular Smooth Muscle Cells (A10)

Table 2: Inhibitory Effects of Indapamide on Vascular Smooth Muscle Contraction

StimulusArtery TypeIC50 Value (M)Citation
High K⁺ (80 mM)Rabbit Mesenteric Artery9.2 ± 3.0 x 10⁻⁶
Agonist-induced (Noradrenaline or 5-HT)Rabbit Mesenteric Artery5.5 ± 4.0 x 10⁻⁸

Table 3: Effects of Indapamide on Ionic Currents

Ion CurrentIndapamide ConcentrationObserved EffectCell TypeCitation
Inward Ca²⁺ Current3 x 10⁻⁴ MDepressedRat Portal Vein Smooth Muscle
Outward K⁺ Current3 x 10⁻⁴ MDepressed (dependent on Ca²⁺ current reduction)Rat Portal Vein Smooth Muscle

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Ion Channel Currents

This protocol provides a general framework for investigating the effects of indapamide on ion channels in isolated VSMCs using the whole-cell patch-clamp technique.

5.1.1 Cell Preparation:

  • Isolate VSMCs from the desired arterial tissue (e.g., aorta, mesenteric artery) by enzymatic digestion. A common enzyme cocktail includes collagenase and elastase.

  • Triturate the digested tissue to release single VSMCs.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

5.1.2 Solutions:

  • External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH). ATP and GTP can be included to maintain cellular energy levels.

5.1.3 Recording Procedure:

  • Place a coverslip with adherent VSMCs in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.

  • Approach a single, healthy VSMC with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -70 mV).

  • Apply voltage protocols (e.g., depolarizing steps) to elicit specific ion currents (e.g., Ca²⁺ or K⁺ currents).

  • Record baseline currents and then perfuse the chamber with the external solution containing various concentrations of indapamide.

  • Record the effects of indapamide on the elicited currents.

Intracellular Calcium Imaging with Fura-2 AM

This protocol outlines the measurement of [Ca²⁺]i in VSMCs in response to indapamide using the ratiometric fluorescent indicator Fura-2 AM.

5.2.1 Cell Preparation and Dye Loading:

  • Plate VSMCs on glass coverslips and grow to the desired confluency.

  • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in a physiological salt solution, such as Hanks' Balanced Salt Solution, containing a small amount of Pluronic F-127 to aid in dye solubilization).

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

5.2.2 Imaging and Data Acquisition:

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.

  • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

  • Introduce a stimulus to increase [Ca²⁺]i (e.g., high potassium solution or a vasoconstrictor agonist).

  • Perfuse the cells with a solution containing indapamide and continue to record the fluorescence ratio.

  • The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the [Ca²⁺]i.

  • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin in the presence of high and zero Ca²⁺ solutions to determine Rmax and Rmin, respectively.

Signaling Pathways and Visualizations

The primary signaling pathway for indapamide-induced vasodilation in vascular smooth muscle is the inhibition of Ca²⁺ influx, leading to a reduction in intracellular Ca²⁺ and subsequent muscle relaxation.

Indapamide_Vasodilation_Pathway Indapamide Indapamide VGCC Voltage-Gated Ca²⁺ Channels (L-type) Indapamide->VGCC Inhibits Relaxation Relaxation Indapamide->Relaxation Ca_influx Ca²⁺ Influx Ca_i [Ca²⁺]i Ca_influx->Ca_i Increases Contraction Contraction CaM Calmodulin Ca_i->CaM Activates MLCK_active Active MLCK CaM->MLCK_active Activates MLC_P Phosphorylated MLC MLCK_active->MLC_P Phosphorylates Myosin Light Chain (MLC) MLC_P->Contraction Depolarization Membrane Depolarization Depolarization->VGCC

Caption: Indapamide's primary vasodilatory signaling pathway.

The following diagram illustrates the experimental workflow for assessing indapamide's effect on intracellular calcium.

Fura2_Workflow start Start: Plate VSMCs on Coverslips load Load Cells with Fura-2 AM start->load wash Wash to Remove Extracellular Dye load->wash mount Mount on Fluorescence Microscope wash->mount baseline Acquire Baseline F340/F380 Ratio mount->baseline stimulate Stimulate with Vasoconstrictor baseline->stimulate record_stim Record F340/F380 Ratio stimulate->record_stim add_indapamide Perfuse with Indapamide record_stim->add_indapamide record_inda Record F340/F380 Ratio add_indapamide->record_inda analyze Analyze Change in [Ca²⁺]i record_inda->analyze end End analyze->end

Caption: Experimental workflow for Fura-2 calcium imaging.

This diagram shows the logical relationship of indapamide's effects on different ion currents in vascular smooth muscle.

Indapamide_Ion_Currents Indapamide Indapamide Ca_current Inward Ca²⁺ Current Indapamide->Ca_current Directly Inhibits K_current Outward K⁺ Current Indapamide->K_current Indirectly Reduces Ca_current->K_current Leads to Reduced Activation of Ca²⁺-sensitive K⁺ Channels Vasodilation Vasodilation Ca_current->Vasodilation Leads to

Caption: Logical relationship of indapamide's effects on ion currents.

Conclusion

Indapamide's vasodilatory properties are fundamentally linked to its interaction with ion channels in vascular smooth muscle. The primary and most well-documented effect is the inhibition of voltage-gated calcium channels, leading to a reduction in intracellular calcium and subsequent vasorelaxation. The modulation of potassium channels appears to be a secondary consequence of the reduced calcium influx. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular interactions between indapamide and specific ion channel subtypes. A deeper understanding of these mechanisms will be crucial for the development of more targeted and effective antihypertensive therapies.

References

The Discovery and Development of Indapamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide, a thiazide-like diuretic, has been a cornerstone in the management of hypertension for decades. Its discovery by Servier Laboratories in 1969 was a result of a deliberate effort to dissociate the antihypertensive effects of diuretics from their metabolic side effects.[1] This whitepaper provides an in-depth technical guide to the discovery and development history of Indapamide, detailing its synthesis, preclinical and clinical pharmacology, and the key experimental findings that have elucidated its unique dual mechanism of action. Quantitative data from pivotal studies are presented in structured tables, and detailed experimental protocols for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive overview of Indapamide's journey from a novel chemical entity to a widely prescribed antihypertensive agent.

Introduction: The Quest for a Better Diuretic

The development of Indapamide was driven by the need for an antihypertensive agent with the efficacy of thiazide diuretics but with a more favorable safety profile, particularly concerning metabolic disturbances like hypokalemia, glucose intolerance, and dyslipidemia.[1] Synthesized in 1969 by Servier Laboratories, Indapamide was designed as a sulphonamide derivative that would offer potent blood pressure reduction with minimal diuretic-associated side effects.[1]

Synthesis of Indapamide

The chemical synthesis of Indapamide, chemically known as 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, involves a multi-step process. Several synthetic routes have been described in the literature and patents. A common pathway involves the reaction of 4-chloro-3-sulfamoyl-benzoic acid with 1-amino-2,3-dihydro-2-methyl-1H-indole.

Representative Synthetic Protocols

Protocol 1: Acylation with 4-chloro-3-sulfamoyl-benzoyl chloride

This method involves the preparation of 4-chloro-3-sulfamoyl-benzoyl chloride from 4-chloro-3-sulfamoyl-benzoic acid and a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride to yield Indapamide.[2]

  • Step 1: Preparation of 4-chloro-3-sulfamoyl-benzoyl chloride: 4-chloro-3-sulfamoyl-benzoic acid is reacted with thionyl chloride. The reaction typically yields the product in high purity (e.g., 97.4%).[2]

  • Step 2: Synthesis of 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride: This intermediate is prepared from 2,3-dihydro-2-methyl-1H-indole and hydroxylamine-O-sulfonic acid.

  • Step 3: Condensation to form Indapamide: 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride is reacted with 4-chloro-3-sulfamoyl-benzoyl chloride to produce Indapamide.

Protocol 2: Direct Condensation

This approach utilizes a dehydrating condensation agent to directly couple 4-chloro-3-sulfamoylbenzoic acid with N-amino-2-methyl indoline hydrochloride.

  • Reaction Conditions: N-amino-2-methyl indoline hydrochloride is dissolved in an aprotic organic solvent, followed by the addition of triethylamine. 4-chloro-3-sulfamoylbenzoic acid and a dehydrating condensation agent are then added. The reaction proceeds at a low temperature (0–20 °C) for 2 to 20 hours to yield the crude product, which is then purified by recrystallization.

Preclinical Development and Pharmacological Profile

Preclinical studies in various animal models were instrumental in characterizing the pharmacological profile of Indapamide and demonstrating its dual mechanism of action.

Diuretic and Antihypertensive Effects in Animal Models

Indapamide exhibited potent and long-acting antihypertensive effects in several hypertensive animal models, including genetically hypertensive rats and DOCA-saline hypertensive rats. Notably, the antihypertensive effect was observed at doses as low as 1-3 mg/kg and was sustained for at least 48 hours. In spontaneously hypertensive rats, oral doses of 3 to 30 mg/kg produced a maximal blood pressure reduction of 15% to 20% after 24 hours.

Table 1: Antihypertensive Effects of Indapamide in Hypertensive Rat Models

Animal ModelDoseRouteEffect on Systolic Blood PressureDuration of ActionReference
DOCA-saline hypertensive rats1-100 mg/kgp.o.10-35 mmHg reductionUp to 96 hours
Spontaneously hypertensive rats3-30 mg/kgp.o.15-20% reduction> 24 hours
Mechanism of Action: Key Preclinical Experiments

Indapamide's diuretic effect is primarily attributed to the inhibition of sodium reabsorption at the cortical diluting segment of the distal convoluted tubule. This is achieved by blocking the Na+/Cl- cotransporter (NCC).

Experimental Protocol: Assessing NCC Inhibition in HEK293 Cells

A common method to study NCC inhibition involves a Cl- influx assay in a stable HEK293 cell line co-expressing NCC and a membrane-anchored Cl--sensitive Yellow Fluorescent Protein (YFP).

  • Cell Culture: HEK299 cells stably expressing NCC and a Cl--sensitive YFP are cultured under standard conditions.

  • Assay Procedure:

    • Cells are washed with a Cl--free buffer.

    • A baseline fluorescence reading is taken.

    • A Cl--containing buffer with or without the test compound (e.g., Indapamide) is added.

    • The rate of YFP fluorescence quenching, which is proportional to the rate of Cl- influx via NCC, is measured over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated to determine NCC activity. The inhibitory effect of Indapamide is quantified by comparing the rate of quenching in the presence and absence of the drug.

A key feature that distinguishes Indapamide from traditional thiazide diuretics is its direct vascular effect, which contributes significantly to its antihypertensive action. In vitro studies have demonstrated that Indapamide inhibits the contractile responses of vascular smooth muscle to various pressor agents like norepinephrine and angiotensin II. This effect is mediated, at least in part, by a reduction of calcium influx into vascular smooth muscle cells.

Experimental Protocol: Investigating Vasodilation in Isolated Rat Aorta

The vasodilatory properties of Indapamide can be assessed using isolated aortic ring preparations.

  • Tissue Preparation:

    • Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in a cold physiological salt solution (PSS).

    • The aorta is cleaned of adventitia and cut into 2-3 mm rings.

    • For some experiments, the endothelium is mechanically removed.

  • Experimental Setup:

    • Aortic rings are mounted in organ chambers containing PSS at 37°C, bubbled with 95% O2 and 5% CO2.

    • Isometric tension is recorded.

    • The rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or phenylephrine).

  • Drug Application:

    • Once a stable contraction is achieved, cumulative concentrations of Indapamide are added to the organ bath.

    • The relaxation response is measured as a percentage of the pre-contraction.

  • Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of Indapamide as a vasodilator.

Signaling Pathway of Indapamide-Induced Vasodilation

The vasodilatory effect of Indapamide is primarily linked to its ability to reduce the influx of extracellular calcium into vascular smooth muscle cells, though the exact downstream signaling cascade is complex and may involve multiple pathways.

Indapamide_Vasodilation_Pathway Indapamide Indapamide Ca_channel L-type Ca²⁺ Channel Indapamide->Ca_channel inhibits Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx Intracellular_Ca [Ca²⁺]i ↓ Ca_influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin less activation MAPK MAPK Pathway ↓ Intracellular_Ca->MAPK modulates MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Ca²⁺-Calmodulin complex Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Contraction Contraction ↓ Myosin_LC_P->Contraction Relaxation Relaxation ↑ Cell_Proliferation Cell Proliferation ↓ MAPK->Cell_Proliferation

Caption: Indapamide's vascular effect on smooth muscle cells.

Clinical Development: From Trials to Approval

The clinical development of Indapamide involved numerous studies to establish its efficacy and safety in the treatment of hypertension.

Key Clinical Trials

Several large-scale clinical trials have provided robust evidence for the efficacy of Indapamide in reducing blood pressure and cardiovascular events.

  • Post-stroke Antihypertensive Treatment Study (PATS): This randomized, double-blind, placebo-controlled trial demonstrated that in patients with a history of stroke or transient ischemic attack (TIA), treatment with Indapamide (2.5 mg daily) significantly reduced the risk of fatal and nonfatal stroke. The study involved 5,665 patients and showed a 29% reduction in the incidence of stroke with a blood pressure reduction of 5/2 mmHg.

    Experimental Workflow for the PATS Trial

    PATS_Trial_Workflow Patient_Population 5,665 patients with history of stroke or TIA Randomization Randomization Patient_Population->Randomization Indapamide_Group Indapamide 2.5 mg/day Randomization->Indapamide_Group n=2,827 Placebo_Group Placebo Randomization->Placebo_Group n=2,838 Follow_up Average follow-up of 2 years Indapamide_Group->Follow_up Placebo_Group->Follow_up Outcome_Assessment Assessment of fatal and nonfatal stroke incidence Follow_up->Outcome_Assessment Results 29% reduction in stroke incidence in the Indapamide group Outcome_Assessment->Results

    Caption: Workflow of the Post-stroke Antihypertensive Treatment Study (PATS).

  • Other Landmark Trials: Other significant trials include the Hypertension in the Very Elderly Trial (HYVET) and the Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial, which further established the benefits of Indapamide-based therapy in various patient populations.

Quantitative Efficacy Data from Clinical Trials

The following table summarizes the blood pressure-lowering effects of Indapamide from various clinical studies.

Table 2: Blood Pressure Reduction with Indapamide in Clinical Trials

Trial/StudyPatient PopulationTreatmentDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Reference
PATSPost-stroke/TIAIndapamide 2.5 mg/day vs. Placebo3 years5 (vs. placebo)2 (vs. placebo)
US Multicenter StudyMild to moderate hypertensionIndapamide 2.5 mg/day40 weeks-14.3-9.5
US Multicenter StudyMild to moderate hypertensionIndapamide 5 mg/day40 weeks-11.4-7.6
European Studies (pooled)Mild hypertensionIndapamide--Fall to < 90 mmHg in 53% of patients
European Studies (pooled)Moderate hypertensionIndapamide--Fall to < 90 mmHg in 43% of patients

Regulatory Approval and Post-Marketing Development

Indapamide was first approved for medical use in 1977. The initial New Drug Application (NDA) for Indapamide tablets in the United States was approved on July 23, 1998. Over the years, various formulations, including a sustained-release (SR) version, have been developed to improve its pharmacokinetic profile and patient compliance. More recently, in June 2025, the FDA approved a single-pill triple combination of telmisartan, amlodipine, and indapamide (WIDAPLIK™), highlighting the continued relevance of Indapamide in modern antihypertensive therapy.

Timeline of Key Milestones in Indapamide's Development

Indapamide_Timeline cluster_1960s 1960s cluster_1970s 1970s cluster_1990s 1990s cluster_2000s 2000s cluster_2020s 2020s 1969 Synthesis by Servier Laboratories 1977 First medical use approval 1969->1977 1998 US FDA approval of Indapamide tablets (NDA 75-105) 1977->1998 2008 FDA approval for generic manufacturing by Taj Pharmaceuticals 1998->2008 2025 FDA approval of WIDAPLIK™ (Telmisartan/Amlodipine/Indapamide) 2008->2025

References

Physicochemical Properties of Indapamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide is a thiazide-like diuretic and antihypertensive agent widely utilized in the management of hypertension and edema. Its therapeutic efficacy and biopharmaceutical behavior are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Indapamide, including its solubility, dissociation constant (pKa), melting point, polymorphism, and stability profile. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of key quantitative data in structured tables for ease of reference. Furthermore, this document elucidates the mechanism of action of Indapamide through a detailed signaling pathway diagram and outlines a typical experimental workflow for its analysis.

Chemical Identity and Structure

Indapamide, chemically known as 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide, is a sulfonamide derivative. Its molecular structure consists of a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline group, which contributes to its high lipid solubility compared to traditional thiazide diuretics.[1]

Table 1: Chemical and Physical Properties of Indapamide

PropertyValueReference(s)
Chemical Formula C₁₆H₁₆ClN₃O₃S[2]
Molecular Weight 365.84 g/mol [2]
Appearance White to off-white crystalline powder[3]
CAS Number 26807-65-8[2]

Solubility

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Indapamide is characterized as a weakly acidic compound. Its solubility is pH-dependent, being more soluble in alkaline conditions where it can form a sodium salt. It is practically insoluble in water and dilute hydrochloric acid.

Table 2: Solubility of Indapamide in Various Solvents

SolventSolubility DescriptionReference(s)
WaterPractically insoluble
Dilute Hydrochloric AcidPractically insoluble
MethanolSoluble
EthanolSoluble
AcetonitrileSoluble
Glacial Acetic AcidSoluble
Ethyl AcetateSoluble
ChloroformVery slightly soluble
EtherVery slightly soluble
Phosphate Buffer (pH 7.4)Freely soluble
Experimental Protocol: Equilibrium Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of Indapamide in various solvents.

  • Preparation: An excess amount of Indapamide powder is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

  • Quantification: The concentration of Indapamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or g/100 mL).

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn influences its absorption, distribution, and excretion. Indapamide is a weak acid.

Table 3: Dissociation Constant (pKa) of Indapamide

pKa ValueTemperature (°C)MethodReference(s)
8.825Not specified
9.20Not specifiedNot specified
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

  • Instrument Calibration: A potentiometer is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: A known concentration of Indapamide (e.g., 1 mM) is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution. The ionic strength of the solution is maintained constant using an electrolyte solution (e.g., 0.15 M KCl).

  • Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl). A standard solution of a strong base (e.g., 0.1 M NaOH) is then added incrementally.

  • Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often calculated using the second derivative method. The experiment should be performed in triplicate to ensure reproducibility.

Melting Point and Polymorphism

The melting point is a fundamental physical property used for identification and purity assessment. Indapamide can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms can exhibit variations in their physical properties, including melting point, solubility, and stability.

Table 4: Melting Point and Polymorphic Forms of Indapamide

FormMelting Point (°C)Enthalpy of Fusion (J/g)MethodReference(s)
Commercial Form172.67 (maxima)76.75DSC
Form-I189 (maxima)156.3DSC
General Range167 - 170-Not specified

Studies have identified at least one polymorphic form (Form-I) and several pseudopolymorphic forms (solvates) of Indapamide. The commercial form is often a hydrate.

Experimental Protocol: Characterization of Polymorphic Forms

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and crystallization.

  • Sample Preparation: A small amount of the Indapamide sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium). An empty sealed pan is used as a reference.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram shows endothermic peaks corresponding to melting events. The onset temperature, peak maximum, and enthalpy of fusion are determined from these peaks to characterize the thermal behavior of the different polymorphic forms.

XRPD is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline form has a unique diffraction pattern.

  • Sample Preparation: A finely powdered sample of Indapamide is placed on a sample holder.

  • Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

  • Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a characteristic fingerprint for the crystalline form. The peak positions and relative intensities are used to differentiate between polymorphs.

Stability

The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. Indapamide is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.

Table 5: Summary of Indapamide Degradation Behavior

Stress ConditionObservationPotential Degradation ProductsReference(s)
Acidic Hydrolysis Degradation observedNot fully elucidated in provided sources
Basic Hydrolysis Degradation observedNot fully elucidated in provided sources
**Oxidative (e.g., H₂O₂) **Degradation observedNot fully elucidated in provided sources
Thermal Stable-
Photolytic Stable-
Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted by subjecting the drug substance to various stress conditions more severe than accelerated stability testing conditions.

  • Acidic Degradation: Indapamide solution is treated with a strong acid (e.g., 0.1 M HCl) and heated for a specified period.

  • Basic Degradation: Indapamide solution is treated with a strong base (e.g., 0.1 M NaOH) and heated.

  • Oxidative Degradation: Indapamide solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Solid Indapamide is exposed to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Solid or solution samples of Indapamide are exposed to UV and visible light.

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products. The extent of degradation is quantified, and the degradation products can be further characterized using techniques like mass spectrometry (MS).

Mechanism of Action and Signaling Pathway

Indapamide exerts its antihypertensive effect through a dual mechanism:

  • Diuretic Action: It inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This reduces plasma volume and cardiac output.

  • Vasodilatory Action: Indapamide has a direct effect on vascular smooth muscle, causing vasodilation. This is thought to involve the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.

Indapamide_Mechanism Indapamide Indapamide DCT Distal Convoluted Tubule (Kidney) Indapamide->DCT Acts on VSMC Vascular Smooth Muscle Cells Indapamide->VSMC Acts on NaCl_Symporter Na+/Cl- Symporter Indapamide->NaCl_Symporter Inhibits Ca_Channel Ca2+ Channels Indapamide->Ca_Channel Modulates Na_Reabsorption Decreased Na+ & Cl- Reabsorption NaCl_Symporter->Na_Reabsorption Leads to Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Diuresis Increased Diuresis (Natriuresis) Na_Reabsorption->Diuresis Plasma_Volume Decreased Plasma Volume Diuresis->Plasma_Volume BP_Diuretic Decreased Blood Pressure Plasma_Volume->BP_Diuretic Vasodilation Vasodilation Ca_Influx->Vasodilation PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR BP_Vascular Decreased Blood Pressure PVR->BP_Vascular

Indapamide's dual mechanism of action.

Experimental Workflow Example: Stability-Indicating HPLC Method

The following diagram illustrates a typical workflow for developing and validating a stability-indicating HPLC method for Indapamide, a crucial aspect of its physicochemical characterization.

HPLC_Workflow start Start: Method Development Goal lit_review Literature Review & Selection of Initial Chromatographic Conditions start->lit_review optimization Optimization of Mobile Phase, Column, Flow Rate, Wavelength lit_review->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) optimization->forced_degradation specificity Specificity Assessment: Peak Purity & Resolution from Degradants optimization->specificity Iterative Process forced_degradation->specificity validation Method Validation (ICH Q2(R1)) - Linearity - Accuracy - Precision (Repeatability,  Intermediate Precision) - LOD & LOQ - Robustness specificity->validation application Application: Routine Analysis & Stability Studies validation->application end End: Validated Stability-Indicating Method application->end

Workflow for stability-indicating HPLC method development.

Conclusion

A thorough understanding of the physicochemical properties of Indapamide is fundamental for its successful formulation, development, and clinical application. This technical guide has summarized the key characteristics of Indapamide, including its solubility, pKa, melting point, polymorphism, and stability. The provided experimental protocols offer a practical framework for the determination of these properties in a research and development setting. The elucidation of its mechanism of action and a typical analytical workflow further contributes to a comprehensive understanding of this important antihypertensive agent. This information serves as a valuable resource for scientists and professionals involved in the pharmaceutical development of Indapamide-containing products.

References

An In-depth Technical Guide to Early-Phase Clinical Studies of Indapamide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

Indapamide is a sulfonamide-based, thiazide-like diuretic primarily indicated for the treatment of hypertension and, in some cases, edema associated with congestive heart failure.[1][2] It is distinguished from thiazide diuretics by the absence of the benzothiadiazine heterocyclic ring, instead featuring a 2-methylindoline moiety which contributes to its high lipid solubility.[3][4] Early-phase clinical studies are fundamental to characterizing the foundational pharmacological properties of a drug candidate. For Indapamide, these studies have been crucial in elucidating its pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and initial safety and tolerability. This technical guide provides a comprehensive overview of the core findings from these early-phase trials, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Indapamide exerts its antihypertensive effects through a dual mechanism of action, involving both renal and direct vascular effects.[5]

  • Renal Action (Diuresis): The primary mechanism is the inhibition of the Na+/Cl- cotransporter in the cortical diluting segment of the distal convoluted tubule in the nephron. This blockage reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium (natriuresis) and water. The resulting decrease in plasma volume contributes to the reduction in blood pressure.

  • Vascular Action (Vasodilation): Unlike many traditional diuretics, Indapamide has a direct effect on vascular smooth muscle. It is believed to modulate calcium ion channels, decreasing the inward calcium current and thereby reducing the reactivity of the vasculature to vasoconstrictors like norepinephrine and angiotensin II. This direct vasorelaxant activity leads to a significant decrease in total peripheral resistance, contributing substantially to its long-term antihypertensive efficacy.

drug Indapamide target1 Distal Convoluted Tubule (Kidney) drug->target1 Renal Pathway target2 Vascular Smooth Muscle drug->target2 Vascular Pathway mechanism1 Inhibition of Na+/Cl- Cotransporter target1->mechanism1 mechanism2 Inhibition of Ca2+ Influx target2->mechanism2 effect1a Reduced Na+ & H2O Reabsorption mechanism1->effect1a effect2a Vasodilation mechanism2->effect2a effect1b Decreased Plasma Volume effect1a->effect1b outcome Reduced Blood Pressure effect1b->outcome effect2b Decreased Total Peripheral Resistance effect2a->effect2b effect2b->outcome

Diagram 1. Dual mechanism of action for Indapamide.

Pharmacokinetic Profile

Early-phase studies in healthy volunteers have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) of Indapamide.

  • Absorption: Indapamide is rapidly and completely absorbed from the gastrointestinal tract following oral administration. Peak blood concentrations (Tmax) are typically reached within 1 to 2.3 hours. Its bioavailability is high, estimated at 93%, and is not significantly affected by co-administration with food.

  • Distribution: The drug is widely distributed throughout the body and exhibits extensive, preferential binding to erythrocytes. Plasma protein binding is approximately 76-79%. The apparent volume of distribution has been reported to be around 25 L.

  • Metabolism: Indapamide undergoes extensive hepatic metabolism, with as many as 19 distinct metabolites identified in humans. Consequently, only a small fraction (less than 7%) of the administered dose is excreted as the unchanged parent drug.

  • Excretion: The elimination of Indapamide from the blood is biphasic, with a terminal half-life (t1/2) of approximately 14 to 18 hours, which supports once-daily dosing. Studies with radiolabeled Indapamide show that about 70% of the dose is excreted in the urine and 23% in the feces.

admin Oral Administration abs GI Tract Absorption (Bioavailability ~93%) admin->abs blood Systemic Circulation (Blood) abs->blood Tmax: 1-2.3h dist Distribution blood->dist liver Liver blood->liver excrete Excretion blood->excrete ery Erythrocytes (Extensive Binding) dist->ery tiss Vascular Tissue dist->tiss metab Extensive Metabolism liver->metab metab->blood urine Urine (~70% Metabolites, <7% Unchanged) excrete->urine Renal feces Feces (~23%) excrete->feces Biliary

Diagram 2. Pharmacokinetic pathway of Indapamide.
Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters derived from early-phase and bioequivalence studies in healthy volunteers.

Formulation / Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h) Reference
5.0 mg Solution3330.74400 (AUC∞)~15
2.5 mg Tablet (Test)49.53 ± 5.531.9 ± 0.6859.51 (AUC0-τ)22.49 ± 5.93
2.5 mg Tablet (Reference)47.79 ± 4.682.0 ± 0.5840.90 (AUC0-τ)23.23 ± 4.48
5.0 mg TabletNot Specified2.34200 (AUC∞)~15

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.

Pharmacodynamic Effects

Early clinical trials established the primary pharmacodynamic effects of Indapamide.

  • Blood Pressure Reduction: In patients with mild to moderate hypertension, Indapamide at doses of 2.5 mg to 5 mg daily effectively lowers blood pressure. A 40-week study showed that a 2.5 mg daily dose produced a mean reduction in diastolic pressure of 15 mmHg. Another study in elderly patients demonstrated a statistically significant decrease in supine diastolic blood pressure of 8.2 mmHg with a 1.25 mg dose compared to placebo over 8 weeks.

  • Hemodynamic Changes: Hemodynamic studies have demonstrated that the antihypertensive effect is associated with a significant decrease in total peripheral resistance (approximately 15%) without other major hemodynamic alterations.

  • Electrolyte and Metabolic Profile: Indapamide can cause a slight decrease in serum potassium levels, although this is often clinically minor. Unlike some traditional thiazide diuretics, Indapamide generally has a neutral effect on lipid and glucose metabolism, making it a suitable option for patients with metabolic concerns. It may, however, cause a minor increase in serum uric acid.

Data Presentation: Pharmacodynamic Outcomes
Study Population Dose Duration Mean Change in Supine BP (mmHg) Key Metabolic Changes Reference
Mild-Moderate Hypertensives2.5 mg/day40 weeksSBP: -9.5, DBP: -14.3Hypokalemia possible but minor.
Mild-Moderate Hypertensives5.0 mg/day40 weeksDBP: -16Infrequent and mild side effects.
Elderly Hypertensives (≥65 yrs)1.25 mg/day8 weeksSBP: -10.1, DBP: -8.2 (vs. placebo)Well tolerated.
Essential Hypertensives2.5 mg/day16 weeksSBP: -29, DBP: -17Slight decrease in serum potassium.

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. BP changes are mean reductions from baseline.

Safety and Tolerability Profile

Across numerous early-phase studies, Indapamide has demonstrated a favorable safety and tolerability profile.

  • Healthy Volunteers: Studies in healthy subjects, including single-dose and crossover bioequivalence trials, have consistently reported that Indapamide is well-tolerated with no clinically significant or serious adverse events.

  • Hypertensive Patients: In patient populations, clinical side effects are generally infrequent and mild. Long-term safety studies following patients for two years or more found the drug remained effective and well-tolerated, with no significant biochemical or electrocardiographic changes. The most commonly noted biochemical change is a slight reduction in plasma potassium.

Experimental Protocols in Early-Phase Studies

The characterization of Indapamide relied on standardized early-phase clinical trial methodologies.

Bioavailability and Bioequivalence (BA/BE) Study Design

A typical protocol for an Indapamide BA/BE study is a single-center, randomized, open-label, single-dose, two-period crossover trial conducted in healthy adult volunteers under fasting conditions.

  • Participants: Healthy, non-smoking subjects, typically male, aged 18-45 years. Exclusion criteria include a history of hypersensitivity to sulfonamides, significant medical conditions, or use of other medications.

  • Procedure:

    • Screening: Comprehensive medical history, physical examination, ECG, and clinical laboratory tests.

    • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation then Reference, or vice-versa).

    • Dosing Periods: In each period, subjects receive a single oral dose of the assigned Indapamide formulation.

    • Washout: A washout period of 7 to 14 days separates the two dosing periods to ensure complete elimination of the drug from the first period.

    • Blood Sampling: Serial blood samples are collected at pre-defined intervals, typically pre-dose and at multiple time points up to 72 or 96 hours post-dose.

  • Bioanalysis: Plasma or whole blood concentrations of Indapamide are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

start Screening of Healthy Volunteers rand Randomization start->rand p1 Period 1: Single Dose Admin rand->p1 seqA Sequence A: Receive Test Drug p1->seqA seqB Sequence B: Receive Reference Drug p1->seqB samp1 Serial Blood Sampling (e.g., 0-96h) seqA->samp1 seqB->samp1 wash Washout Period (7-14 Days) samp1->wash analysis Bioanalysis (LC-MS/MS) samp1->analysis p2 Period 2: Single Dose Admin (Crossover) wash->p2 crossA Sequence A: Receive Reference Drug p2->crossA crossB Sequence B: Receive Test Drug p2->crossB samp2 Serial Blood Sampling (e.g., 0-96h) crossA->samp2 crossB->samp2 samp2->analysis end PK & Statistical Analysis (Cmax, AUC, t1/2) analysis->end

Diagram 3. Typical workflow for an Indapamide bioequivalence study.
Safety Monitoring Protocol

Throughout early-phase trials, safety is rigorously monitored. This includes:

  • Continuous observation for any adverse events (AEs) by the clinical investigation team.

  • Regular measurement of vital signs.

  • Pre- and post-study laboratory tests, including hematology, clinical chemistry (especially electrolytes), and urinalysis.

  • Electrocardiogram (ECG) monitoring.

Conclusion

The collective data from early-phase clinical studies provide a robust foundation for understanding Indapamide's pharmacology. These trials have established it as a well-absorbed, long-acting antihypertensive agent with a dual mechanism of action that combines mild diuresis with direct vasodilation. Its pharmacokinetic profile supports convenient once-daily dosing. Furthermore, these foundational studies have consistently demonstrated a favorable safety and tolerability profile, including a relative neutrality on metabolic parameters, which distinguishes it from some other diuretics. This comprehensive characterization has been essential for its successful development and long-standing clinical use in the management of hypertension.

References

Methodological & Application

Application Note: Protocol for Assessing Indapamide Diuretic Activity in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] It primarily functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the nephron, which increases the urinary excretion of sodium, chloride, and water.[2][3] Additionally, Indapamide exhibits vasodilatory properties that contribute to its antihypertensive effect.[1][4] This document provides a detailed protocol for evaluating the diuretic activity of Indapamide in a rat model, a crucial step in preclinical pharmacodynamic assessment. The methodology is based on established principles for screening diuretic agents in rodents.

Experimental Protocol

This protocol details the in-vivo assessment of Indapamide's diuretic effect in Wistar rats using metabolic cages for precise urine collection and analysis.

1. Materials and Reagents

  • Animals: Male Wistar rats (150-200g).

  • Test Substance: Indapamide.

  • Vehicle Control: Normal Saline (0.9% NaCl).

  • Standard Diuretic: Furosemide (e.g., 10 mg/kg).

  • Equipment:

    • Metabolic cages for rats.

    • Oral gavage needles.

    • Graduated cylinders or measuring tubes for urine collection.

    • Analytical balance.

    • Flame photometer or ion-selective electrode analyzer for electrolyte measurement.

    • pH meter.

2. Animal Preparation and Acclimatization

  • House the rats in standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water for at least one week to allow for acclimatization.

  • For three days prior to the experiment, place the rats in individual metabolic cages for several hours each day to acclimate them to the experimental environment.

  • 18 hours before the experiment begins, withdraw food but maintain free access to water.

3. Experimental Design and Procedure

  • Grouping: Randomly divide the fasted rats into a minimum of four groups (n=6 per group).

    • Group I (Vehicle Control): Receives Normal Saline (0.9% NaCl).

    • Group II (Standard): Receives Furosemide (e.g., 10 mg/kg).

    • Group III (Test 1): Receives Indapamide (e.g., 5 mg/kg).

    • Group IV (Test 2): Receives Indapamide (e.g., 10 mg/kg).

  • Hydration (Saline Loading): Administer 0.9% NaCl solution orally at a dose of 25 ml/kg to all rats to ensure a uniform fluid and salt load, which promotes a baseline urine output.

  • Dosing: Immediately after saline loading, administer the respective substances (Vehicle, Furosemide, or Indapamide) to each group via oral gavage.

  • Urine Collection: Place each rat into an individual metabolic cage immediately after dosing. Collect urine in graduated tubes at specified time intervals, typically over a period of 5 to 24 hours. For acute diuretic effects, a 5-hour collection period is common.

  • Measurements:

    • At the end of the collection period, record the total volume of urine for each animal.

    • Measure the pH of the urine samples.

    • Centrifuge the urine samples to remove any particulate matter and store the supernatant at -20°C for biochemical analysis.

    • Determine the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or an ion-selective electrode analyzer.

4. Data Analysis

  • Diuretic Index: Calculate the diuretic index by dividing the mean urine volume of the test group by the mean urine volume of the control group.

    • Diuretic Index = (Mean Urine Volume of Test Group) / (Mean Urine Volume of Control Group)

  • Electrolyte Excretion: Calculate the total amount of each electrolyte excreted over the collection period (Concentration × Urine Volume).

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the test and standard groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The following tables represent expected data from a study assessing the diuretic activity of Indapamide.

Table 1: Effect of Indapamide on Urine Volume and pH

Treatment GroupDose (mg/kg)Mean Urine Volume (mL/5h) ± SEMDiuretic IndexUrine pH ± SEM
Vehicle Control -4.2 ± 0.31.006.8 ± 0.1
Furosemide (Standard) 1010.5 ± 0.72.507.5 ± 0.2
Indapamide 56.8 ± 0.51.627.1 ± 0.1
Indapamide 108.1 ± 0.61.937.2 ± 0.2
*Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of Indapamide on Urinary Electrolyte Excretion

Treatment GroupDose (mg/kg)Na+ Excretion (mEq/5h) ± SEMK+ Excretion (mEq/5h) ± SEMCl- Excretion (mEq/5h) ± SEM
Vehicle Control -0.45 ± 0.040.35 ± 0.030.50 ± 0.05
Furosemide (Standard) 101.25 ± 0.110.65 ± 0.061.35 ± 0.12
Indapamide 50.85 ± 0.070.48 ± 0.040.90 ± 0.08
Indapamide 101.02 ± 0.090.55 ± 0.051.10 ± 0.10
Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean. *p < 0.05 compared to Vehicle Control.

Visualizations: Diagrams and Workflows

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Cage_Training Metabolic Cage Training (3 days) Acclimatization->Cage_Training Fasting Food Deprivation (18 hours, water ad libitum) Cage_Training->Fasting Grouping Randomize into Groups (Control, Standard, Test) Fasting->Grouping Saline_Load Oral Saline Loading (25 ml/kg) Grouping->Saline_Load Dosing Administer Compounds (Vehicle, Furosemide, Indapamide) Saline_Load->Dosing Collection Place in Metabolic Cages & Collect Urine (5h) Dosing->Collection Measure_Vol Measure Urine Volume & pH Collection->Measure_Vol Measure_Elec Measure Na+, K+, Cl- (Flame Photometry) Measure_Vol->Measure_Elec Stats Statistical Analysis (ANOVA) Measure_Elec->Stats cluster_prep cluster_prep cluster_exp cluster_exp cluster_analysis cluster_analysis

Caption: Workflow for assessing diuretic activity in rats.

Mechanism of Action of Indapamide

G Tubular_Lumen Tubular Lumen (Urine Side) Epithelial_Cell DCT Epithelial Cell NCC Na+/Cl- Symporter (NCC) Bloodstream Bloodstream (Interstitial Side) Indapamide Indapamide Indapamide->NCC Inhibits Effect With Indapamide: NCC->Epithelial_Cell Transports Na+, Cl- Ions_Out Increased Na+, Cl-, H2O Excretion (Diuresis) Ions_In Na+, Cl- Reabsorption Start Normal State: Start->Ions_In Effect->Ions_Out

Caption: Indapamide inhibits the Na+/Cl- symporter in the DCT.

References

Indapamide: A Versatile Tool for Preclinical and Clinical Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent that has demonstrated significant efficacy in the management of hypertension.[1][2][3] Its multifaceted mechanism of action, encompassing both renal and direct vascular effects, makes it a valuable compound for hypertension research.[4][5] Unlike traditional thiazide diuretics, indapamide exhibits a potent vasodilatory effect at doses that produce minimal diuresis, suggesting a distinct pharmacological profile. These notes provide detailed protocols for utilizing indapamide as a tool compound in various experimental models of hypertension, from in vitro cellular assays to in vivo animal studies and clinical trial designs.

Mechanism of Action

Indapamide's antihypertensive effect is attributed to a dual mechanism:

  • Diuretic Action: It inhibits the Na+/Cl- cotransporter in the proximal segment of the distal convoluted tubule of the nephron, leading to reduced sodium reabsorption and a subsequent increase in water and electrolyte excretion. This results in a decrease in plasma volume, venous return, and cardiac output.

  • Direct Vascular Effects: Indapamide induces vasodilation by directly acting on vascular smooth muscle cells (VSMCs). This is thought to involve the inhibition of calcium ion influx, which leads to muscle relaxation and reduced peripheral resistance. Additionally, it may stimulate the synthesis of vasodilatory prostacyclin and reduce the formation of the vasoconstrictor thromboxane A2. Some evidence also suggests it may decrease vascular reactivity to pressor agents like norepinephrine and angiotensin.

A proposed signaling pathway for the vascular effects of indapamide is outlined below.

Indapamide_Vascular_Mechanism cluster_VSMC Inside Vascular Smooth Muscle Cell Indapamide Indapamide VSMC Vascular Smooth Muscle Cell Ca_Channel Voltage-Gated Ca2+ Channels Indapamide->Ca_Channel Inhibits Relaxation Vasodilation Indapamide->Relaxation Promotes MAPK MAPK Pathway Indapamide->MAPK Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intra_Ca [Ca2+]i Ca_Influx->Intra_Ca Contraction Vasoconstriction Intra_Ca->Contraction Intra_Ca->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Proposed mechanism of indapamide's vascular effects.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Indapamide
ParameterCell/Tissue TypeConcentrationEffectReference
Cell Proliferation Aortic Vascular Smooth Muscle Cells (A10)1 µM - 0.5 mMConcentration-dependent inhibition of serum-induced DNA synthesis.
Ca2+ Influx Vascular Smooth Muscle Cells100 µMSignificant reduction of voltage-gated Ca2+ currents.
Vascular Contraction Arterial and Venous Strips10 µM - 1 mMAntagonism of contractions induced by angiotensin, epinephrine, and norepinephrine.
Ion Channel Blockade Canine Atrial Myocytes10 µM - 148 µMConcentration-dependent inhibition of INa, Ito, and IKs currents.
Table 2: In Vivo Efficacy of Indapamide in Animal Models
Animal ModelDoseRouteEffectReference
Genetically Hypertensive Rats 1-3 mg/kgOralAntihypertensive activity lasting at least 48 hours.
DOCA/Saline Hypertensive Rats 1 mg/kg/dayOralGreater antihypertensive response than trichlormethiazide (3 mg/kg).
Spontaneously Hypertensive Rats (SHR) 3 mg/kgIntraperitonealSignificant reduction of bilateral carotid ligation-induced vasopressor response.
Rats with Pressure Overload Left Ventricular Hypertrophy 1 mg/kg/dayOral12% reduction in left ventricular weight.
Table 3: Clinical Efficacy of Indapamide in Hypertensive Patients
Patient PopulationDoseDurationEffect on Blood PressureReference
Mild to Moderate Hypertension 2.5 mg/day40 weeks15 mmHg decrease in diastolic blood pressure.
Mild to Moderate Hypertension 5.0 mg/day40 weeks16 mmHg decrease in diastolic blood pressure.
Hypertension with or without Renal Failure 1.0 - 5.0 mg/day4 weeks per doseDose-related decrease in blood pressure in responders.
Hypertension with Chronic Renal Failure Not specified1-6 monthsSystolic: -30.8 mmHg, Diastolic: -19.9 mmHg.
Uncontrolled Hypertension 1.5 mg/day (with Amlodipine 5mg)45 daysMean reduction of 28.5/15.6 mmHg.

Experimental Protocols

Protocol 1: In Vitro Assessment of Vascular Reactivity

This protocol outlines the procedure for studying the direct effects of indapamide on isolated blood vessels.

1. Materials:

  • Isolated arterial segments (e.g., rat mesenteric artery or aorta).

  • Myograph system.

  • Physiological Salt Solution (PSS).

  • Indapamide stock solution.

  • Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).

  • Vasodilator agent (e.g., acetylcholine).

2. Procedure:

  • Isolate and mount the arterial segment in the myograph chamber containing PSS at 37°C and aerated with carbogen gas.

  • Allow the vessel to equilibrate.

  • Perform a "wake-up" protocol with a series of stimuli and washout periods to ensure vessel viability.

  • Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).

  • Once a plateau is reached, add increasing concentrations of indapamide to the chamber to generate a concentration-response curve for vasodilation.

  • To assess the effect on vasoconstriction, pre-incubate the vessel with indapamide before adding the vasoconstrictor and compare the contractile response to a control vessel.

Vascular_Reactivity_Workflow Start Start IsolateVessel Isolate Arterial Segment Start->IsolateVessel MountVessel Mount in Myograph IsolateVessel->MountVessel Equilibrate Equilibrate Vessel MountVessel->Equilibrate WakeUp Perform Wake-Up Protocol Equilibrate->WakeUp InduceContraction Induce Contraction (e.g., Phenylephrine) WakeUp->InduceContraction AddIndapamide Add Cumulative Concentrations of Indapamide InduceContraction->AddIndapamide RecordResponse Record Vasodilation AddIndapamide->RecordResponse AnalyzeData Analyze Concentration-Response RecordResponse->AnalyzeData End End AnalyzeData->End

Caption: Workflow for in vitro vascular reactivity studies.

Protocol 2: In Vivo Blood Pressure Measurement in Rodent Models

This protocol describes the use of non-invasive tail-cuff plethysmography to measure blood pressure in hypertensive rats or mice treated with indapamide.

1. Materials:

  • Hypertensive animal model (e.g., Spontaneously Hypertensive Rats - SHR).

  • Non-invasive tail-cuff blood pressure measurement system.

  • Animal restrainers.

  • Warming platform.

  • Indapamide solution for oral gavage.

2. Procedure:

  • Acclimate the animals to the restraining procedure and tail-cuff measurement for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Obtain baseline blood pressure readings for each animal.

  • Administer indapamide or vehicle control orally via gavage at the desired dose.

  • At specified time points post-administration (e.g., 2, 4, 8, 24, 48 hours), measure systolic and diastolic blood pressure using the tail-cuff system.

  • Animals should be placed on a warming platform to maintain normal blood pressure during measurement.

  • Record and analyze the changes in blood pressure over time compared to the vehicle-treated control group.

Note: For continuous and more precise blood pressure monitoring, implantable radiotelemetry is the gold standard.

Bp_Measurement_Workflow Start Start Acclimate Acclimate Animals to Tail-Cuff Procedure Start->Acclimate BaselineBP Measure Baseline Blood Pressure Acclimate->BaselineBP AdministerDrug Administer Indapamide or Vehicle (Oral Gavage) BaselineBP->AdministerDrug MeasureBP Measure Blood Pressure at Time Points AdministerDrug->MeasureBP Analyze Analyze Blood Pressure Changes MeasureBP->Analyze End End Analyze->End

Caption: Workflow for in vivo blood pressure measurement.

Protocol 3: Assessment of Left Ventricular Hypertrophy

This protocol details the evaluation of indapamide's effect on cardiac hypertrophy in a pressure-overload model.

1. Materials:

  • Rats.

  • Surgical instruments for aortic banding.

  • Echocardiography equipment.

  • Indapamide for administration.

  • Histology equipment and reagents (for myocyte volume analysis).

  • RT-PCR equipment and reagents (for gene expression analysis).

2. Procedure:

  • Induce left ventricular pressure overload by surgically banding the ascending aorta.

  • Allow a period for hypertrophy to develop (e.g., 6 weeks).

  • Treat animals with low-dose (e.g., 1 mg/kg/day) or high-dose indapamide or vehicle for a specified duration (e.g., 6 weeks).

  • Monitor cardiac function and morphology using echocardiography.

  • At the end of the treatment period, sacrifice the animals and harvest the hearts.

  • Measure left ventricular weight.

  • Perform histological analysis to determine myocyte volume.

  • Conduct RT-PCR to analyze the expression of molecular markers of hypertrophy, such as atrial natriuretic factor (ANF) mRNA.

Conclusion

Indapamide's dual mechanism of action, with both diuretic and direct vasodilatory properties, establishes it as a significant compound for hypertension research. The protocols and data presented here provide a framework for investigating its therapeutic potential and underlying molecular mechanisms in both preclinical and clinical settings. Its favorable safety profile and efficacy in various patient populations, including those with renal impairment, further underscore its importance in the study and management of hypertension.

References

Application Notes and Protocols for an Experimental Model of Indapamide-Induced Hyponatremia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide, a thiazide-like diuretic, is widely prescribed for the management of hypertension. While generally well-tolerated, a significant potential adverse effect is hyponatremia, a condition characterized by low sodium levels in the blood, which can lead to severe neurological symptoms.[1][2] Understanding the pathophysiology of indapamide-induced hyponatremia is crucial for the development of safer therapeutic strategies. These application notes provide a detailed framework for establishing a preclinical experimental model to investigate the mechanisms underlying this condition.

The primary mechanism of action for indapamide is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[3][4][5] This inhibition leads to increased sodium excretion (natriuresis) and diuresis. However, the development of hyponatremia is often more complex than simple sodium depletion and can involve impaired free water excretion. A key contributing factor is thought to be a state resembling the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), where the continued action of antidiuretic hormone (vasopressin) on the kidney's collecting ducts leads to water retention and a dilution of serum sodium.

This document outlines protocols for a rat model that combines the administration of a vasopressin analogue to induce a state of antidiuresis with the subsequent administration of indapamide to investigate its hyponatremic effects. This model will allow for the detailed study of the signaling pathways and physiological changes involved.

Key Signaling Pathways

The development of indapamide-induced hyponatremia involves the interplay of direct renal effects and systemic hormonal regulation. The primary initiating event is the blockade of the NCC transporter in the distal convoluted tubule. In a state of elevated vasopressin (as in SIADH), this can lead to a sequence of events culminating in hyponatremia.

cluster_DCT Distal Convoluted Tubule Cell cluster_CD Collecting Duct Cell Indapamide Indapamide NCC Na+/Cl- Cotransporter (NCC) Indapamide->NCC Inhibits Na_reabsorption Decreased Na+ & Cl- Reabsorption Natriuresis Natriuresis Na_reabsorption->Natriuresis Lumen Tubular Lumen Blood Bloodstream Vasopressin Vasopressin (ADH) V2R V2 Receptor Vasopressin->V2R AC Adenylyl Cyclase V2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption Hyponatremia Hyponatremia Water_reabsorption->Hyponatremia Dilutes serum Na+ Natriuresis->Hyponatremia Contributes to

Caption: Signaling pathway of indapamide-induced hyponatremia.

Experimental Protocols

Protocol 1: Induction of SIADH-like State in a Rat Model

This protocol describes the induction of a hyponatremic state mimicking SIADH in rats using a continuous infusion of the vasopressin analog, desmopressin (dDAVP). This creates a background of antidiuresis against which the effects of indapamide can be studied.

Materials:

  • Male Wistar rats (250-300g)

  • Osmotic minipumps (e.g., Alzet)

  • Desmopressin (dDAVP)

  • Sterile saline (0.9% NaCl)

  • Liquid diet

  • Metabolic cages

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for minipump implantation

Procedure:

  • Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment. Provide free access to a standard solid diet and water.

  • Minipump Preparation: Prepare osmotic minipumps to deliver dDAVP at a constant rate (e.g., 5 ng/hour). Dissolve dDAVP in sterile saline to the required concentration based on the pump's flow rate and the desired dosage.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave and disinfect the dorsal thoracic area.

    • Make a small subcutaneous incision and insert the prepared osmotic minipump.

    • Close the incision with sutures or surgical staples.

  • Induction of Hyponatremia:

    • Following surgery, switch the rats to a liquid diet to ensure high fluid intake.

    • Monitor body weight, water intake, and urine output daily.

    • Collect urine samples for osmolality and sodium concentration measurements.

    • Collect blood samples (e.g., via tail vein) at baseline and specified time points to measure plasma sodium and osmolality.

Protocol 2: Administration of Indapamide and Sample Collection

This protocol outlines the administration of indapamide to the established SIADH rat model to investigate its effect on serum sodium and other parameters.

Materials:

  • SIADH rat model (from Protocol 1)

  • Indapamide

  • Vehicle for indapamide (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Blood collection tubes (for plasma and serum)

  • Urine collection tubes

Procedure:

  • Group Allocation: Divide the SIADH rats into at least two groups:

    • Control Group: Receives vehicle only.

    • Indapamide Group: Receives indapamide (e.g., 10 mg/kg, intraperitoneally or by oral gavage).

  • Drug Administration: Administer indapamide or vehicle to the respective groups.

  • Monitoring and Sample Collection:

    • Continue daily monitoring of body weight, water intake, and urine output.

    • Collect blood samples at 0, 4, 8, 12, and 24 hours post-indapamide administration to measure:

      • Serum sodium, potassium, and chloride

      • Plasma osmolality

      • Plasma vasopressin levels (optional, by ELISA)

    • Collect urine over 24 hours to measure:

      • Urine volume

      • Urine osmolality

      • Urine sodium, potassium, and creatinine concentrations

      • Urine aquaporin-2 levels (optional, by ELISA or Western blot)

  • Tissue Collection (Terminal Procedure):

    • At the end of the experiment (e.g., 24 hours), euthanize the animals.

    • Perfuse the kidneys with phosphate-buffered saline (PBS).

    • Collect kidney tissue for analysis of NCC and AQP2 expression and phosphorylation by Western blotting or immunohistochemistry.

Experimental Workflow

The following diagram illustrates the experimental workflow from animal acclimatization to data analysis.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Acclimatization (3 days) baseline Baseline Measurements (Blood & Urine) acclimatization->baseline minipump Osmotic Minipump Implantation (dDAVP) baseline->minipump siadh_induction SIADH Induction (Liquid Diet) minipump->siadh_induction grouping Group Allocation (Control vs. Indapamide) siadh_induction->grouping treatment Indapamide/Vehicle Administration grouping->treatment monitoring Monitoring & Sampling (0-24h) treatment->monitoring biochem Biochemical Analysis (Blood & Urine) monitoring->biochem tissue Kidney Tissue Analysis (Western Blot/IHC) monitoring->tissue data_analysis Data Interpretation biochem->data_analysis tissue->data_analysis

Caption: Experimental workflow for the indapamide-induced hyponatremia model.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental model.

Table 1: Serum and Plasma Parameters

ParameterBaselineControl Group (24h)Indapamide Group (24h)
Sodium (mmol/L)
Potassium (mmol/L)
Chloride (mmol/L)
Osmolality (mOsm/kg)
Vasopressin (pg/mL)

Table 2: Urine Parameters (24-hour collection)

ParameterBaselineControl GroupIndapamide Group
Volume (mL)
Sodium (mmol/24h)
Potassium (mmol/24h)
Osmolality (mOsm/kg)
Aquaporin-2 (relative units)

Table 3: Expected Outcomes from Published Data (for reference)

ConditionSerum Sodium (mmol/L)Serum Potassium (mmol/L)Reference
Severe Indapamide-Induced Hyponatremia (Human)100 - 1041.6 - 2.2
Mean Indapamide-Induced Hyponatremia (Human)110.9 ± 5.9-
dDAVP-Induced Hyponatremia (Rat Model)Decreased to ~115-125-

Conclusion

The proposed experimental model provides a robust platform for investigating the pathophysiology of indapamide-induced hyponatremia. By combining a state of antidiuresis with indapamide administration, researchers can dissect the relative contributions of natriuresis and water retention to the development of this clinically significant adverse drug reaction. The detailed protocols and data presentation templates provided herein should facilitate the standardized and comprehensive evaluation of indapamide's effects on renal and systemic water and electrolyte balance. This model can also be adapted to screen for novel therapeutic agents with a reduced propensity to cause hyponatremia.

References

Application Notes and Protocols for Cell-Based Screening of Indapamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the screening and characterization of Indapamide analogues. The primary focus is on assays that measure the inhibition of the Na+-Cl- cotransporter (NCC), the principal molecular target of Indapamide, as well as secondary pharmacological effects and general cytotoxicity. Detailed protocols and data presentation guidelines are included to facilitate robust and reproducible screening campaigns.

Introduction to Indapamide and its Analogues

Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron.[2] This inhibition leads to decreased sodium reabsorption, resulting in diuresis and a reduction in blood pressure.[2] Unlike thiazide diuretics, Indapamide also exhibits direct vascular effects, which may contribute to its antihypertensive properties.[1]

The development of Indapamide analogues aims to improve upon its pharmacological profile, potentially offering enhanced potency, selectivity, or a modified side-effect profile. High-throughput screening using relevant cell-based assays is a critical step in the discovery and development of novel Indapamide derivatives.

Key Cell-Based Assays for Screening Indapamide Analogues

A panel of cell-based assays is recommended to comprehensively evaluate the activity of Indapamide analogues. These assays can be categorized as follows:

  • Primary Screening Assays (NCC Inhibition): These assays directly measure the inhibitory activity of compounds on the Na+-Cl- cotransporter.

    • Thallium (Tl+) Flux Assay

    • Chloride-Sensitive Yellow Fluorescent Protein (YFP) Assay

    • Radioactive 22Na+ Uptake Assay

  • Secondary Screening Assays (Pharmacological Effects): These assays investigate other biological activities of the compounds that may be relevant to their overall pharmacological profile.

    • Intracellular Calcium Influx Assay

  • Cytotoxicity Assays: These assays are essential to assess the general toxicity of the compounds and to distinguish between specific pharmacological effects and non-specific cytotoxicity.

    • MTT Assay

    • XTT Assay

Recommended Cell Lines
  • HEK293 (Human Embryonic Kidney 293) cells: These cells are readily transfectable and are commonly used to create stable cell lines overexpressing the human Na+-Cl- cotransporter (hNCC). This provides a robust and reproducible system for primary screening.

  • mDCT15 (mouse Distal Convoluted Tubule) cells: This cell line endogenously expresses the Na+-Cl- cotransporter and its regulatory proteins, offering a more physiologically relevant model for studying NCC function and regulation.

Data Presentation: Comparative Inhibitory Activity of Indapamide Analogues

A crucial aspect of a screening campaign is the clear and concise presentation of quantitative data to allow for direct comparison of the tested compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table provides a template for summarizing the IC50 values of Indapamide and its analogues obtained from primary screening assays.

Compound IDAnalogue Name/StructureNCC Inhibition IC50 (µM)Cell Viability IC50 (µM)Selectivity Index (Cell Viability IC50 / NCC Inhibition IC50)
1Indapamide[Insert Value][Insert Value][Calculate Value]
2Analogue A[Insert Value][Insert Value][Calculate Value]
3Analogue B[Insert Value][Insert Value][Calculate Value]
4Analogue C[Insert Value][Insert Value][Calculate Value]
5Analogue D[Insert Value][Insert Value][Calculate Value]

Note: The IC50 values in this table are placeholders and should be populated with experimental data.

Experimental Protocols

Primary Screening: NCC Inhibition Assays

This high-throughput fluorescence-based assay uses thallium as a surrogate for potassium to measure the activity of the Na+-Cl- cotransporter.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Seed HEK293-hNCC cells in 96-well plates p2 Incubate overnight p1->p2 a1 Wash cells with assay buffer p2->a1 a2 Load cells with Tl+-sensitive fluorescent dye a1->a2 a3 Incubate to allow dye loading a2->a3 a4 Add Indapamide analogues a3->a4 a5 Incubate with compounds a4->a5 a6 Measure baseline fluorescence a5->a6 a7 Add Tl+ stimulus buffer a6->a7 a8 Measure kinetic fluorescence change a7->a8 d1 Calculate rate of Tl+ influx a8->d1 d2 Generate dose-response curves d1->d2 d3 Determine IC50 values d2->d3

Caption: Workflow for the Thallium (Tl+) Flux Assay.

Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing hNCC in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Reagent Preparation:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

    • Dye Loading Solution: Prepare a Tl+-sensitive fluorescent dye (e.g., FluxOR™) solution in Assay Buffer according to the manufacturer's instructions.

    • Compound Dilution: Prepare a 2x concentrated serial dilution of Indapamide analogues in Assay Buffer.

    • Stimulus Buffer: Prepare a Tl+ containing buffer according to the dye manufacturer's protocol.

  • Assay Procedure: a. Wash the cells twice with 100 µL/well of Assay Buffer. b. Add 50 µL/well of the Dye Loading Solution and incubate for 1 hour at room temperature in the dark. c. Add 50 µL/well of the 2x compound dilutions to the corresponding wells. Include wells with vehicle control (e.g., DMSO) and positive control (e.g., a known NCC inhibitor). d. Incubate for 20 minutes at room temperature. e. Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation). f. Add 25 µL/well of the Stimulus Buffer and immediately begin kinetic fluorescence reading for 2-5 minutes.

  • Data Analysis: a. Calculate the rate of Tl+ influx from the initial linear phase of the fluorescence increase. b. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This fluorescence-based assay utilizes a genetically encoded chloride-sensitive Yellow Fluorescent Protein (YFP) to measure NCC-mediated chloride influx.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Seed HEK293 cells co-expressing hNCC and Cl--sensitive YFP p2 Incubate overnight p1->p2 a1 Wash cells with Chloride-free buffer p2->a1 a2 Add Indapamide analogues in Chloride-free buffer a1->a2 a3 Incubate with compounds a2->a3 a4 Measure baseline YFP fluorescence a3->a4 a5 Add Chloride-containing buffer a4->a5 a6 Measure kinetic fluorescence quenching a5->a6 d1 Calculate the rate of fluorescence quenching a6->d1 d2 Generate dose-response curves d1->d2 d3 Determine IC50 values d2->d3 G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Seed vascular smooth muscle cells (e.g., A10) p2 Incubate overnight p1->p2 a1 Wash cells with HBSS p2->a1 a2 Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4) a1->a2 a3 Incubate for dye loading and de-esterification a2->a3 a4 Wash to remove excess dye a3->a4 a5 Add Indapamide analogues a4->a5 a6 Measure baseline fluorescence a5->a6 a7 Add a stimulus (e.g., high K+, agonist) a6->a7 a8 Measure fluorescence change a7->a8 d1 Calculate the change in intracellular calcium concentration a8->d1 d2 Determine inhibitory or stimulatory effects d1->d2 G cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm ncc NCC wnk4 WNK4 spak SPAK wnk4->spak Phosphorylates/ Activates spak->ncc Phosphorylates/ Activates angii Angiotensin II at1r AT1 Receptor angii->at1r Binds at1r->wnk4 Activates indapamide Indapamide Analogues indapamide->ncc Inhibits G start Start: Library of Indapamide Analogues primary_screen Primary Screen: High-Throughput NCC Inhibition Assay (e.g., Tl+ Flux or YFP Assay) start->primary_screen hit_id Hit Identification: Select compounds with IC50 below a defined threshold primary_screen->hit_id dose_response Dose-Response Confirmation: Validate activity of hits in repeat assays hit_id->dose_response cytotoxicity Cytotoxicity Profiling: MTT or XTT Assay dose_response->cytotoxicity secondary_screen Secondary Screen: Intracellular Calcium Influx Assay dose_response->secondary_screen sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar secondary_screen->sar lead_selection Lead Candidate Selection sar->lead_selection

References

Application Notes and Protocols: Indapamide Administration in Spontaneously Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Indapamide in spontaneously hypertensive rat (SHR) models, a common preclinical model for essential hypertension. This document outlines detailed experimental protocols, summarizes key quantitative data from various studies, and illustrates the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the effects of Indapamide on key physiological parameters in spontaneously hypertensive rats (SHR) as reported in the scientific literature.

Table 1: Effect of Indapamide on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseAdministration RouteDurationSBP (mmHg)Reference
Untreated SHR---208 ± 5[1]
Indapamide1 mg/kg/dayOral12 weeks185 ± 5[1]
Indapamide1 mg/kg/dayOral6 weeks157 ± 4[2]
Untreated SHR--6 weeks171 ± 3[2]
Wistar-Kyoto (WKY) - Normotensive Control--6 weeks119 ± 3[2]
Indapamide3 mg/kgIntraperitonealShort-termSignificantly reduced vasopressor response
Indapamide10 mg/kgOralSingle doseLowered blood pressure by 40 mmHg
Indapamide (in combination with Perindopril)1 mg/kg/dayOral12 weeks123 ± 7

Table 2: Effect of Indapamide on Cerebral Arteriolar Parameters in SHR

Treatment GroupDoseDurationCerebral Arteriolar Mean Pressure (mmHg)Cerebral Arteriolar Pulse Pressure (mmHg)Cerebral Arteriolar Cross-Sectional Area (CSA) (μm²)Reference
Untreated SHR-3 months88 ± 620 ± 11439 ± 40
WKY (Normotensive Control)-3 months59 ± 310 ± 11100 ± 48
Indapamide1 mg/kg/day3 months72 ± 320 ± 11091 ± 52
Indapamide10 mg/kg/day3 months62 ± 413 ± 11080 ± 91

Experimental Protocols

Long-Term Oral Administration of Indapamide in Young SHR for Myocardial Fibrosis Assessment

This protocol is based on a study investigating the effect of Indapamide on the development of myocardial fibrosis.

Objective: To evaluate the effect of chronic Indapamide administration on systolic blood pressure and myocardial fibrosis in young, developing spontaneously hypertensive rats.

Materials:

  • Six-week-old male spontaneously hypertensive rats (SHR).

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • Indapamide.

  • Vehicle for Indapamide administration (e.g., distilled water, 0.5% carboxymethyl cellulose).

  • Gavage needles.

  • Tail-cuff plethysmography system for blood pressure measurement.

  • Equipment for tissue harvesting and histological analysis (for myocardial fibrosis).

  • Equipment for Western blot and immunohistochemistry (for protein expression analysis).

Procedure:

  • Animal Acclimatization: Acclimatize the six-week-old male SHR and WKY rats to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide the SHR into two groups: a control group receiving the vehicle and a treatment group receiving Indapamide. The WKY rats will serve as a normotensive control group.

  • Drug Preparation and Administration:

    • Prepare a suspension of Indapamide in the chosen vehicle at a concentration that allows for the administration of 1 mg/kg body weight in a reasonable volume (e.g., 1-2 ml/kg).

    • Administer Indapamide (1 mg/kg/day) or vehicle to the respective SHR groups via oral gavage once daily for six consecutive weeks.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure weekly using the tail-cuff plethysmography method.

    • Ensure the rats are pre-warmed to an appropriate temperature to detect tail artery pulses.

    • Perform measurements at the same time of day to minimize diurnal variations.

  • Tissue Collection and Analysis (at the end of the 6-week treatment):

    • Anesthetize the rats and euthanize them.

    • Excise the heart and isolate the left ventricle.

    • Process the left ventricular tissue for:

      • Histological analysis: to determine the extent of myocardial fibrosis and the ratio of collagen type I to type III.

      • Biochemical analysis: to measure Nitric Oxide Synthase (NOS) activity and the protein expression of endothelial NOS (eNOS) and inducible NOS (iNOS) via Western blot and immunohistochemistry.

Evaluation of Indapamide's Effect on Endothelium-Dependent Contractions in Aortic Rings of SHR

This protocol is designed to assess the direct vascular effects of Indapamide in isolated aortic tissues from SHR.

Objective: To determine if Indapamide inhibits endothelium-dependent contractions in the aorta of spontaneously hypertensive rats.

Materials:

  • Spontaneously hypertensive rats (SHR).

  • Krebs solution.

  • Indapamide.

  • Acetylcholine.

  • Adenosine diphosphate-beta-S.

  • A nitric oxide synthase inhibitor (e.g., L-NAME).

  • U-46619 (a thromboxane-endoperoxide receptor agonist).

  • Conventional organ chambers for isometric force measurement.

  • Micrometer for measuring ring dimensions.

Procedure:

  • Tissue Preparation:

    • Euthanize the SHR and carefully excise the thoracic aorta.

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of appropriate width.

    • For some rings, mechanically remove the endothelium by gently rubbing the intimal surface.

  • Experimental Setup:

    • Suspend the aortic rings in conventional organ chambers filled with Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate under a resting tension for a specified period.

  • Experimental Protocol:

    • In rings with intact endothelium, pre-incubate with a nitric oxide synthase inhibitor to induce endothelium-dependent contractions.

    • Induce contractions with acetylcholine or adenosine diphosphate-beta-S.

    • Once a stable contraction is achieved, add Indapamide to the organ bath to observe its inhibitory effect.

    • In rings without endothelium, induce contractions with U-46,619.

    • Add Indapamide (e.g., 10⁻⁴ M) to assess its direct effect on vascular smooth muscle contraction.

  • Data Analysis:

    • Record the isometric force changes and express the relaxation or inhibition of contraction as a percentage of the pre-induced tone.

    • Compare the responses in rings with and without endothelium to differentiate between endothelium-dependent and -independent effects of Indapamide.

Visualizations

Signaling Pathways and Logical Relationships

Indapamide_Mechanism_of_Action cluster_vascular Vascular Smooth Muscle Cell cluster_renal Kidney (Distal Convoluted Tubule) cluster_systemic Systemic Effects Indapamide_Vascular Indapamide Contraction Vasoconstriction Indapamide_Vascular->Contraction Reduces Peripheral_Resistance ↓ Total Peripheral Resistance Indapamide_Vascular->Peripheral_Resistance Reduces Ca_Channels Voltage-Gated Ca²⁺ Channels Ca_Influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] MAPK_Pathway MAPK Pathway VSMC_Proliferation VSMC Proliferation Indapamide_Renal Indapamide NaCl_Symporter Na⁺/Cl⁻ Symporter NaCl_Reabsorption Na⁺ and Cl⁻ Reabsorption Diuresis ↑ Na⁺ and Water Excretion (Diuresis) Blood_Volume ↓ Blood Volume Diuresis->Blood_Volume Blood_Pressure ↓ Blood Pressure Blood_Volume->Blood_Pressure Peripheral_Resistance->Blood_Pressure

Caption: Dual mechanism of action of Indapamide leading to blood pressure reduction.

Experimental_Workflow_SHR cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Terminal Analysis Animal_Selection Select 6-week-old male SHR and WKY rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Grouping Randomly assign SHR to: - Control (Vehicle) - Indapamide (1 mg/kg/day) Acclimatization->Grouping Administration Daily oral gavage for 6 weeks Grouping->Administration BP_Measurement Weekly Systolic Blood Pressure (Tail-cuff plethysmography) Administration->BP_Measurement Concurrent Euthanasia Euthanize rats at the end of 6 weeks Administration->Euthanasia Tissue_Harvest Harvest left ventricle Euthanasia->Tissue_Harvest Histology Myocardial Fibrosis Analysis Tissue_Harvest->Histology Biochemistry NOS activity, eNOS, iNOS (Western Blot, IHC) Tissue_Harvest->Biochemistry

Caption: Experimental workflow for long-term Indapamide administration in SHR.

Indapamide_RAAS_Interaction Indapamide Indapamide Diuresis Diuresis & Natriuresis Indapamide->Diuresis Blood_Volume ↓ Blood Volume Diuresis->Blood_Volume Renin_Release ↑ Renin Release (from Kidney) Blood_Volume->Renin_Release Compensatory Response Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Aldosterone ↑ Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_K_Retention Na⁺ and Water Retention K⁺ Excretion Aldosterone->Na_K_Retention Blood_Pressure_Increase ↑ Blood Pressure Na_K_Retention->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase

Caption: Interaction of Indapamide with the Renin-Angiotensin-Aldosterone System.

References

Application Notes and Protocols for the Analytical Profiling of Indapamide Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension.[1] The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any impurities are within acceptable limits as defined by regulatory bodies. This document provides detailed analytical methods and protocols for the comprehensive impurity profiling of indapamide.

The European Pharmacopoeia lists two specific impurities for indapamide: 2-methyl-1-nitroso-2,3-dihydro-1H-indole (Impurity A) and 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide (Impurity B).[2] However, other impurities can arise from synthesis, degradation, or storage.[1][3] Therefore, robust analytical methods are essential for their detection and quantification. This application note details a validated High-Performance Liquid Chromatography (HPLC) method suitable for the simultaneous determination of indapamide and its related substances.

Analytical Methods for Indapamide Impurity Profiling

Several analytical techniques are employed for the impurity profiling of indapamide, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common and versatile method.[1] HPLC coupled with a photodiode array (PDA) detector allows for the simultaneous detection and quantification of indapamide and its impurities. For structural elucidation and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

This application note will focus on a stability-indicating HPLC-UV method, which is capable of separating indapamide from its known impurities and degradation products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on established methods for the analysis of indapamide and its impurities.

3.1.1 Chromatographic Conditions

ParameterSpecification
Column X-Terra, C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A mixture of aqueous Na2EDTA, acetonitrile, and methanol
(Alternative: Acetonitrile and phosphate buffer, pH adjusted to 3.0 with phosphoric acid)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 - 1.6 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 20 µL

3.1.2 Reagent and Sample Preparation

  • Standard Stock Solutions: Accurately weigh and dissolve reference standards of indapamide and its known impurities (e.g., Impurity A, Impurity B, 4-chloro-3-sulfamoylbenzoic acid) in a suitable solvent such as ethanol or methanol to prepare individual stock solutions.

  • System Suitability Solution: Prepare a mixture of indapamide and key impurity stock solutions to verify the chromatographic system's performance.

  • Test Solution (from Tablets):

    • Accurately weigh and powder a sufficient number of tablets.

    • Transfer a portion of the powder equivalent to a specific amount of indapamide into a volumetric flask.

    • Add a suitable solvent (e.g., ethanol) and sonicate for approximately 10 minutes to ensure complete dissolution.

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm or smaller pore size filter before injection.

Workflow for Indapamide Impurity Profiling

The general workflow for the analysis of indapamide impurities is depicted in the following diagram.

G Workflow for Indapamide Impurity Profiling cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition and Processing cluster_3 Quantification and Reporting A Weighing of Indapamide Sample B Dissolution in a Suitable Solvent A->B C Sonication for Complete Dissolution B->C D Filtration C->D E HPLC System Setup D->E F Injection of Prepared Sample E->F G Separation of Components F->G H Detection by UV/PDA Detector G->H I Chromatogram Generation H->I J Peak Integration and Identification I->J K Calculation of Impurity Levels J->K L Comparison with Specification Limits K->L M Final Report Generation L->M

Caption: General workflow of indapamide impurity profiling.

Data Presentation

The following table summarizes quantitative data for known indapamide impurities from a study on sustained-release tablets.

Impurity NameAbbreviationContent (%) Relative to Labeled Indapamide
4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamideImpurity B (ImB)0.106
Unspecified Impurity 3Im30.035
Unspecified Impurity 4Im40.074
Unspecified Impurity 5Im50.032
Total Impurities 0.247

Note: In this particular study, Impurity A (ImA) and 4-chloro-3-sulfamoylbenzoic acid (Im1) were not detectable.

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of a drug substance. Indapamide has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.

A typical forced degradation study involves subjecting the indapamide sample to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3-30% H2O2 at room temperature.

  • Thermal Degradation: Heating the solid drug substance.

  • Photolytic Degradation: Exposing the drug substance to UV light.

The resulting degradation products should be analyzed using the developed HPLC method to ensure they are well-separated from the main peak of indapamide and other impurities.

Logical Relationship in Method Development

The development of a robust impurity profiling method follows a logical progression.

G Logical Flow of Method Development A Literature Review & Understanding Impurity Profile B Selection of Chromatographic Technique (e.g., RP-HPLC) A->B C Method Optimization (Column, Mobile Phase, etc.) B->C D Forced Degradation Studies C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) C->E D->E F Application to Routine Analysis E->F

Caption: Logical flow of analytical method development.

Conclusion

The provided HPLC method and protocols offer a robust framework for the routine analysis and impurity profiling of indapamide in bulk drug and pharmaceutical formulations. Adherence to these methodologies will support the quality control and regulatory compliance of indapamide-containing products. For the characterization of novel or unknown impurities, hyphenated techniques such as LC-MS/MS are recommended.

References

Application Notes and Protocols for Long-Term Stability Testing of Indapamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Ensuring the long-term stability of Indapamide formulations is critical for maintaining its therapeutic efficacy, safety, and quality throughout its shelf life. Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of Indapamide formulations in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The protocols herein describe the setup of stability studies, analytical procedures for monitoring the drug product, and methods for evaluating the stability data.

Purpose

The primary objective of these protocols is to outline the procedures for:

  • Establishing a stable formulation of Indapamide.

  • Determining the shelf life and recommended storage conditions for the Indapamide drug product.

  • Identifying potential degradation products and understanding the degradation pathways.

  • Validating analytical methods for stability-indicating assays.

  • Generating reliable stability data to support regulatory submissions.

Experimental Workflow

The overall workflow for the long-term stability testing of Indapamide formulations is depicted in the following diagram.

Stability Testing Workflow cluster_0 Planning & Setup cluster_1 Execution cluster_2 Data Evaluation cluster_3 Reporting Formulation_Development Formulation Development (Indapamide Tablets) Protocol_Design Stability Protocol Design (ICH Guidelines) Formulation_Development->Protocol_Design Batch_Selection Selection of Batches (min. 3 Primary Batches) Protocol_Design->Batch_Selection Storage Storage under Long-Term & Accelerated Conditions Batch_Selection->Storage Sampling Time-Point Sampling Storage->Sampling Analysis Analytical Testing Sampling->Analysis Data_Compilation Data Compilation & Tabulation Analysis->Data_Compilation Degradation_Profile Degradation Profiling Data_Compilation->Degradation_Profile Shelf_Life_Determination Shelf-Life Determination Degradation_Profile->Shelf_Life_Determination Final_Report Final Stability Report Shelf_Life_Determination->Final_Report

Figure 1: Experimental Workflow for Indapamide Stability Testing

Quantitative Data Summary

The following tables summarize representative data from long-term and accelerated stability studies of a hypothetical 2.5 mg Indapamide tablet formulation.

Table 1: Long-Term Stability Data for Indapamide 2.5 mg Tablets Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

Test ParameterAcceptance Criteria0 Months3 Months6 Months9 Months12 Months18 Months24 Months36 Months
Appearance White, round, biconvex tabletsCompliesCompliesCompliesCompliesCompliesCompliesCompliesComplies
Assay (%) 90.0 - 110.0100.2100.199.899.599.298.998.597.8
Dissolution (%) (in 30 min)NLT 80% (Q+5%)9594939392919088
Degradation Product A (%) NMT 0.2%< LOQ< LOQ0.050.060.070.080.090.11
Degradation Product B (%) NMT 0.2%< LOQ0.050.060.070.080.090.100.12
Total Impurities (%) NMT 1.0%< LOQ0.050.110.130.150.170.190.23
Water Content (%) NMT 5.0%2.12.22.22.32.42.52.52.6

NMT: Not More Than, NLT: Not Less Than, LOQ: Limit of Quantitation

Table 2: Accelerated Stability Data for Indapamide 2.5 mg Tablets Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

Test ParameterAcceptance Criteria0 Months1 Month3 Months6 Months
Appearance White, round, biconvex tabletsCompliesCompliesCompliesComplies
Assay (%) 90.0 - 110.0100.299.598.797.5
Dissolution (%) (in 30 min)NLT 80% (Q+5%)95928986
Degradation Product A (%) NMT 0.2%< LOQ0.060.100.15
Degradation Product B (%) NMT 0.2%< LOQ0.080.120.18
Total Impurities (%) NMT 1.0%< LOQ0.140.220.33
Water Content (%) NMT 5.0%2.12.52.83.2

Experimental Protocols

Protocol for Long-Term and Accelerated Stability Studies
  • Batch Selection : Select at least three primary batches of the Indapamide tablet formulation. The batches should be manufactured using a process that simulates the final production process.[1]

  • Container Closure System : Package the tablets in the proposed container closure system for marketing.

  • Storage Conditions :

    • Long-Term : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[2]

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[2]

  • Testing Frequency :

    • Long-Term : 0, 3, 6, 9, 12, 18, 24, and 36 months.[2]

    • Accelerated : 0, 3, and 6 months.

  • Tests to be Performed : At each time point, perform the following tests: Appearance, Assay, Dissolution, Identification of Degradation Products, and Water Content.

Protocol for Stability-Indicating HPLC Method

This method is for the simultaneous determination of Indapamide and its degradation products.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 ratio.

    • Flow Rate : 1.0 mL/minute.

    • Detection Wavelength : 241 nm.

    • Injection Volume : 20 µL.

    • Column Temperature : Ambient.

  • Preparation of Standard Solution :

    • Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution :

    • Weigh and finely powder not fewer than 20 Indapamide tablets.

    • Transfer a portion of the powder equivalent to one tablet's labeled amount of Indapamide into a suitable volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure :

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the percentage of Indapamide and any degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis : Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis : Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours. Indapamide is known to be unstable under alkaline conditions.

  • Oxidative Degradation : Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation : Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Indapamide Degradation Pathway

The degradation of Indapamide under various stress conditions can lead to the formation of several degradation products. A simplified degradation pathway is illustrated below.

Indapamide Degradation Pathway Indapamide Indapamide (C16H16ClN3O3S) Degradation_Product_A Degradation Product A (Hydrolytic Product) Indapamide->Degradation_Product_A Acid/Base Hydrolysis Degradation_Product_B Degradation Product B (Oxidative Product) Indapamide->Degradation_Product_B Oxidation Other_Degradants Other Minor Degradants Indapamide->Other_Degradants Thermal/Photolytic Stress

Figure 2: Simplified Degradation Pathway of Indapamide

Conclusion

The long-term stability of Indapamide formulations can be effectively evaluated by following the protocols outlined in these application notes. A well-designed stability study, utilizing a validated stability-indicating analytical method, is crucial for ensuring the quality, safety, and efficacy of the drug product throughout its shelf life and for meeting regulatory requirements. The provided data and protocols serve as a comprehensive guide for professionals involved in the development and quality control of Indapamide formulations.

References

Application Notes: The Role of Indapamide in Cardiovascular Remodeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indapamide is a thiazide-like diuretic widely used for the management of hypertension and edema associated with congestive heart failure.[1][2][3][4] Its mechanism of action is multifaceted, extending beyond simple diuresis.[5] Indapamide inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which reduces blood volume and vascular resistance. Uniquely, it also possesses direct vasodilatory properties, believed to involve the modulation of calcium ion channels in vascular smooth muscle cells, which contributes significantly to its antihypertensive effect.

Recent research has focused on Indapamide's protective effects against cardiovascular remodeling, a pathological process involving structural and functional changes in the heart and blood vessels in response to stimuli like hypertension. These changes include left ventricular hypertrophy (LVH), myocardial fibrosis, and vascular thickening, which are key factors in the progression of heart failure. Indapamide has demonstrated a capacity to prevent or reverse these maladaptive changes, suggesting its utility as a therapeutic agent for long-term cardiovascular protection.

These notes provide an overview of Indapamide's application in preclinical and clinical studies of cardiovascular remodeling, summarizing key quantitative findings and detailing relevant experimental protocols for researchers.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the quantitative effects of Indapamide on various parameters of cardiovascular remodeling as reported in selected studies.

Table 1: Effects of Indapamide on Hemodynamic and Cardiac Parameters

Parameter Animal Model / Patient Population Treatment Details Results Reference
Systolic Blood Pressure (SBP) Spontaneously Hypertensive Rats (SHR) Indapamide (1 mg/kg/day) for 6 weeks Partial prevention of SBP increase (SHR+Indapamide: 157±4 mmHg vs. SHR: 171±3 mmHg).
Systolic Blood Pressure (SBP) Stroke-Prone SHR (SHR-SP) Indapamide (3 mg/kg/day) for 44 days Moderate decrease in SBP (-13% vs. untreated SHR-SP).
Blood Pressure (BP) L-NAME-induced Hypertensive Rats Indapamide (1 mg/kg/day) for 7 weeks Significant decrease in BP.
Left Ventricular Mass Index (LVMI) Hypertensive Patients with LVH Perindopril + Indapamide for 6 months Significant reduction in LVMI (93±16 to 85±17 g/m²).
Left Ventricular Mass Index (LVMI) Hypertensive Patients Perindopril (4mg/d) + Indapamide (1.25mg/d) for 6 months Substantial reduction of LVMI (-12%).

| Myocyte Cross-Sectional Area | Stroke-Prone SHR (SHR-SP) | Indapamide (3 mg/kg/day) for 44 days | Most effective in preventing myocyte hypertrophy (-33%). | |

Table 2: Effects of Indapamide on Myocardial Fibrosis and Vascular Remodeling

Parameter Animal Model / Patient Population Treatment Details Results Reference
Myocardial Fibrosis Spontaneously Hypertensive Rats (SHR) Indapamide (1 mg/kg/day) for 6 weeks Significantly reduced the area of fibrosis to the level of normotensive controls.
Total Fibrosis L-NAME-induced Hypertensive Rats Indapamide (1 mg/kg/day) for 7 weeks Did not affect total fibrosis alone, but reduced collagen ratio. Combination with an antioxidant reduced total fibrosis.
Small Coronary Artery Wall Thickness Stroke-Prone SHR (SHR-SP) Indapamide (3 mg/kg/day) for 44 days Efficiently prevented wall thickness increase.
Coronary Intramural Arteriole Medial Area Spontaneously Hypertensive Rats (SHR) Perindopril + Indapamide for 8 weeks Significant reduction in medial area (1613±409 µm² vs. 8118±901 µm² in placebo).
Carotid Intima-Media Thickness (IMT) Hypertensive Patients Perindopril (4mg/d) + Indapamide (1.25mg/d) for 6 months Significant decrease in IMT (-12.1%).

| Endothelium-Dependent Vasodilation | Hypertensive Patients | Indapamide retard (1.5 mg/day) for 6 months | Significant increase in endothelium-dependent vasodilation (+25.4%) in patients with baseline vascular remodeling. | |

Visualizations: Workflows and Mechanisms

G cluster_setup Phase 1: Model & Grouping cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Model Select Animal Model (e.g., SHR, L-NAME) Grouping Randomize into Groups (Control, Vehicle, Indapamide) Model->Grouping Treatment Administer Indapamide (e.g., 1-3 mg/kg/day) for 4-8 weeks Grouping->Treatment Monitoring Monitor BP & Vitals (e.g., Tail-cuff plethysmography) Treatment->Monitoring Harvest Harvest Heart & Aorta Monitoring->Harvest Histo Histology (Picrosirius Red for Fibrosis, H&E for Hypertrophy) Harvest->Histo MolBio Molecular Biology (Western Blot for TGF-β1, Collagen I/III) Harvest->MolBio

Caption: Preclinical workflow for studying Indapamide's effect on cardiovascular remodeling.

G cluster_effects Direct & Indirect Mechanisms cluster_intermediate Intermediate Physiological Effects cluster_outcomes Anti-Remodeling Outcomes Indapamide Indapamide Diuresis Diuresis / Natriuresis Indapamide->Diuresis Vasodilation Direct Vasodilation Indapamide->Vasodilation Antioxidant Antioxidant Properties (Free Radical Scavenging) Indapamide->Antioxidant Prostacyclin ↑ Prostacyclin Synthesis Indapamide->Prostacyclin BP ↓ Blood Pressure ↓ Cardiac Afterload Diuresis->BP Vasodilation->BP CaFlux ↓ Ca2+ Influx in VSMC Vasodilation->CaFlux OxStress ↓ Oxidative Stress Antioxidant->OxStress EndoFunc ↑ Endothelial Function Prostacyclin->EndoFunc LVH Regression of LVH BP->LVH VascRemodel Reversal of Vascular Remodeling BP->VascRemodel OxStress->LVH Fibrosis Prevention of Myocardial Fibrosis OxStress->Fibrosis EndoFunc->VascRemodel

Caption: Proposed mechanisms for Indapamide's anti-remodeling effects on the heart.

Experimental Protocols

The following protocols are generalized methodologies based on techniques cited in studies investigating Indapamide's effects. Researchers should adapt them based on specific experimental needs and institutional guidelines.

Protocol 1: Induction of Hypertension and Cardiac Remodeling in Rats

This protocol describes two common models used in studies cited: the Spontaneously Hypertensive Rat (SHR) and the L-NAME-induced hypertension model.

A. Spontaneously Hypertensive Rat (SHR) Model

  • Objective: To study the effect of Indapamide on genetically predisposed hypertension and associated cardiac remodeling.

  • Materials:

    • 6-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

    • Indapamide

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Oral gavage needles

    • Tail-cuff plethysmography system for blood pressure measurement.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Record baseline systolic blood pressure (SBP) and body weight for all animals.

    • Randomly assign SHR into two groups: Vehicle control and Indapamide treatment. WKY rats will serve as the normotensive control group.

    • Prepare Indapamide solution in the vehicle at a concentration to deliver a dose of 1-3 mg/kg/day.

    • Administer Indapamide or vehicle daily via oral gavage for the study duration (e.g., 6-8 weeks).

    • Measure SBP weekly using the tail-cuff method.

    • At the end of the treatment period, euthanize the animals, and harvest hearts and aortas for further analysis (histology, molecular biology).

B. L-NAME-Induced Hypertension Model

  • Objective: To study the effect of Indapamide on hypertension and remodeling induced by nitric oxide synthase inhibition.

  • Materials:

    • Adult male Wistar rats.

    • N(G)-nitro-L-arginine methyl ester (L-NAME).

    • Indapamide

    • Drinking water bottles.

  • Procedure:

    • Acclimatize animals and record baseline parameters as described above.

    • Divide rats into groups: Control (plain drinking water), L-NAME, and L-NAME + Indapamide.

    • Induce hypertension by administering L-NAME in the drinking water at a concentration of 40 mg/kg/day for 7 weeks.

    • For the treatment group, co-administer Indapamide at a dose of 1 mg/kg/day via oral gavage.

    • Monitor SBP weekly.

    • At the end of the 7-week period, perform terminal procedures and harvest tissues for analysis.

Protocol 2: Histological Assessment of Myocardial Fibrosis (Picrosirius Red Staining)
  • Objective: To quantify the extent of collagen deposition (fibrosis) in the left ventricular myocardium.

  • Materials:

    • Formalin-fixed, paraffin-embedded heart tissue sections (4-5 µm thick).

    • Picrosirius Red solution (0.1% Sirius Red in saturated picric acid).

    • Weigert's hematoxylin.

    • Acidified water (e.g., 0.5% acetic acid).

    • Ethanol series (70%, 95%, 100%).

    • Xylene or xylene substitute.

    • Mounting medium.

    • Light microscope with polarizing filters.

    • Image analysis software (e.g., ImageJ).

  • Procedure:

    • Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x2 min), 95% ethanol (2 min), 70% ethanol (2 min), and finally distilled water.

    • Nuclear Staining: Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.

    • Washing: Wash in running tap water for 10 minutes.

    • Collagen Staining: Immerse slides in Picrosirius Red solution for 60 minutes. This stains collagen fibers red.

    • Rinsing: Briefly wash in two changes of acidified water.

    • Dehydration and Clearing: Dehydrate the sections through an ethanol series (95%, 100%) and clear with xylene.

    • Mounting: Coverslip the slides using a permanent mounting medium.

    • Imaging and Analysis:

      • Visualize sections under a light microscope. Under polarized light, collagen fibers appear bright orange-red or green-yellow, allowing for enhanced specificity.

      • Capture multiple non-overlapping images of the left ventricular wall at a consistent magnification (e.g., 200x).

      • Using image analysis software, quantify the fibrotic area (red-stained area) as a percentage of the total tissue area in each field of view.

Protocol 3: Western Blot Analysis for Fibrosis Markers (e.g., TGF-β1)
  • Objective: To quantify the protein expression levels of key pro-fibrotic markers in myocardial tissue lysates.

  • Materials:

    • Frozen left ventricular tissue.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-TGF-β1, anti-Collagen I, anti-GAPDH as a loading control).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Protein Extraction: Homogenize frozen heart tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TGF-β1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., GAPDH) to correct for variations in loading.

References

Troubleshooting & Optimization

"addressing Indapamide solubility issues in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Indapamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Indapamide?

A1: Indapamide is classified as a poorly water-soluble drug.[1][2] Its aqueous solubility is very low and is often described as "slightly soluble" or "practically insoluble" in water and dilute hydrochloric acid.[3][4][5] Quantitative values reported include >54.9 µg/mL at pH 7.4 and approximately 0.0342 g/L.

Q2: What are the key physicochemical properties of Indapamide that influence its solubility?

A2: Indapamide is a weak acid with a pKa of approximately 8.8. Its molecule contains both a polar sulfamoyl chlorobenzamide group and a lipid-soluble methylindoline group, contributing to its high lipid solubility (LogP ≈ 2.2) and poor aqueous solubility. As a weak acid, its solubility in aqueous solutions is pH-dependent; it is more soluble in solutions of strong bases.

Q3: In which common laboratory solvents is Indapamide soluble?

A3: Indapamide exhibits good solubility in several organic solvents. It is reported to be freely soluble or soluble in methanol, ethanol, acetone, ethyl acetate, and acetic acid. It is only slightly or very slightly soluble in chloroform and ether.

Q4: Does the solid-state form of Indapamide affect its solubility?

A4: Yes, the solid-state form is critical. Amorphous Indapamide has been shown to have a significant solubility advantage over its crystalline form. Researchers working with the crystalline form will encounter lower aqueous solubility.

Troubleshooting Guide

Q5: My Indapamide is not dissolving in my aqueous buffer. What are the initial steps I should take?

A5: First, confirm the purity of your Indapamide sample. Then, verify the pH of your buffer. Since Indapamide is a weak acid (pKa ≈ 8.8), its solubility increases significantly at a pH above its pKa. Consider using a buffer with a higher pH if your experimental conditions permit. Gentle heating and stirring can also facilitate dissolution, but be cautious of potential degradation at elevated temperatures.

Q6: I'm observing precipitation after initially dissolving Indapamide. Why is this happening and how can I prevent it?

A6: This often occurs when a stock solution of Indapamide in an organic solvent is diluted into an aqueous buffer, causing the drug to crash out of solution. This is a common issue for poorly soluble compounds. To prevent this, try one of the following:

  • Reduce the final concentration: You may be exceeding the solubility limit in the final aqueous medium.

  • Modify the solvent system: Introduce a co-solvent (e.g., ethanol, DMSO) into your final aqueous buffer to increase the solvent capacity.

  • Change the addition method: Add the aqueous buffer to the organic stock solution slowly while vortexing, rather than the other way around.

Q7: Can I use pH adjustment to maintain Indapamide solubility?

A7: Yes, pH adjustment is a primary strategy. As a weak acid, Indapamide's solubility is significantly higher in alkaline conditions. For example, preparing solutions in buffers with a pH of 9 or higher will increase solubility. However, always consider the pH stability of Indapamide and the constraints of your specific assay or experiment. The dissolution rate of Indapamide is highly dependent on the pH of the dissolution media.

Q8: What are some common techniques to enhance the aqueous solubility of Indapamide for experimental use?

A8: Several techniques can be employed to improve the solubility of poorly soluble drugs like Indapamide:

  • Co-solvency: The use of a water-miscible solvent (a co-solvent) in which the drug is more soluble can increase the overall solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.

  • Amorphization: Converting the crystalline drug to an amorphous solid-state can improve its apparent solubility and dissolution rate.

  • Micronization/Nanonization: Reducing the particle size increases the surface area, which can improve the dissolution rate.

Data Presentation: Physicochemical & Solubility Data

Table 1: Physicochemical Properties of Indapamide

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₆ClN₃O₃S
Molecular Weight~365.8 g/mol
pKa8.8 - 9.2
LogP2.2
Melting Point160-164 °C
AppearanceWhite to off-white crystalline powder

Table 2: Solubility Profile of Indapamide

SolventSolubility DescriptionReference(s)
WaterPractically Insoluble / Slightly Soluble
Dilute HClAlmost Insoluble
Aqueous Buffers (pH > 9)Soluble (in strong bases)
EthanolFreely Soluble / Soluble
MethanolFreely Soluble / Soluble
AcetoneSoluble
Ethyl AcetateSoluble
ChloroformSlightly / Very Slightly Soluble
EtherSlightly / Very Slightly Soluble

Visualizations: Workflows and Relationships

start Indapamide Solubility Issue Encountered check_purity 1. Verify Compound Purity (e.g., via HPLC, NMR) start->check_purity check_ph 2. Measure and Adjust pH of Aqueous Solution check_purity->check_ph is_ph_high Is pH > pKa (8.8)? check_ph->is_ph_high increase_ph Increase pH using a suitable base/buffer (if experiment allows) is_ph_high->increase_ph No use_cosolvent 3. Introduce a Co-solvent (e.g., Ethanol, DMSO, PEG) is_ph_high->use_cosolvent Yes increase_ph->use_cosolvent resolved Issue Resolved increase_ph->resolved gentle_heating 4. Apply Gentle Heating & Agitation use_cosolvent->gentle_heating use_cosolvent->resolved advanced 5. Consider Advanced Methods (Complexation, Amorphization) gentle_heating->advanced gentle_heating->resolved advanced->resolved unresolved Issue Persists: Re-evaluate experimental design advanced->unresolved If not feasible

Caption: A step-by-step workflow for troubleshooting common Indapamide solubility issues.

center Indapamide Aqueous Solubility ph pH of Solution center->ph temp Temperature center->temp solid_state Solid-State Form center->solid_state additives Excipients & Additives center->additives pka Weak Acid (pKa ~8.8) Solubility increases at pH > pKa ph->pka crystal Crystalline (Stable) Lower Solubility solid_state->crystal amorphous Amorphous (Metastable) Higher Apparent Solubility solid_state->amorphous cosolvents Co-solvents (Ethanol, PEG) additives->cosolvents surfactants Surfactants (Micelle Formation) additives->surfactants

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse effects related to Indapamide in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Indapamide that can lead to adverse effects?

A1: Indapamide has a dual mechanism of action that can contribute to adverse effects. Firstly, it acts as a thiazide-like diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] This can cause electrolyte imbalances. Secondly, it has a direct vasodilatory effect on vascular smooth muscle, which is believed to involve the modulation of calcium ion channels, leading to decreased intracellular calcium levels and vasorelaxation.[1][3][4]

Q2: What are the most common adverse effects observed with Indapamide in preclinical models?

A2: The most anticipated adverse effects are extensions of its pharmacological actions and include electrolyte disturbances such as hypokalemia (low potassium) and hyponatremia (low sodium). At higher doses, dehydration and hypotension may be observed. While generally considered to have a neutral effect on glucose metabolism, monitoring for any alterations is still recommended.

Q3: What are the typical signs of toxicity to watch for in animals treated with high doses of Indapamide?

A3: In cases of overdose, observable signs may include lethargy, weakness, gastrointestinal disturbances (nausea and vomiting), and signs of dehydration such as decreased urine output (despite its diuretic effect at therapeutic doses) and poor skin turgor. Severe electrolyte imbalances can lead to muscle tremors and cardiac arrhythmias.

Troubleshooting Guides

Unexpected Mortality in Study Animals

Problem: You are observing unexpected mortality in animals treated with Indapamide.

Possible Causes & Troubleshooting Steps:

  • Severe Electrolyte Imbalance: Diuretic-induced hypokalemia can lead to fatal cardiac arrhythmias.

    • Action: Immediately collect blood samples from moribund animals or recently deceased animals (if possible) for electrolyte analysis. Review your protocol's electrolyte monitoring schedule; it may need to be more frequent, especially during the initial phase of treatment.

  • Dehydration and Hypotension: Excessive fluid loss can lead to hypovolemic shock.

    • Action: Ensure animals have free access to water. Monitor for signs of dehydration (e.g., sunken eyes, lethargy, rough coat). Consider providing supplemental hydration (e.g., subcutaneous fluids) if necessary and review the dosage.

  • Off-target Toxicity: While preclinical studies suggest a good safety margin for Indapamide, high doses can lead to unforeseen toxicity.

    • Action: Perform a thorough necropsy on deceased animals. Collect major organs (kidneys, liver, heart) for histopathological examination to identify any signs of organ damage.

Electrolyte Imbalances

Problem: Your study animals are exhibiting significant hyponatremia or hypokalemia.

Troubleshooting Workflow:

start Significant Electrolyte Imbalance Observed check_dose Verify Dosing Calculation and Administration start->check_dose check_hydration Assess Hydration Status (Water Intake, Clinical Signs) check_dose->check_hydration review_sampling Review Blood Sampling and Analysis Technique check_hydration->review_sampling dose_response Conduct Dose-Response Study to Find Therapeutic Window review_sampling->dose_response If issues persist adjust_dose Adjust Dose or Dosing Frequency dose_response->adjust_dose supplement Consider Electrolyte Supplementation in Diet/Water adjust_dose->supplement If necessary end Electrolytes Stabilized adjust_dose->end If sufficient supplement->end

Caption: Troubleshooting workflow for electrolyte imbalances.

Quantitative Data (Illustrative Examples for Rats):

Table 1: Expected Dose-Dependent Effects of Indapamide on Serum Electrolytes in Rats

Dose (mg/kg/day, p.o.)Expected Change in Serum Na+ (mmol/L)Expected Change in Serum K+ (mmol/L)
1Minimal to no significant changeMinimal to slight decrease
3Slight to moderate decreaseModerate decrease
10Moderate to significant decreaseSignificant decrease

Note: These are illustrative values. Actual changes may vary based on the rat strain, diet, and experimental conditions. It is crucial to establish baseline values for your specific animal model.

Altered Glucose Metabolism

Problem: You are observing unexpected changes in blood glucose levels or in the results of an Oral Glucose Tolerance Test (OGTT).

Troubleshooting Steps:

  • Confirmation: Repeat the blood glucose measurement and OGTT to confirm the initial findings. Ensure that the animals were properly fasted.

  • Review Concomitant Medications: If other drugs are being co-administered, check for any known interactions that might affect glucose metabolism.

  • Assess Pancreatic Function: In case of persistent hyperglycemia, consider measuring serum insulin levels to assess beta-cell function.

  • Histopathology: If the issue persists and is severe, consider histopathological examination of the pancreas in a subset of animals.

Quantitative Data (Illustrative OGTT Results in Rats):

Table 2: Representative Blood Glucose Levels During an OGTT in Rats Treated with Indapamide

Time Point (minutes)Control (Vehicle)Indapamide (10 mg/kg, p.o.)
0 (Fasting)85 ± 5 mg/dL88 ± 6 mg/dL
30150 ± 10 mg/dL145 ± 12 mg/dL
60130 ± 8 mg/dL125 ± 10 mg/dL
12090 ± 7 mg/dL92 ± 8 mg/dL

Note: Indapamide is generally reported to have a neutral effect on glucose tolerance. Significant deviations from this pattern in your preclinical model may warrant further investigation into your specific experimental conditions.

Signaling Pathways and Experimental Workflows

Indapamide's Dual Mechanism of Action

cluster_kidney Kidney (Distal Convoluted Tubule) cluster_vsmc Vascular Smooth Muscle Cell indapamide_k Indapamide ncc Na+/Cl- Cotransporter indapamide_k->ncc inhibits na_reabsorption Decreased Na+ and Cl- Reabsorption ncc->na_reabsorption diuresis Increased Diuresis na_reabsorption->diuresis indapamide_v Indapamide ca_channel L-type Ca2+ Channels indapamide_v->ca_channel inhibits ca_influx Decreased Intracellular Ca2+ ca_channel->ca_influx mapk MAPK Pathway ca_influx->mapk attenuates vasodilation Vasodilation ca_influx->vasodilation proliferation Decreased Cell Proliferation mapk->proliferation

Caption: Dual mechanism of action of Indapamide.

Experimental Workflow for Assessing Diuretic Activity

acclimatization Acclimatize Animals to Metabolic Cages fasting Fast Animals Overnight (with access to water) acclimatization->fasting hydration Oral Saline Loading fasting->hydration dosing Administer Indapamide or Vehicle hydration->dosing collection Collect Urine at Timed Intervals dosing->collection analysis Measure Urine Volume, Na+, K+, and Cl- Levels collection->analysis data Data Analysis and Interpretation analysis->data

Caption: Workflow for in vivo diuretic activity assessment.

Experimental Protocols

Protocol 1: Assessment of Serum Electrolytes in Rats
  • Animal Preparation: House male Wistar or Sprague-Dawley rats (200-250g) in standard conditions with ad libitum access to food and water.

  • Dosing: Administer Indapamide or vehicle orally by gavage once daily for the desired study duration.

  • Blood Collection: At predetermined time points, collect blood (approximately 0.5-1.0 mL) from the tail vein or via cardiac puncture under anesthesia for terminal studies.

  • Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Biochemical Analysis: Analyze the serum for sodium, potassium, and chloride concentrations using an automated electrolyte analyzer or ion-selective electrodes according to the manufacturer's instructions.

  • Data Analysis: Compare the mean electrolyte concentrations between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rats
  • Animal Preparation: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.

  • Dosing: Administer Indapamide or vehicle orally by gavage.

  • Glucose Challenge: After a specific time post-dosing (e.g., 60 minutes), administer a glucose solution (2 g/kg body weight) orally by gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge and measure the blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose and compare between the treatment and control groups.

Protocol 3: Histopathological Examination of the Kidney
  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the kidneys.

  • Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope. Look for any pathological changes such as tubular necrosis, interstitial nephritis, or glomerular damage. Compare the findings between the Indapamide-treated and control groups.

References

Technical Support Center: Refining the Synthesis of Indapamide for Improved Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Indapamide. The focus is on refining the process to achieve higher yields and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Indapamide.

Q1: My Indapamide yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Indapamide synthesis can stem from several factors. The traditional synthesis route involving the formation of 4-chloro-3-sulfamoyl benzoyl chloride using thionyl chloride is often associated with lower yields and the formation of impurities. The instability of the acyl chloride intermediate can lead to decomposition and reduced product formation.[1][2]

Troubleshooting Steps:

  • Consider a one-pot synthesis: Newer methods avoid the isolation of the unstable acyl chloride intermediate by using a dehydrating condensation agent. This approach has been shown to significantly increase the yield.[2][3]

  • Optimize the condensing agent: The choice and amount of the condensing agent are critical. N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective options.[3] The molar ratio of the condensing agent to the starting materials should be carefully optimized.

  • Control reaction temperature: The condensation reaction is typically carried out at low temperatures (0-20 °C) to minimize side reactions. Maintaining the recommended temperature range is crucial for maximizing yield.

  • Purification method: The final yield is also dependent on the purification process. Recrystallization from a suitable solvent system, such as isopropanol-water or ethanol-water, is essential for obtaining a high-purity product with a good recovery rate.

Q2: I am observing significant impurity formation in my reaction. How can I minimize side products?

A2: Impurity formation is a common challenge, particularly with the traditional thionyl chloride method, which can lead to the generation of various byproducts.

Troubleshooting Steps:

  • Switch to a milder condensing agent: Using DCC or DIC instead of thionyl chloride can lead to a cleaner reaction with fewer impurities.

  • Control reaction conditions: Strictly adhering to the optimal reaction temperature and time can prevent the formation of degradation products.

  • Optimize the work-up procedure: A proper aqueous work-up can help remove water-soluble impurities.

  • Effective recrystallization: A well-chosen recrystallization solvent system is key to removing impurities. The use of adsorbents like diatomaceous earth during recrystallization can also help in removing certain impurities.

Q3: The traditional synthesis method using thionyl chloride poses safety concerns in my lab. Are there safer alternatives?

A3: Yes, the use of thionyl chloride is a significant safety hazard due to its toxicity and corrosive nature. Modern synthesis routes have been developed to avoid its use.

Safer Alternative:

The use of a dehydrating condensation agent like DCC or DIC in an aprotic solvent is a much safer alternative. This method avoids the handling of highly reactive and hazardous thionyl chloride and the formation of corrosive byproducts like HCl and SO2.

Experimental Protocols

Below are detailed methodologies for key experiments to improve the yield of Indapamide.

Protocol 1: High-Yield Synthesis of Indapamide using a Condensing Agent

This protocol describes a one-pot synthesis that avoids the use of thionyl chloride.

  • Reaction Setup: In a reaction flask, dissolve N-amino-2-methylindoline hydrochloride in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Under stirring, add triethylamine to the solution.

  • Reactant Addition: Add 4-chloro-3-sulfonamidobenzoic acid and the dehydrating condensation agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC).

  • Reaction: Maintain the reaction temperature between 0-20°C for 2-20 hours.

  • Work-up: After the reaction is complete, filter the mixture to remove the urea byproduct. Evaporate the solvent from the filtrate.

  • Purification: Recrystallize the crude product from an isopropanol-water mixture to obtain pure Indapamide.

Protocol 2: Purification of Crude Indapamide by Recrystallization

This protocol details a method for purifying crude Indapamide to improve final yield and purity.

  • Dissolution: Mix the crude Indapamide with an organic solvent (e.g., ethanol), water, and an adsorbent (e.g., diatomaceous earth).

  • Heating: Heat the mixture to 50-70°C for 20-40 minutes with stirring.

  • Filtration: Filter the hot mixture to remove the adsorbent.

  • Crystallization: Cool the filtrate to -1 to 2°C and allow crystallization to occur over 1-6 hours.

  • Isolation: Filter the crystals and dry them to obtain the purified Indapamide. This method can achieve a purity of over 99.90% with a yield of over 90%.

Data Presentation

Table 1: Comparison of Different Indapamide Synthesis Methods and Yields

Synthesis MethodKey ReagentsReported YieldReference
Traditional Method4-chloro-3-sulfamoylbenzoic acid, thionyl chloride, N-amino-2-methylindoline~77.4%
Improved Method 14-chloro-3-sulfonamidobenzoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-amino-2-methylindoline hydrochloride83.4%
Improved Method 24-chloro-3-sulfamoylbenzoic acid, N-amino-2-methylindoline mesylate, Chloro-1,3-dimethyl-2-imidazolinium chloride88.5%
Improved Method 34-chloro-3-sulfonamidobenzoic acid, N,N'-Diisopropylcarbodiimide (DIC), N-amino-2-methylindoline hydrochloride92.6%

Visualizations

Indapamide_Synthesis_Workflow cluster_traditional Traditional Method cluster_improved Improved One-Pot Method cluster_purification Purification A 4-chloro-3-sulfamoyl- benzoic acid C 4-chloro-3-sulfamoyl benzoyl chloride A->C + B Thionyl Chloride B->C E Crude Indapamide C->E + D N-amino-2-methylindoline D->E K Crude Indapamide E->K F 4-chloro-3-sulfonamido- benzoic acid J Crude Indapamide F->J + G N-amino-2-methylindoline hydrochloride G->J H Condensing Agent (DCC or DIC) H->J I Triethylamine I->J J->K L Recrystallization (e.g., Isopropanol/Water) K->L M Pure Indapamide L->M Troubleshooting_Low_Yield A Low Indapamide Yield B Potential Cause: Inefficient Reaction A->B C Potential Cause: Product Loss During Purification A->C D Solution: Switch to One-Pot Synthesis with Condensing Agent B->D E Solution: Optimize Condensing Agent Ratio and Reaction Temperature B->E F Solution: Optimize Recrystallization Solvent and Conditions C->F

References

Technical Support Center: Mitigating Off-Target Effects of Indapamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Indapamide in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the potential off-target effects of Indapamide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Indapamide in a cellular context?

A1: Indapamide's primary on-target effect is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to diuresis.[1] However, in various non-renal cell types used in research, several off-target effects have been observed, particularly at higher concentrations. These include:

  • Inhibition of intracellular calcium influx: Indapamide can block voltage-gated Ca2+ channels in vascular smooth muscle cells, which is thought to contribute to its vasodilatory properties.[2][3]

  • Inhibition of cell proliferation: It has been shown to inhibit the proliferation of vascular smooth muscle cells.[4]

  • Modulation of signaling pathways: The anti-proliferative effect is linked to the downregulation of the p44/p42 MAPK (Erk1/2) signaling pathway and reduced c-fos expression.[4]

Q2: At what concentrations should I be concerned about off-target effects in my cellular assays?

A2: Off-target effects of Indapamide are generally observed at concentrations higher than those required for its diuretic action. Significant inhibition of voltage-gated Ca2+ channels and effects on cell proliferation are typically seen in the micromolar (µM) range (e.g., 10 µM to 100 µM). It is crucial to perform dose-response experiments to determine the therapeutic window for your specific cell type and assay.

Q3: How can I distinguish between the intended diuretic-related mechanism and direct cellular off-target effects in my in vitro experiments?

A3: Since the primary diuretic mechanism involves the Na+/Cl- cotransporter, which is predominantly expressed in renal distal convoluted tubule cells, using non-renal cell lines (e.g., vascular smooth muscle cells, fibroblasts, or specific cancer cell lines) will primarily highlight the off-target effects. For renal cell line studies, you can use cell lines with varying expression levels of the Na+/Cl- cotransporter as a control or employ siRNA to knock down the cotransporter and observe if the effects of Indapamide persist.

Q4: My cell viability assay (e.g., MTT) results are inconsistent when using Indapamide. What could be the cause?

A4: Inconsistencies in viability assays can arise from several factors. Indapamide's effect on cellular metabolism, independent of cytotoxicity, could interfere with tetrazolium-based assays like MTT. Additionally, if your cells are sensitive to alterations in intracellular calcium, the off-target calcium channel blocking activity of Indapamide could be influencing cell health and proliferation. It is recommended to use an orthogonal method to confirm viability, such as a membrane integrity assay (e.g., LDH release) or direct cell counting.

Troubleshooting Guides

Troubleshooting Unexpected Changes in Intracellular Calcium
Observed Issue Potential Cause Suggested Solution
Unexpected decrease in intracellular calcium upon stimulation after Indapamide treatment. Indapamide is likely exhibiting its off-target effect of blocking voltage-gated calcium channels in your cell type.- Perform a dose-response experiment to determine the lowest effective concentration of Indapamide for your intended on-target effect. - Use a positive control for calcium channel blockade (e.g., Verapamil) to compare the effect. - If studying a GPCR, consider using a cell line with low expression of voltage-gated calcium channels.
High background fluorescence or inconsistent readings in Fura-2 AM assays. - Incomplete de-esterification of Fura-2 AM. - Dye leakage or compartmentalization. - Phototoxicity or photobleaching.- Allow sufficient time for Fura-2 AM de-esterification (at least 20 minutes at room temperature). - Use an anion transport inhibitor like probenecid to improve dye retention. - Minimize exposure to excitation light and use the lowest possible light intensity.
Troubleshooting Cell Proliferation Assay Results
Observed Issue Potential Cause Suggested Solution
Indapamide inhibits proliferation in my cell line, which is not the intended outcome. This is a known off-target effect, likely mediated through the inhibition of the MAPK signaling pathway.- Confirm the effect with an alternative proliferation assay (e.g., direct cell counting in addition to BrdU). - Investigate the phosphorylation status of Erk1/2 (p44/42 MAPK) to confirm pathway involvement. - Use a specific MEK inhibitor (e.g., U0126) as a positive control for proliferation inhibition via the MAPK pathway.
High variability in BrdU incorporation assays. - Inconsistent cell seeding density. - Insufficient DNA denaturation. - Variable incubation times.- Ensure a consistent number of cells are seeded in each well. - Optimize the HCl concentration and incubation time for effective DNA denaturation to allow antibody access to incorporated BrdU. - Use a precise timer for all incubation steps.

Quantitative Data Summary

The following table summarizes the concentration-dependent off-target effects of Indapamide observed in cellular assays.

Off-Target Effect Cell Type Effective Concentration / IC50 Assay Reference
Inhibition of Voltage-Gated Ca2+ CurrentsVascular Smooth Muscle CellsSignificant reduction at 100 µMPatch-Clamp
Inhibition of Cell ProliferationA10 Vascular Smooth Muscle CellsSignificant reduction at 1 µM and 500 µMXTT Assay
Inhibition of DNA SynthesisA10 Vascular Smooth Muscle CellsConcentration-dependent inhibition from 1 µM to 500 µMBrdU Incorporation
Decreased Cytosolic Free CalciumA10 Vascular Smooth Muscle CellsSignificant decrease at 10 µM and 50 µMCalcium Imaging
Inhibition of p44/p42 MAPK PhosphorylationA10 Vascular Smooth Muscle CellsSignificant inhibition at 50 µMWestern Blot
Decrease in c-fos ExpressionA10 Vascular Smooth Muscle Cells95-99% decrease at 500 µMNorthern Blot
Inhibition of Agonist-Induced ContractionsRabbit Mesenteric ArteryIC50: 5.5 x 10⁻⁸ MIsometric Contraction

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted for assessing the effect of Indapamide on intracellular calcium mobilization in a cell line like A10 vascular smooth muscle cells.

Materials:

  • A10 cells (or other cell line of interest)

  • DMEM with 10% FBS

  • Fura-2 AM (cell permeant)

  • DMSO

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS)

  • Probenecid (optional)

  • Indapamide

  • Calcium ionophore (e.g., Ionomycin) as a positive control

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation at 340 nm and 380 nm, and emission at 505 nm

Procedure:

  • Cell Seeding: Seed A10 cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 16-24 hours.

  • Prepare Fura-2 AM Loading Solution:

    • Prepare a 1 mg/ml Fura-2 AM stock solution in anhydrous DMSO.

    • For the loading solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM.

    • Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • (Optional) Add probenecid (2.5 mM) to prevent dye leakage.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with HBSS (containing 2.5 mM probenecid if used).

    • Add 200 µL of HBSS to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.

  • Indapamide Treatment and Measurement:

    • Prepare serial dilutions of Indapamide in HBSS.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the Indapamide solutions to the wells.

    • If assessing inhibition of a response, add your agonist of interest after a short pre-incubation with Indapamide.

    • Measure the fluorescence emission at 505 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

BrdU Cell Proliferation Assay

This protocol outlines the use of a BrdU assay to quantify the anti-proliferative off-target effects of Indapamide.

Materials:

  • A10 cells

  • DMEM with 10% FBS

  • BrdU Labeling Solution (10X)

  • Fixing/Denaturing Solution

  • Anti-BrdU detection antibody

  • HRP-conjugated secondary antibody

  • Wash Buffer

  • TMB substrate

  • Stop Solution

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5,000-10,000 A10 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Indapamide (e.g., 0.1 µM to 500 µM) for 24-48 hours. Include appropriate vehicle controls.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well at a 1X final concentration.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Carefully remove the medium.

    • Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection:

    • Remove the fixing solution and wash the wells twice with wash buffer.

    • Add 100 µL of the anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.

  • Color Development and Measurement:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate and monitor color development for 5-30 minutes.

    • Add 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm within 15 minutes.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Western Blot for Phospho-p44/p42 MAPK (Erk1/2)

This protocol is for detecting changes in Erk1/2 phosphorylation, a key event in the off-target anti-proliferative pathway of Indapamide.

Materials:

  • A10 cells

  • DMEM with 10% FBS

  • Indapamide

  • Serum (e.g., FBS) or a growth factor (e.g., PDGF) to stimulate the MAPK pathway

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p44/p42 MAPK (Thr202/Tyr204) and anti-total-p44/p42 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate A10 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.

    • Pre-treat the cells with desired concentrations of Indapamide for 1-2 hours.

    • Stimulate the cells with serum or a growth factor for 5-15 minutes to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-phospho-p44/p42 MAPK primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-p44/42 MAPK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-Erk to total-Erk.

Visualizations

Indapamide_Off_Target_Signaling Indapamide Indapamide Ca_Channel Voltage-Gated Calcium Channel Indapamide->Ca_Channel Inhibits MAPK_Pathway p44/p42 MAPK (Erk1/2) Phosphorylation Indapamide->MAPK_Pathway Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Intracellular_Ca->MAPK_Pathway Activates c_fos c-fos Expression MAPK_Pathway->c_fos Induces Proliferation Cell Proliferation c_fos->Proliferation Promotes

Caption: Off-target signaling pathway of Indapamide in vascular smooth muscle cells.

Experimental_Workflow_Calcium cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed A10 Cells in 96-well plate Load_Fura2 Load cells with Fura-2 AM Seed_Cells->Load_Fura2 Wash Wash and allow de-esterification Load_Fura2->Wash Baseline Read baseline fluorescence Wash->Baseline Treat Add Indapamide &/or Agonist Baseline->Treat Measure Measure F340/F380 ratio over time Treat->Measure Analyze Calculate F340/F380 ratio Measure->Analyze

Caption: Experimental workflow for intracellular calcium measurement.

Experimental_Workflow_Proliferation Seed_Treat 1. Seed cells and treat with Indapamide (24-48h) BrdU_Label 2. Add BrdU labeling solution (2-4h) Seed_Treat->BrdU_Label Fix_Denature 3. Fix cells and denature DNA (30 min) BrdU_Label->Fix_Denature Antibody_Incubation 4. Incubate with primary and secondary antibodies Fix_Denature->Antibody_Incubation Develop_Read 5. Add TMB substrate and read absorbance at 450 nm Antibody_Incubation->Develop_Read

Caption: Workflow for BrdU cell proliferation assay.

References

Technical Support Center: Improving the Bioavailability of Novel Indapamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and analysis of Indapamide.

Section 1: Frequently Asked Questions (FAQs) on Formulation Strategies

Q1: Why is enhancing the bioavailability of Indapamide a primary goal in formulation development?

Indapamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high membrane permeability but low aqueous solubility.[1] This poor solubility is the rate-limiting step for its absorption, leading to potential variability in its therapeutic effect.[1][2] Therefore, the primary goal of developing novel formulations is to enhance its dissolution rate and solubility in gastrointestinal fluids, thereby improving its overall bioavailability and ensuring more consistent therapeutic outcomes.

Q2: What are the leading strategies for improving the oral bioavailability of Indapamide?

The main strategies focus on overcoming its low solubility and include:

  • Solid Dispersions (SD): This involves dispersing Indapamide in a hydrophilic carrier matrix to reduce drug crystallinity and enhance wettability.[3][4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that, upon gentle agitation in an aqueous medium like gastrointestinal fluid, spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state.

  • Nanoparticle-Based Systems: Reducing the particle size of Indapamide to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate and improved absorption.

  • Inclusion Complexation: This technique uses complexing agents, most commonly cyclodextrins, to encapsulate the poorly soluble Indapamide molecule within a hydrophilic host molecule, thereby increasing its apparent water solubility.

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) enhance Indapamide bioavailability?

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that contain the dissolved drug. When administered orally, they encounter gastrointestinal fluids and form nano- or micro-emulsions. This process offers several advantages:

  • It presents the drug in a solubilized form, circumventing the dissolution step.

  • The small droplet size provides a large interfacial area for drug absorption.

  • Certain lipid components can facilitate absorption through the intestinal lymphatic pathway, which can help bypass hepatic first-pass metabolism.

Q4: What is the mechanism behind bioavailability enhancement by Solid Dispersions?

Solid dispersion technology enhances drug solubility by dispersing the drug in a hydrophilic matrix. The key mechanisms include:

  • Particle Size Reduction: The drug is dispersed at a molecular level within the carrier, representing a significant reduction in particle size and a massive increase in surface area.

  • Amorphous State: The formulation process often converts the crystalline drug into a higher-energy amorphous state, which is more soluble and requires less energy to dissolve.

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating faster dissolution.

Section 2: Troubleshooting Guides

Dissolution Testing Issues

Q: My in vitro dissolution results for a novel Indapamide formulation are highly variable and lower than expected. What are the potential causes?

Low and inconsistent dissolution results are a common issue. A systematic investigation is required.

Troubleshooting Steps:

  • Medium Degassing: Improperly degassed medium can lead to the formation of air bubbles on the tablet surface or within the apparatus (e.g., basket mesh), reducing the effective surface area for dissolution. Ensure the dissolution medium is degassed according to USP standards, and verify with a dissolved oxygen meter if the issue persists.

  • Medium Preparation and Stability: Verify the pH and buffer capacity of the dissolution medium, as incorrect preparation can significantly alter drug solubility. Also, confirm the chemical stability of Indapamide in the chosen medium for the duration of the test; drug degradation will lead to artificially low results.

  • Apparatus Setup: Confirm that the dissolution apparatus (paddles/baskets, vessel dimensions, rotation speed, temperature) is calibrated and configured exactly as specified in the protocol.

  • Filtration: Ensure the chosen filter is not adsorbing the drug. Perform a filter validation study by comparing the concentration of a known standard solution before and after filtration.

  • Formulation Integrity: For formulations like solid dispersions, check for any signs of drug recrystallization on storage, which would decrease the dissolution rate.

Formulation and Stability Challenges

Q: The amorphous Indapamide in my solid dispersion formulation is showing signs of recrystallization during stability studies. How can this be prevented?

The physical stability of the amorphous form is critical for the performance of solid dispersions.

Potential Solutions:

  • Polymer Selection: The choice of carrier polymer is crucial. Polymers with a high glass transition temperature (Tg) can reduce molecular mobility and inhibit recrystallization.

  • Drug-Polymer Miscibility: Ensure strong interactions (e.g., hydrogen bonding) between Indapamide and the polymer. This miscibility is key to preventing phase separation and subsequent crystallization.

  • Addition of a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous system.

  • Storage Conditions: Store the formulation in tightly sealed containers with a desiccant to protect it from humidity and temperature fluctuations, which can act as plasticizers and promote crystallization.

Q: My Indapamide-loaded SEDDS formulation appears cloudy and shows phase separation after a few weeks. What should I investigate?

The thermodynamic stability of a SEDDS formulation is essential for its performance and shelf-life.

Troubleshooting Steps:

  • Component Solubility: Re-evaluate the solubility of Indapamide in the selected oil, surfactant, and co-surfactant. The drug may be precipitating out of the formulation if its concentration exceeds its solubility limit in the lipid vehicle.

  • Excipient Ratios: The ratio of oil to surfactant/co-surfactant is critical. Construct a ternary phase diagram to identify the optimal ratios that result in a stable, self-emulsifying region.

  • Excipient Compatibility: Check for any chemical incompatibility between Indapamide and the excipients used.

  • Thermodynamic Stress Tests: Subject the formulation to stress tests (e.g., centrifugation, freeze-thaw cycles) early in the development process to quickly identify potentially unstable formulations.

Section 3: Experimental Protocols

Protocol 1: Preparation of Indapamide Solid Dispersion (Solvent Evaporation Method)
  • Materials: Indapamide, Polyvinylpyrrolidone (PVP K30), Ethanol.

  • Procedure:

    • Accurately weigh Indapamide and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of ethanol in a round-bottom flask with stirring until a clear solution is obtained.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the dried product, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., #100).

    • Store the resulting powder in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing for Indapamide Formulations
  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

  • Procedure:

    • Pre-heat the dissolution medium to 37°C ± 0.5°C and degas appropriately.

    • Set the paddle rotation speed to 50 RPM.

    • Place the Indapamide formulation (e.g., a capsule containing the solid dispersion equivalent to 2.5 mg Indapamide) into each dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm syringe filter (previously validated for non-adsorption).

    • Analyze the filtrate for Indapamide concentration using a validated analytical method, such as RP-HPLC.

Protocol 3: Quantification of Indapamide by RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Acetonitrile and 0.05% o-Phosphoric acid buffer (pH 3.0) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

    • Run Time: Approximately 10 minutes (retention time for Indapamide is ~6.7 minutes under these conditions).

  • Procedure:

    • Prepare a standard stock solution of Indapamide (e.g., 100 µg/mL) in the mobile phase.

    • Create a series of calibration standards (e.g., 10-100 µg/mL) by diluting the stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the filtered samples from the dissolution study (diluted if necessary) to determine their concentration.

Section 4: Data Presentation and Visualizations

Data Tables

Table 1: Comparison of Bioavailability Enhancement Strategies for Indapamide

StrategyMechanism of ActionTypical ExcipientsKey AdvantagesPotential Challenges
Solid Dispersion Reduces particle size, converts drug to amorphous form, improves wettability.PVP, HPMC, PEGs.High drug loading possible; established manufacturing techniques.Physical instability (recrystallization); potential for residual solvents.
SEDDS Presents drug in a solubilized state; forms fine emulsion in GIT.Oils (Capryol™ 90), Surfactants (Labrasol), Co-surfactants (Labrafil®).Bypasses dissolution step; may enhance lymphatic uptake.Lower drug loading capacity; potential for GI irritation from surfactants.
Nanoparticles Increases surface area-to-volume ratio, enhancing dissolution velocity.Stabilizers, Polymers (e.g., PLGA).Significant increase in dissolution rate; potential for targeted delivery.Manufacturing scalability; physical stability (agglomeration).
Complexation Encapsulates hydrophobic drug in a hydrophilic host molecule.Cyclodextrins (e.g., HP-β-CD).Simple preparation methods (kneading, co-evaporation).Limited by the stoichiometry of the complex; competition with dietary lipids.

Table 2: Troubleshooting Checklist for Out-of-Specification (OOS) Dissolution Results

CategoryCheckpointCommon Failure ModeCorrective Action
Environment VibrationExternal vibrations affecting hydrodynamics.Place apparatus on a stable, vibration-free surface.
Analyst TechniqueInconsistent sampling technique or timing.Retrain on SOP; use automated sampling if possible.
Equipment CalibrationIncorrect paddle/basket height, vessel centering, RPM, or temperature.Recalibrate apparatus according to USP standards.
Materials Dissolution MediumIncorrect pH, buffer concentration, or improper degassing.Prepare fresh medium, verify pH, and use a validated degassing procedure.
Method Filter AdsorptionDrug adsorbs to the filter, lowering the measured concentration.Validate filter compatibility; use a different filter material if necessary.
Formulation Physical InstabilityRecrystallization of amorphous drug during storage.Characterize the solid-state properties of the sample being tested (e.g., via DSC or XRD).

Visualizations (Graphviz Diagrams)

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Testing cluster_analysis Data Analysis & Optimization start Indapamide (BCS Class II) strategy Select Enhancement Strategy (SEDDS, SD, Nanoparticles, etc.) start->strategy formulate Prepare Formulation (e.g., Solvent Evaporation) strategy->formulate physchem Physicochemical Analysis (DSC, XRD, Particle Size) formulate->physchem dissolution In Vitro Dissolution Test formulate->dissolution hplc Quantification by HPLC dissolution->hplc data Analyze Dissolution Profile hplc->data optimize Optimize Formulation data->optimize optimize->strategy Re-formulate

Caption: A typical experimental workflow for developing and testing novel Indapamide formulations.

dissolution_troubleshooting start OOS Dissolution Result check_calc Verify Calculations & Data Transcription start->check_calc check_system Review System Suitability & HPLC Performance check_calc->check_system No Error Found root_cause Root Cause Identified check_calc->root_cause Error Found check_equipment Investigate Apparatus (Height, RPM, Temp, Leaks) check_system->check_equipment System OK check_system->root_cause System Failed check_media Investigate Medium (pH, Degassing, Contamination) check_equipment->check_media Equipment OK check_equipment->root_cause Equipment Issue check_procedure Review Procedure (Sampling, Filtering, Dilutions) check_media->check_procedure Media OK check_media->root_cause Media Issue check_procedure->root_cause Procedural Issue

Caption: A logical workflow for troubleshooting out-of-specification (OOS) dissolution results.

sedds_mechanism sedds SEDDS Formulation (Drug + Oil + Surfactant) emulsion Spontaneous Emulsification sedds->emulsion git GI Fluids (Aqueous Environment) git->emulsion droplets Fine Oil Droplets (Drug Solubilized) emulsion->droplets absorption Enhanced Absorption Across Gut Wall droplets->absorption

Caption: The mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

References

Technical Support Center: Method Validation for Indapamide Quantification in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the method validation for quantifying Indapamide in urine. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols based on established analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Indapamide in urine? A: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] HPLC with amperometric detection has been shown to be a potent method, offering high sensitivity.[4][5] Other techniques include HPLC with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: Why is sample preparation crucial for analyzing Indapamide in urine? A: The urine matrix is complex and contains numerous endogenous substances that can interfere with the analysis. A sample clean-up step is essential to remove these interferences, thereby improving the accuracy, precision, and longevity of the analytical column. Common preparation techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE has the advantage of producing cleaner extracts compared to LLE.

Q3: What are the critical parameters to evaluate during method validation? A: A comprehensive method validation should assess specificity, linearity, accuracy, precision (both intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability. These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.

Q4: What is a typical Limit of Quantification (LOQ) for Indapamide in urine? A: The LOQ varies significantly depending on the method. An HPLC method with amperometric detection can achieve an LOQ of 1 ng/mL. Older HPLC methods with photometric detection had higher LOQs, around 25 ng/mL. Highly sensitive LC-MS/MS methods can achieve even lower LOQs, sometimes as low as 0.1 ng/mL.

Q5: What recovery rates can be expected from sample extraction? A: For an HPLC-EC method, typical recovery rates are approximately 88.3 ± 5.6% for liquid-liquid extraction and 82.9 ± 7.8% for solid-phase extraction. LC-MS/MS methods have reported recovery rates greater than 80%.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing 1. Column degradation or contamination. 2. Mobile phase pH is not optimal. 3. Sample overload. 4. Presence of interfering substances.1. Replace the analytical column or use a guard column. 2. Verify and adjust the mobile phase pH. 3. Dilute the sample extract before injection. 4. Improve the sample clean-up procedure.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation/extraction. 2. HPLC system instability (e.g., pump fluctuations). 3. Non-homogenous sample.1. Standardize the extraction protocol; use an internal standard. 2. Allow the system to equilibrate; perform system suitability tests. 3. Ensure thorough mixing of urine samples before aliquoting.
Low Analyte Recovery (Poor Accuracy) 1. Inefficient extraction solvent or pH. 2. Analyte degradation during sample processing. 3. Incomplete elution from SPE cartridge.1. Optimize the extraction solvent and pH of the aqueous phase. 2. Minimize sample processing time; keep samples cool. 3. Test different elution solvents and volumes for the SPE procedure.
Presence of Interference Peaks 1. Insufficient sample clean-up. 2. Contamination from reagents, solvents, or labware. 3. Co-elution of endogenous matrix components.1. Switch to a more effective clean-up method (e.g., SPE instead of LLE). 2. Use high-purity solvents and meticulously clean all glassware. 3. Modify chromatographic conditions (e.g., mobile phase gradient, column chemistry).
Cannot Reach Required Sensitivity (High LOQ) 1. Detector is not sensitive enough for the concentration range. 2. High baseline noise. 3. Suboptimal sample preparation leading to low final concentration.1. Switch to a more sensitive detector (e.g., from UV to mass spectrometry). 2. Use high-purity mobile phase components and ensure proper system degassing. 3. Optimize the extraction to concentrate the analyte more effectively.

Experimental Protocols & Data

Protocol 1: HPLC with Amperometric Detection

This protocol is based on a validated method for the determination of Indapamide in urine.

A. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge.

  • Acidify 4 mL of urine sample with 4 mL of 1M KH2PO4 (pH 4.3).

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge to eliminate interferences.

  • Elute the Indapamide from the cartridge.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for analysis.

B. Chromatographic Conditions

  • Instrument: HPLC system with an amperometric detector.

  • Column: µBondapak C18.

  • Mobile Phase: Acetonitrile and water (45:55, v/v) containing 5mM KH2PO4–K2HPO4 buffer, adjusted to pH 4.0.

  • Injector Loop: 20 µL.

  • Detection: Amperometric detector with a glassy carbon working electrode, set at +1200 mV.

C. Method Validation Data

ParameterResult
Linearity Range 25 - 315 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery (SPE) 82.9 ± 7.8%
Recovery (LLE) 88.3 ± 5.6%
Reproducibility (RSD) 4% at 0.5 µg/mL
Protocol 2: LC-MS/MS Method

LC-MS/MS offers higher selectivity and sensitivity. The following provides general guidance adapted from methods used for biological fluids.

A. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.5 mL of urine into a clean tube.

  • Add the internal standard (e.g., Indapamide-d3).

  • Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex for 1 minute, then centrifuge for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

B. Chromatographic & Mass Spectrometry Conditions

  • Instrument: LC-MS/MS system.

  • Column: A suitable C18 or polar-modified reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture, typically of methanol or acetonitrile with an aqueous buffer like ammonium acetate.

  • Ionization: Electrospray Ionization (ESI), often in negative mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions. For Indapamide, this could be m/z 364.0 → m/z 188.9.

C. Typical Method Performance

ParameterExpected Result
Linearity Range 0.25 - 50 ng/mL
Limit of Quantification (LOQ) ≤ 0.5 ng/mL
Recovery > 80%
Precision (RSD) < 15%

Visualized Workflows

MethodValidationWorkflow start Start Validation specificity Specificity & Selectivity (Assess matrix effects) start->specificity linearity Linearity & Range (Calibration curve) specificity->linearity precision_accuracy Precision & Accuracy (Intra- & Inter-day) linearity->precision_accuracy lod_loq LOD & LOQ (Determine sensitivity) precision_accuracy->lod_loq robustness Robustness (Vary method parameters) lod_loq->robustness stability Stability (Freeze-thaw, benchtop) robustness->stability report Validation Report stability->report

Caption: Logical workflow for analytical method validation.

SamplePreparationWorkflows cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) lle1 1. Add Urine Sample + Internal Standard lle2 2. Add Extraction Solvent (e.g., Ethyl Acetate) lle1->lle2 lle3 3. Vortex & Centrifuge lle2->lle3 lle4 4. Isolate Organic Layer lle3->lle4 lle5 5. Evaporate & Reconstitute lle4->lle5 spe1 1. Condition SPE Cartridge spe2 2. Load Sample spe1->spe2 spe3 3. Wash (Remove Interferences) spe2->spe3 spe4 4. Elute Analyte spe3->spe4 spe5 5. Evaporate & Reconstitute spe4->spe5

Caption: Comparison of LLE and SPE sample preparation workflows.

References

"strategies to minimize Indapamide degradation in stock solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Indapamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Indapamide in stock solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Indapamide degradation in stock solutions?

A1: Indapamide is susceptible to degradation through several pathways. The most significant factor is alkaline hydrolysis, which leads to a rapid breakdown of the molecule.[1] Other contributing factors include exposure to acidic conditions, oxidation, and photolysis.[2][3] While it is relatively stable under neutral, thermal, and oxidative stress, significant degradation can occur under harsh conditions.[1]

Q2: What is the optimal pH for storing Indapamide stock solutions?

A2: To minimize hydrolytic degradation, it is crucial to control the pH of the solution. Based on kinetic studies of an Indapamide derivative, the highest stability is observed at a pH of 6.8.[4] Both acidic and alkaline conditions will accelerate degradation.

Q3: Which solvent should I use to prepare my Indapamide stock solution?

A3: Indapamide is soluble in several organic solvents, including ethanol, methanol, and DMSO. For routine in vitro experiments, DMSO is a common choice. However, it is important to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced cellular toxicity. Ethanol is also a suitable solvent for preparing stock solutions. The choice of solvent may also depend on the specific requirements of your experimental system.

Q4: How should I store my Indapamide stock solution?

A4: For optimal stability, stock solutions should be stored at low temperatures. General guidelines suggest storing solutions at -20°C for short- to medium-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is also recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. To prevent photolytic degradation, always store solutions in light-resistant containers or wrapped in foil.

Q5: Can I use antioxidants to prevent the degradation of Indapamide in my stock solution?

A5: While Indapamide itself has been shown to possess antioxidant properties, there is limited direct evidence on the use of external antioxidants to further stabilize its stock solutions. However, since oxidation is a potential degradation pathway, the addition of antioxidants could theoretically be beneficial, especially if the solution is exposed to oxidative stress. If oxidative degradation is suspected, the use of a standard antioxidant compatible with your experimental system could be explored.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the stock solution upon storage. The concentration of Indapamide exceeds its solubility in the chosen solvent at the storage temperature.- Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.- If the precipitate persists, consider preparing a fresh stock solution at a lower concentration.
Loss of compound activity or inconsistent experimental results. Degradation of Indapamide in the stock solution.- Review the storage conditions (temperature, light exposure, pH).- Prepare fresh stock solutions more frequently.- Perform a stability analysis of your stock solution using HPLC (see Experimental Protocols section).
Discoloration of the stock solution (e.g., turning yellow). This may indicate a chemical transformation or degradation of Indapamide.- This has been observed when dissolving Indapamide in DMSO or ethanol at room temperature and may be associated with the transition from a crystalline to a liquid phase.- While not definitively indicative of degradation, it is prudent to prepare a fresh stock solution and ensure proper storage conditions to minimize any potential chemical changes.
Unexpected peaks in HPLC analysis of the stock solution. Presence of degradation products.- Identify the degradation pathway based on the experimental conditions (e.g., alkaline pH suggests hydrolysis).- Implement the strategies outlined in this guide to minimize the specific type of degradation.

Quantitative Data on Indapamide Degradation

The following tables summarize the degradation of Indapamide under various stress conditions as reported in the literature. These studies typically involve forced degradation to identify potential degradation products and pathways.

Table 1: Hydrolytic Degradation of Indapamide

ConditionDurationTemperature% DegradationReference
0.1 M HCl4 hoursRoom Temp.49.59%
1 M HCl--11.08%
0.1 N NaOH4 hoursRoom Temp.46.53%
1 M NaOH--16.18%
Borate Buffer (pH 10)--21.27%
Alkaline Hydrolysis-50°C29.55%

Table 2: Oxidative, Photolytic, and Thermal Degradation of Indapamide

Stress ConditionDurationTemperature% DegradationReference
6% H₂O₂4 hoursRoom Temp.54.24%
Photolytic10 days-59.63%
Thermal48 hours80°C60.56%
Light, Acidic, Neutral, Oxidation, Thermal--0.50% - 8.25%

Experimental Protocols

Protocol 1: Preparation of Indapamide Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution of Indapamide in DMSO.

Materials:

  • Indapamide powder (ensure purity)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass: Calculate the mass of Indapamide needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Indapamide is 365.84 g/mol .

    • Mass (mg) = 10 mmol/L * 365.84 g/mol * Volume (L) * 1000 mg/g

  • Weigh the Indapamide: Accurately weigh the calculated amount of Indapamide powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the Indapamide powder.

  • Dissolve the compound: Vortex the solution until the Indapamide is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Indapamide

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of Indapamide in stock solutions. This method is adapted from published literature.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Shiseido Capcell Pak C18, 250mm × 4.6mm, 5µm particle size.

  • Mobile Phase: Methanol and Phosphate Buffer (pH 5.8) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 241 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Prepare the mobile phase: Prepare the phosphate buffer (pH 5.8) and mix it with methanol in a 60:40 ratio. Filter and degas the mobile phase before use.

  • Prepare the standard solution: Accurately weigh a known amount of Indapamide reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Prepare the sample solution: Dilute your Indapamide stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Chromatographic analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the retention time and peak area of the Indapamide peak.

    • Inject the sample solution and record the chromatogram.

  • Data analysis:

    • Compare the retention time of the peak in the sample chromatogram with that of the standard to confirm the identity of Indapamide.

    • Calculate the concentration of Indapamide in your stock solution based on the peak area compared to the standard.

    • Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products. The percentage of degradation can be calculated by comparing the area of the Indapamide peak in a stored sample to that of a freshly prepared sample.

Visualizations

Indapamide_Degradation_Pathways Indapamide Indapamide Hydrolysis Hydrolysis (Major Pathway) Indapamide->Hydrolysis Alkaline/Acidic Conditions Oxidation Oxidation Indapamide->Oxidation Oxidizing Agents (e.g., H₂O₂) Photolysis Photolysis Indapamide->Photolysis UV/Visible Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Primary degradation pathways for Indapamide.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control weigh 1. Weigh Indapamide dissolve 2. Dissolve in appropriate solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -20°C or -80°C (Protect from light) aliquot->store stability_test 5. Perform periodic stability testing (HPLC) store->stability_test check_purity 6. Check for purity and degradation stability_test->check_purity

Recommended workflow for preparing and storing Indapamide stock solutions.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Inspect Stock Solution (Precipitate? Discoloration?) start->check_solution precipitate Precipitate Observed check_solution->precipitate discoloration Discoloration Observed check_solution->discoloration no_visual_change No Visual Change check_solution->no_visual_change warm_sonicate Warm and Sonicate precipitate->warm_sonicate Yes prepare_fresh Prepare Fresh Solution discoloration->prepare_fresh Yes hplc_analysis Perform HPLC Analysis no_visual_change->hplc_analysis Yes warm_sonicate->prepare_fresh If unresolved degradation_detected Degradation Detected? hplc_analysis->degradation_detected review_storage Review Storage Conditions (pH, Temp, Light) degradation_detected->review_storage Yes ok Solution OK degradation_detected->ok No review_storage->prepare_fresh

Troubleshooting logic for Indapamide stock solution issues.

References

"resolving inconsistencies in Indapamide experimental results"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Indapamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies encountered during your experiments.

Frequently Asked Questions (FAQs)

Analytical Methodology

Q1: My HPLC retention time for Indapamide is shifting between runs. What are the potential causes?

A1: Retention time shifts in HPLC analysis of Indapamide can be attributed to several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase, including minor variations in the ratio of organic solvent to buffer or pH adjustments, can lead to shifts.[1][2]

  • Column Temperature: Fluctuations in the ambient temperature or the column oven temperature will affect retention time. Maintaining a constant, controlled column temperature is crucial.[1]

  • Column Equilibration: Insufficient equilibration time for the column with the mobile phase before injecting the sample can cause retention time drift, especially at the beginning of a sequence.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention characteristics.

Q2: I am observing poor peak shape (e.g., tailing or fronting) for Indapamide in my chromatogram. How can I improve it?

A2: Poor peak shape can compromise the accuracy of quantification. Consider the following:

  • Mobile Phase pH: The pKa of Indapamide is 8.8.[3] Ensure the pH of your mobile phase is at least 2 pH units away from the pKa to ensure the analyte is in a single ionic form.

  • Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Contaminants from previous injections can interact with the analyte and cause peak tailing. Implement a robust column washing procedure.

Dissolution Testing

Q3: My dissolution profiles for sustained-release Indapamide tablets are highly variable. What factors should I investigate?

A3: Inconsistent dissolution profiles for sustained-release Indapamide are a common issue. Key factors to investigate include:

  • Dissolution Medium and pH: The dissolution rate of Indapamide is pH-dependent.[4] Ensure the pH of your dissolution medium is consistent and appropriate for the formulation. Different studies have used various media, including phosphate buffers and acetate buffers.

  • Apparatus and Agitation Speed: The type of dissolution apparatus (e.g., USP Apparatus 2 - paddle) and the rotation speed significantly impact the hydrodynamics within the vessel and, consequently, the drug release rate.

  • Formulation Excipients: The type and concentration of release-controlling polymers, such as hydroxypropyl methylcellulose (HPMC), directly influence the drug release kinetics. Variations in excipient properties between batches can lead to different dissolution profiles.

  • Tablet Hardness and Friability: Physical properties of the tablet, such as hardness and friability, can affect how the tablet erodes or how the matrix swells, thereby altering the dissolution rate.

Stability and Degradation

Q4: I am seeing unexpected peaks in the chromatogram of my Indapamide sample that has been stored for some time. What could these be?

A4: The appearance of new peaks likely indicates degradation of Indapamide.

  • Degradation Products: Indapamide is known to degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. Common degradation products include impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide).

  • Interactions with Other Substances: If Indapamide is in a mixture with other drugs, such as dihydralazine, it can lead to accelerated degradation and the formation of new degradation products.

  • Sample Solution Stability: The stability of Indapamide in the analytical solution can be limited. Studies have shown that solutions may be stable for only 18 hours at ambient temperature, with stability extending to 24 hours if cooled.

Troubleshooting Guides

Guide 1: Resolving Inconsistent HPLC Assay Results for Indapamide

This guide provides a systematic approach to troubleshooting inconsistent potency or purity results from HPLC analysis of Indapamide.

Step 1: Verify System Suitability Ensure that all system suitability parameters (e.g., resolution, tailing factor, theoretical plates, and reproducibility of replicate injections) meet the predefined acceptance criteria.

Step 2: Check Sample Preparation

  • Homogeneity: For solid dosage forms, especially low-dose sustained-release tablets, ensuring a homogeneous powder sample is critical. Inadequate pulverization can lead to poor sample representation.

  • Filtration: If using a filter, ensure it is not adsorbing the drug. A study suggested that centrifugation can be an alternative to filtration.

  • Solution Stability: Analyze samples promptly after preparation, or validate the stability of the solution under your storage conditions.

Step 3: Review Method Parameters

  • Mobile Phase: Prepare fresh mobile phase and ensure accurate pH measurement.

  • Wavelength: Verify that the detection wavelength is optimal for Indapamide (commonly around 241-242 nm).

  • Flow Rate: Ensure the pump is delivering a consistent flow rate.

Step 4: Investigate the Column

  • Column History: Review the usage history of the column. It may be at the end of its lifespan.

  • Column Wash: Perform a thorough column wash to remove any strongly retained compounds.

The following workflow diagram illustrates this troubleshooting process:

start Inconsistent HPLC Results system_suitability Check System Suitability Parameters start->system_suitability sample_prep Review Sample Preparation system_suitability->sample_prep Parameters OK method_params Verify Method Parameters sample_prep->method_params Preparation OK column_health Investigate Column Health method_params->column_health Parameters OK resolved Results Consistent column_health->resolved Column OK

Caption: Troubleshooting workflow for inconsistent HPLC results.

Guide 2: Investigating Variable In-Vitro Dissolution Profiles

This guide helps to identify the source of variability in Indapamide dissolution testing.

Step 1: Standardize Dissolution Conditions Ensure that the dissolution medium composition and pH, apparatus type, paddle/basket speed, and temperature are identical across all experiments.

Step 2: Evaluate the Drug Product

  • Content Uniformity: Verify that the tablets have consistent drug content.

  • Physical Properties: Measure and compare the hardness, thickness, and friability of the tablet batches showing variable dissolution.

Step 3: Assess the Analytical Finish

  • Sample Stability: Confirm the stability of Indapamide in the dissolution medium over the duration of the test.

  • Method Validation: Ensure the analytical method used to quantify the dissolved Indapamide is validated for specificity, linearity, and accuracy in the presence of the dissolution medium and formulation excipients.

The following decision tree can guide your investigation:

start Variable Dissolution Profiles check_conditions Are Dissolution Conditions Identical? start->check_conditions standardize_conditions Standardize Conditions (Medium, Speed, Temp) check_conditions->standardize_conditions No check_product Are Tablet Physical Properties Consistent? check_conditions->check_product Yes standardize_conditions->start Re-test investigate_formulation Investigate Formulation/Manufacturing Process check_product->investigate_formulation No check_analytical Is the Analytical Method Validated? check_product->check_analytical Yes resolved Source of Variability Identified investigate_formulation->resolved validate_method Validate Analytical Method check_analytical->validate_method No check_analytical->resolved Yes validate_method->start Re-test

Caption: Decision tree for investigating dissolution variability.

Data Presentation

Table 1: Comparison of Reported HPLC Method Parameters for Indapamide Analysis
ParameterMethod 1Method 2Method 3
Column Shisheido Capcell Pak C18C18C18
Mobile Phase Methanol:Phosphate Buffer pH 5.8 (60:40)Acetonitrile:Methanol:Water (40:50:10)Methanol:Water (50:50)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min
Detection 241 nm242 nm242 nm
Retention Time 6.58 minNot specifiedNot specified
Table 2: Indapamide Degradation Under Stress Conditions
Stress Condition% Degradation (Indapamide alone)% Degradation (Indapamide with Dihydralazine)
High Temp/Humidity (70°C/80% RH, 2 months) 1.05%14.96%
Acid Hydrolysis (0.1N HCl, 4h) 49.59%Not specified
Alkaline Hydrolysis (0.1N NaOH, 4h) 46.53%Not specified
Oxidative (1% H₂O₂, time not specified) 3.47%Not specified

Experimental Protocols

Protocol 1: HPLC Assay for Indapamide in Tablets

This protocol is a composite based on several published methods.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250mm x 4.6mm, 5µm particle size.

  • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 ratio.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 241 nm.

  • Standard Preparation: Accurately weigh and dissolve Indapamide reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to a single dose of Indapamide. c. Transfer to a volumetric flask and add the mobile phase. d. Sonicate for 15 minutes to dissolve the drug. e. Dilute to volume with the mobile phase. f. Centrifuge or filter the solution through a 0.45 µm filter. g. Further dilute with the mobile phase to a concentration similar to the standard solution.

  • Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas.

  • Calculation: Calculate the amount of Indapamide in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Dissolution Test for Sustained-Release Indapamide Tablets

This protocol is based on methodologies for poorly soluble drugs and specific Indapamide studies.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer, e.g., Phosphate buffer pH 6.8. The choice of medium should be justified and may require experimentation.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM. This may need to be optimized based on the formulation.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 6, 8, 12 hours). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly.

  • Quantification: Analyze the filtered samples for Indapamide concentration using a validated HPLC method.

Mandatory Visualization

Indapamide Metabolic Pathway

Indapamide is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with potential involvement of CYP2C19. The metabolism involves hydroxylation, dehydrogenation, and oxidation reactions.

cluster_enzymes Metabolizing Enzymes Indapamide Indapamide M1 M1 (Hydroxylated Metabolite) Indapamide->M1 Hydroxylation M5 M5 (Dehydrogenated Metabolite) Indapamide->M5 Dehydrogenation Epoxide Reactive Epoxide Intermediate Indapamide->Epoxide M3 M3 M1->M3 Dehydrogenation M4 M4 M5->M4 Oxidation M2 M2 (Oxidized/Hydroxylated) M3->M2 Oxidation M4->M2 Hydroxylation CYP3A4 CYP3A4 CYP2C19 CYP2C19

Caption: Simplified metabolic pathway of Indapamide.

References

Validation & Comparative

A Comparative Analysis of Indapamide and Hydrochlorothiazide on Electrolyte Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two commonly prescribed diuretics, indapamide and hydrochlorothiazide, on electrolyte balance. The information presented is collated from various clinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two molecules.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies comparing the effects of indapamide and hydrochlorothiazide on serum potassium, sodium, and magnesium levels.

ElectrolyteDrugDosagePatient PopulationKey FindingsReference
Potassium Indapamide2.5 mg/dayEssential Hypertension-14.3% decrease in serum potassium.[1]
Hydrochlorothiazide50 mg/dayEssential Hypertension-13.7% decrease in serum potassium.[1]
Indapamide2.5 mg/dayHypertensive Diabetic Patients on ACE InhibitorMean serum potassium: 4.3 +/- 0.1 mmol/L.
Hydrochlorothiazide12.5 mg/dayHypertensive Diabetic Patients on ACE InhibitorMean serum potassium: 4.5 +/- 0.1 mmol/L (p<0.01 vs. Indapamide).
Indapamide2.5 mgLong-term controlled trials47% of patients had at least one potassium value < 3.5 mEq/L.[2]
Indapamide5 mgLong-term controlled trials72% of patients had at least one potassium value < 3.5 mEq/L.[2]
Hydrochlorothiazide50 mgLong-term controlled trials44% of patients had at least one potassium value < 3.5 mEq/L.[2]
Sodium Indapamide2.5 mg/dayElderly Hypertensive PatientsSerum sodium levels remained unchanged.
Hydrochlorothiazide50 mg/dayElderly Hypertensive PatientsSerum sodium decreased from 141 +/- 1 to 134 +/- 1 meq/liter.
IndapamideNot SpecifiedRetrospective Study of Thiazide UsersOverall prevalence of hyponatremia: 37.3%.
HydrochlorothiazideNot SpecifiedRetrospective Study of Thiazide UsersOverall prevalence of hyponatremia: 38.7%.
Magnesium Indapamide2.5 mg/dayMild HypertensionNo effect on serum and red cell magnesium concentrations compared with placebo.
Hydrochlorothiazide50 mg/dayNormal SubjectsHypomagnesemia (≤1.8 mg/dl) was disclosed in 19.4% of subjects on thiazide alone.
HydrochlorothiazideNot specifiedGeneral PopulationAssociated with lower serum magnesium levels (-0.013 to -0.018 mmol/L) and a 2.7-3.1 times increased risk of hypomagnesemia compared to non-users.

Experimental Protocols

The data presented in this guide are derived from a variety of clinical studies, each with its own specific methodology. Below are summaries of the typical experimental protocols employed in these studies.

Study Designs: The majority of the cited studies were randomized controlled trials, with some being double-blind and utilizing a crossover design. Retrospective cohort studies were also used to assess the prevalence of electrolyte disturbances in larger patient populations.

Patient Populations: The participants in these studies varied and included individuals with essential hypertension, elderly patients with hypertension, and diabetic hypertensive patients who were sometimes on concomitant medications like ACE inhibitors.

Drug Administration: Indapamide was typically administered at doses of 1.5 mg or 2.5 mg per day, while hydrochlorothiazide doses ranged from 12.5 mg to 50 mg per day. Treatment durations varied from a few weeks to several months or even longer in retrospective analyses.

Electrolyte Measurement: Serum electrolyte concentrations were the primary endpoints. The most common analytical methods employed for measuring serum sodium, potassium, and magnesium in clinical laboratories are ion-selective electrodes (ISEs) and flame photometry .

  • Ion-Selective Electrodes (ISEs): This is the most prevalent method in modern clinical laboratories. It measures the activity of an ion in a solution by detecting the electrical potential generated across a selective membrane. There are two types of ISE methods: direct, which measures in an undiluted sample, and indirect, which involves sample dilution.

  • Flame Photometry: This older method involves introducing the sample into a flame, which excites the atoms of the metal ions. The intensity of the light emitted at a specific wavelength for each element is then measured to determine its concentration.

Signaling Pathways and Mechanisms

The differential effects of indapamide and hydrochlorothiazide on electrolyte balance can be attributed to their interaction with the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. The following diagram illustrates this mechanism.

cluster_DCT Distal Convoluted Tubule Cell Lumen Tubular Lumen (Urine) NCC Na-Cl Cotransporter (NCC) Lumen->NCC Na+ Cl- TRPM6 TRPM6 Mg2+ Channel Lumen->TRPM6 Mg2+ Blood Peritubular Capillary (Blood) NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NCC->NaK_ATPase Na+ NCC->TRPM6 Indirectly Inhibits NaK_ATPase->Blood 3 Na+ ROMK ROMK K+ Channel NaK_ATPase->ROMK K+ ROMK->Lumen K+ Secretion TRPM6->Blood Mg2+ Reabsorption Indapamide Indapamide Indapamide->NCC Inhibits HCTZ Hydrochlorothiazide (HCTZ) HCTZ->NCC Inhibits

References

A Comparative Analysis of Indapamide and Chlorthalidone on Blood Pressure: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two leading thiazide-like diuretics, Indapamide and Chlorthalidone, reveals distinct pharmacological profiles that influence their efficacy and safety in the management of hypertension. While both drugs effectively lower blood pressure, their potency, duration of action, and metabolic effects show notable differences, warranting careful consideration in clinical research and drug development.

This guide provides a comprehensive comparison of Indapamide and Chlorthalidone, summarizing key experimental data, outlining methodological approaches from seminal studies, and visualizing their mechanisms of action.

Comparative Efficacy in Blood Pressure Reduction

Direct head-to-head clinical trials comparing indapamide and chlorthalidone are limited. However, extensive research, primarily through meta-analyses of trials comparing each agent to hydrochlorothiazide (HCTZ), provides strong indirect evidence of their relative potencies. Both indapamide and chlorthalidone have demonstrated superior systolic blood pressure reduction compared to HCTZ.[1][2][3][4][5]

ParameterIndapamideChlorthalidoneKey Findings from Indirect Comparisons
Relative Potency Higher than HCTZHigher than HCTZ; Generally considered more potent than indapamide.Both are more potent than hydrochlorothiazide in lowering systolic blood pressure.
Duration of Action 24-36 hours48-72 hoursChlorthalidone has a significantly longer half-life, allowing for sustained 24-hour blood pressure control.
Typical Daily Dose 1.25-2.5 mg12.5-25 mgDosing reflects the higher potency of indapamide on a milligram-to-milligram basis.

Pharmacokinetic and Pharmacodynamic Profile

The differing durations of action between indapamide and chlorthalidone are rooted in their distinct pharmacokinetic properties.

ParameterIndapamideChlorthalidone
Half-life Approximately 14-18 hoursApproximately 40-60 hours
Metabolism Extensively metabolized in the liverPrimarily excreted unchanged by the kidneys
Protein Binding High (around 79%)High (around 75%), with significant binding to carbonic anhydrase in red blood cells

Comparative Side Effect Profile

The metabolic side effect profiles of indapamide and chlorthalidone represent a critical point of differentiation. Indapamide is often suggested to have a more favorable metabolic profile.

Adverse EffectIndapamideChlorthalidoneKey Findings
Hypokalemia (Low Potassium) Can occur, but some studies suggest a lower risk compared to HCTZ.Associated with a higher risk of hypokalemia compared to HCTZ.The risk of hypokalemia is a known class effect of thiazide-like diuretics, with some evidence suggesting a greater risk with chlorthalidone.
Hyponatremia (Low Sodium) Can occur.Associated with a higher risk of hyponatremia.Both can cause hyponatremia, with a potentially higher incidence with chlorthalidone.
Hyperuricemia (High Uric Acid) Can occur.Can occur, and may be more pronounced than with indapamide.Both can increase uric acid levels, a consideration for patients with gout.
Effects on Glucose Metabolism Generally considered to have a neutral effect on glucose and lipid metabolism.Has been associated with an increased risk of new-onset diabetes in some studies.Indapamide may be a preferable option for patients with metabolic syndrome or diabetes.
Effects on Lipid Metabolism Generally considered to have a neutral effect.May have a less favorable impact on lipid profiles compared to indapamide.Indapamide appears to be more lipid-neutral.

Experimental Protocols: A Methodological Overview

The data presented in this guide are primarily derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these foundational studies is as follows:

Study Design: Most of the cited evidence comes from randomized, double-blind, controlled trials comparing a thiazide-like diuretic (indapamide or chlorthalidone) with hydrochlorothiazide or another antihypertensive agent.

Participant Population: The trials typically included adult patients with a diagnosis of essential hypertension. Inclusion and exclusion criteria were established to ensure a homogenous study population and to minimize confounding variables.

Intervention: Patients were randomly assigned to receive either the investigational diuretic (indapamide or chlorthalidone), a comparator drug (like HCTZ), or a placebo. Doses were often titrated based on blood pressure response.

Blood Pressure Measurement: The primary endpoint in these studies was the change in blood pressure from baseline. Blood pressure was typically measured at regular intervals in a clinical setting using a standardized protocol. In some studies, 24-hour ambulatory blood pressure monitoring was used to assess the consistency of blood pressure control over the entire dosing interval.

Data Analysis: Statistical analyses, such as meta-analysis, were employed to pool data from multiple studies to increase statistical power and to provide a more robust estimate of the treatment effect.

Mechanism of Action: Diuresis and Beyond

Both indapamide and chlorthalidone exert their primary antihypertensive effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action leads to increased urinary excretion of sodium and water, resulting in a reduction in plasma volume and cardiac output.

cluster_0 Distal Convoluted Tubule Cell Lumen Lumen NCC Na+/Cl- Cotransporter Lumen->NCC Na+, Cl- Indapamide_Chlorthalidone Indapamide & Chlorthalidone Indapamide_Chlorthalidone->NCC Inhibits Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC->Na_Cl_reabsorption Na_Cl_excretion Increased Na+ & Cl- Excretion Blood Blood Na_Cl_reabsorption->Blood Water_excretion Increased Water Excretion (Diuresis) Na_Cl_excretion->Water_excretion Blood_Volume Decreased Blood Volume Water_excretion->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Primary Diuretic Mechanism of Action

Beyond their diuretic effects, both drugs exhibit pleiotropic actions that may contribute to their antihypertensive efficacy and cardiovascular protective effects.

Indapamide's Vasodilatory Effects: Indapamide is believed to possess direct vasodilatory properties, potentially through the modulation of calcium ion channels in vascular smooth muscle cells. This leads to a reduction in peripheral vascular resistance.

cluster_1 Vascular Smooth Muscle Cell Indapamide Indapamide Ca_Channels Calcium Ion Channels Indapamide->Ca_Channels Modulates Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR BP Decreased Blood Pressure PVR->BP

Indapamide's Vasodilatory Mechanism

Chlorthalidone's Pleiotropic Effects: Chlorthalidone has been shown to decrease platelet aggregation and vascular permeability, effects that may be mediated by the inhibition of carbonic anhydrase. These actions may contribute to its observed cardiovascular benefits beyond blood pressure reduction.

cluster_2 Pleiotropic Effects of Chlorthalidone Chlorthalidone Chlorthalidone Carbonic_Anhydrase Carbonic Anhydrase Chlorthalidone->Carbonic_Anhydrase Inhibits Platelet_Aggregation Decreased Platelet Aggregation Carbonic_Anhydrase->Platelet_Aggregation Vascular_Permeability Decreased Vascular Permeability Carbonic_Anhydrase->Vascular_Permeability CV_Benefits Cardiovascular Benefits Platelet_Aggregation->CV_Benefits Vascular_Permeability->CV_Benefits

Chlorthalidone's Pleiotropic Effects

Conclusion

Both Indapamide and Chlorthalidone are potent antihypertensive agents that offer advantages over older thiazide diuretics like HCTZ. Chlorthalidone's longer duration of action provides sustained blood pressure control, which may be beneficial for cardiovascular outcomes. However, this may come at the cost of a higher risk of metabolic disturbances. Indapamide, with its potentially more favorable metabolic profile and unique vasodilatory properties, presents a compelling alternative, particularly for patients with metabolic comorbidities.

The choice between these two effective agents in a clinical or research setting should be guided by a careful consideration of the patient's individual characteristics, including their metabolic profile and the need for sustained 24-hour blood pressure control. Further head-to-head clinical trials are warranted to definitively delineate the comparative efficacy and safety of Indapamide and Chlorthalidone in the management of hypertension.

References

A Comparative Guide to the Antihypertensive Efficacy of Novel Indapamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antihypertensive efficacy of newly synthesized Indapamide derivatives against the parent drug, Indapamide. The information is compiled from preclinical studies, offering insights into the potential of these novel compounds in the management of hypertension.

Executive Summary

Indapamide is a well-established antihypertensive agent with a dual mechanism of action, involving both diuretic and direct vascular effects.[1][2] Research into new Indapamide derivatives aims to enhance its therapeutic profile, potentially by improving potency, duration of action, or side effect profile. This guide focuses on the available preclinical data to validate the antihypertensive efficacy of these new chemical entities.

Comparative Antihypertensive Efficacy

Direct comparative studies with quantitative data on new Indapamide derivatives are limited in publicly available literature. However, a key study by Cignarella et al. provides a qualitative and semi-quantitative comparison of a novel derivative, trans-6a (a pyrrolidine derivative of N-(4-chloro-3-sulfamoylbenzamido)) , with Indapamide in spontaneously hypertensive rats (SHR).

Table 1: Comparative Antihypertensive Profile of Indapamide and a Novel Derivative (trans-6a)

ParameterIndapamideNew Derivative (trans-6a)Reference
Animal Model Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)[3]
Antihypertensive Potency StandardComparable to Indapamide[3]
Onset of Action StandardSlower than Indapamide[3]
Diuretic Activity StandardHigher than Indapamide

Note: This data is based on the abstract of the cited study, as the full text with detailed quantitative data was not available.

To provide a baseline for comparison, the following table summarizes the typical antihypertensive efficacy of Indapamide in various preclinical models.

Table 2: Antihypertensive Efficacy of Indapamide in Preclinical Models

Animal ModelDosage Range (p.o.)Maximum Blood Pressure ReductionDuration of ActionReference(s)
Spontaneously Hypertensive Rats (SHR)3 - 30 mg/kg15% - 20% reduction after 24 hoursAt least 48 hours
DOCA-salt Hypertensive Rats1 - 100 mg/kg10 - 35 mmHg reduction in systolic blood pressureUp to 96 hours

Experimental Protocols

The following sections detail the methodologies typically employed in the preclinical evaluation of antihypertensive agents like Indapamide and its derivatives.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the blood pressure-lowering effect of test compounds in a genetically hypertensive rat model.

Animals: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old, with established hypertension.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory environment and handling for at least one week before the experiment.

  • Blood Pressure Measurement:

    • Systolic blood pressure is measured non-invasively using the tail-cuff method.

    • Rats are placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail.

    • The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Baseline blood pressure is recorded for several days before drug administration to establish a stable baseline.

  • Drug Administration:

    • Test compounds (new Indapamide derivatives) and the reference drug (Indapamide) are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The compounds are administered orally (p.o.) via gavage at various doses. A vehicle control group receives the vehicle alone.

  • Data Collection:

    • Blood pressure is measured at multiple time points post-drug administration (e.g., 2, 4, 6, 8, 24, 48, and 72 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis:

    • The change in blood pressure from baseline is calculated for each animal.

    • The results are expressed as the mean change in blood pressure ± standard error of the mean (SEM).

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds with the vehicle control and the reference drug.

Diuretic and Saluretic Activity

Objective: To evaluate the effect of the test compounds on urine and electrolyte excretion.

Methodology:

  • Animal Model: Normotensive rats (e.g., Wistar rats) are typically used.

  • Hydration: Rats are orally hydrated with a saline solution before drug administration to promote diuresis.

  • Drug Administration: Test compounds and a reference diuretic (e.g., Indapamide, Hydrochlorothiazide) are administered orally or intraperitoneally.

  • Urine Collection: Rats are placed in metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

  • Analysis:

    • The total volume of urine is measured.

    • The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The total excretion of urine and electrolytes is calculated and compared between the different treatment groups.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the logical flow of the experimental validation process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of New Indapamide Derivatives in_vivo In Vivo Antihypertensive Screening (SHR Model) synthesis->in_vivo Test Compounds diuretic_assay Diuretic & Saluretic Activity Assay in_vivo->diuretic_assay Promising Candidates comparison Head-to-Head Comparison in_vivo->comparison lead_selection Lead Candidate Selection diuretic_assay->lead_selection Efficacy & Safety Profile indapamide Indapamide (Reference Drug) indapamide->comparison comparison->lead_selection Superior/Comparable Efficacy

Caption: Experimental workflow for the validation of new Indapamide derivatives.

Indapamide_Signaling_Pathway cluster_vascular Vascular Smooth Muscle Cell cluster_renal Renal Tubule indapamide Indapamide / Derivatives ca_channel L-type Ca2+ Channels indapamide->ca_channel Inhibits na_cl_symporter Na+-Cl- Cotransporter indapamide->na_cl_symporter Inhibits ca_influx Ca2+ Influx contraction Vasoconstriction ca_influx->contraction Leads to blood_pressure Blood Pressure contraction->blood_pressure Increases na_reabsorption Na+ & Water Reabsorption diuresis Diuresis na_reabsorption->diuresis Reduces diuresis->blood_pressure Decreases

Caption: Dual mechanism of action of Indapamide and its derivatives.

Conclusion

The available preclinical evidence suggests that novel derivatives of Indapamide, such as trans-6a, hold promise as antihypertensive agents with potencies comparable to the parent drug. While the onset of action may differ, the potential for enhanced diuretic effects could offer therapeutic advantages. Further comprehensive studies with detailed quantitative data are necessary to fully elucidate the comparative efficacy and safety profiles of these new derivatives. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of the next generation of Indapamide-based antihypertensive therapies.

References

Head-to-Head Comparison of Indapamide and Amlodipine: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cellular and molecular mechanisms of two widely used antihypertensive agents.

In the landscape of cardiovascular pharmacology, both Indapamide and Amlodipine are cornerstone therapies for the management of hypertension. While their clinical efficacy is well-established, a deeper understanding of their direct cellular and molecular actions is crucial for researchers and drug development professionals. This guide provides a head-to-head in vitro comparison of Indapamide and Amlodipine, focusing on their distinct mechanisms of action on vascular smooth muscle and endothelial cells. It is important to note that while extensive in vitro data exists for each drug individually, direct comparative in vitro studies are limited. This guide synthesizes the available evidence to present a parallel analysis.

At a Glance: Key In Vitro Characteristics

FeatureIndapamideAmlodipine
Primary Mechanism Thiazide-like diuretic with direct vascular effects; inhibits calcium flux.[1][2]Dihydropyridine calcium channel blocker; inhibits L-type calcium channels.[3][4][5]
Primary Target Cells Vascular smooth muscle cells, renal tubular cells.Vascular smooth muscle cells, cardiac muscle cells.
Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibits serum-induced DNA synthesis and cell cycle progression.Inhibits bFGF-induced proliferation.
Key Signaling Pathway Modulation Decreases intracellular Ca2+ movements, potentially linking to the MAPK pathway.Inhibits p42/p44 MAPK activation; enhances nitric oxide synthesis via NF-κB.
Effect on Endothelial Function Inhibits endothelium-dependent contractions.Enhances nitric oxide synthesis; modulates monocyte-endothelial adhesion.

Mechanism of Action: A Tale of Two Pathways

While both drugs ultimately lead to vasodilation and a reduction in blood pressure, their molecular points of intervention differ significantly.

Indapamide: Beyond its well-documented diuretic effect of inhibiting the sodium-chloride symporter in the distal convoluted tubule, in vitro studies reveal a direct vascular action. Indapamide inhibits pressor stimuli, likely by reducing the influx of calcium in vascular smooth muscle. This effect on calcium flux is a key component of its vasodilatory properties.

Amlodipine: As a dihydropyridine calcium channel blocker, Amlodipine's primary mechanism is the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation.

cluster_indapamide Indapamide Signaling Pathway cluster_amlodipine Amlodipine Signaling Pathway Indapamide Indapamide Ca2_Flux Reduced Ca2+ Influx Indapamide->Ca2_Flux Inhibits VSMC_Relaxation_I VSMC Relaxation Ca2_Flux->VSMC_Relaxation_I Amlodipine Amlodipine L_type L-type Ca2+ Channels Amlodipine->L_type Blocks Ca2_Influx Ca2+ Influx L_type->Ca2_Influx VSMC_Relaxation_A VSMC Relaxation Ca2_Influx->VSMC_Relaxation_A Leads to

Figure 1. Simplified signaling pathways of Indapamide and Amlodipine on vascular smooth muscle cells.

Effects on Vascular Smooth Muscle Cells (VSMCs)

The proliferation of vascular smooth muscle cells is a key event in the pathogenesis of vascular diseases. Both Indapamide and Amlodipine have been shown to inhibit this process in vitro, albeit through different mechanisms.

Indapamide: Studies have demonstrated that Indapamide inhibits the proliferation of aortic vascular smooth muscle cells (A10 cell line). It achieves this by concentration-dependently inhibiting serum-induced DNA synthesis, as measured by 5-bromo-2'-deoxyuridine (BrdU) incorporation. Furthermore, Indapamide has been shown to block serum-inducible cell-cycle progression. This anti-proliferative effect is thought to be mediated by a decrease in intracellular Ca2+ movements, which may be linked to the mitogen-activated protein kinase (MAPK) pathway. At high concentrations (100 micromol/l), Indapamide also inhibits voltage-gated Ca2+ channels.

Amlodipine: Amlodipine has been found to inhibit human VSMC proliferation induced by basic fibroblast growth factor (bFGF). The inhibitory mechanism involves the dose-dependent inhibition of p42/p44 MAPK activation by bFGF. This suggests that the anti-proliferative effect of Amlodipine is related to its ability to suppress this key signaling pathway. Additionally, in cytokine-stimulated cultured vascular smooth muscle cells, Amlodipine enhances nitric oxide synthesis, an effect that is independent of L-type calcium channel blockade. This is accompanied by an increase in inducible nitric oxide synthase (iNOS) mRNA and protein accumulation, as well as increased NF-κB activation.

cluster_workflow Experimental Workflow: VSMC Proliferation Assay Culture_VSMC Culture VSMCs Add_Drug Add Indapamide or Amlodipine Culture_VSMC->Add_Drug Induce_Proliferation Induce Proliferation (e.g., serum, bFGF) Add_Drug->Induce_Proliferation Measure_Proliferation Measure Proliferation (e.g., BrdU incorporation) Induce_Proliferation->Measure_Proliferation Analyze_Data Analyze Data Measure_Proliferation->Analyze_Data

Figure 2. A generalized experimental workflow for assessing the anti-proliferative effects of Indapamide and Amlodipine on VSMCs.

Effects on Endothelial Cells

The vascular endothelium plays a critical role in regulating vascular tone and inflammation. Both drugs exhibit effects on endothelial function in vitro.

Indapamide: In vitro experiments using aortic rings from spontaneously hypertensive rats (SHR) have shown that Indapamide inhibits endothelium-dependent contractions. This suggests that part of Indapamide's vasodilatory action may be mediated through its effects on the endothelium.

Amlodipine: Amlodipine has been shown to modulate endothelial function through multiple mechanisms. It can increase nitric oxide (NO) levels in cultured human umbilical vein endothelial cells (HUVECs). This effect is, at least in part, mediated by the PKC pathway, leading to phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser(1177) and reduced phosphorylation at Thr(495), which enhances eNOS activation. Furthermore, Amlodipine has been observed to reduce the adhesion of monocytic THP-1 cells to activated HUVECs under flow conditions, suggesting an anti-inflammatory effect at the endothelial level. This is associated with diminished translocation of RhoA from the cytosol to the membrane.

Experimental Protocols

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
  • Cell Culture: Aortic vascular smooth muscle cells (e.g., A10 cell line) are cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum (FCS) in 96-well plates.

  • Synchronization: To synchronize the cell cycle, cells are typically serum-starved for 24-48 hours.

  • Drug Treatment: Cells are pre-incubated with varying concentrations of Indapamide or Amlodipine for a specified period.

  • Proliferation Induction: Proliferation is induced by adding a mitogen, such as 10% FCS or a specific growth factor like bFGF.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.

  • Immunodetection: After an incubation period, cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., peroxidase).

  • Quantification: A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.

MAPK Activation Assay (Western Blotting for Phospho-MAPK)
  • Cell Culture and Treatment: VSMCs are cultured and treated with the respective drugs and mitogens as described above.

  • Protein Extraction: At various time points after stimulation, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of p42/p44 MAPK. A separate blot may be performed with an antibody for total p42/p44 MAPK to serve as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to phospho-p42/p44 MAPK is quantified and normalized to the total p42/p44 MAPK levels.

Nitric Oxide (NO) Measurement in Endothelial Cells (Griess Assay)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

  • Drug Incubation: Cells are treated with Amlodipine or a vehicle control for a specified duration.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine, is added to the supernatant. In the presence of nitrite (a stable metabolite of NO), a diazotization reaction occurs, resulting in a colored azo compound.

  • Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm).

  • Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

References

"cross-study comparison of Indapamide clinical trial outcomes"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-study comparison of clinical trial outcomes for the antihypertensive agent Indapamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy and safety data from key clinical trials. The information is presented through structured data tables, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Comparative Efficacy of Indapamide in Major Clinical Trials

Indapamide has been extensively studied as both a monotherapy and in combination with other antihypertensive agents. The following tables summarize the key efficacy outcomes from several landmark clinical trials.

Table 1: Baseline Characteristics of Patients in Key Indapamide Clinical Trials

Trial NameYear PublishedPatient PopulationSample SizeMean Age (years)Baseline Blood Pressure (mmHg)
PATS 1995Patients with a history of stroke or TIA5,66560154/93[1]
PROGRESS 2001Patients with a history of stroke or TIA6,10564147/86[2]
ADVANCE 2007Patients with type 2 diabetes and high cardiovascular risk11,14066Not specified, but all had type 2 diabetes and additional risk factors[3]
HYVET 2008Very elderly patients (≥80 years) with hypertension3,84583.6173.0/90.8[4]
NATIVE 2007Hypertensive patients uncontrolled on background therapy2,07351166/102[5]

Table 2: Efficacy Outcomes of Indapamide in Hypertension and Cardiovascular Event Reduction

Trial NameInterventionTreatment DurationBlood Pressure Reduction (Active vs. Placebo/Control)Primary Efficacy Endpoint and Outcome
PATS Indapamide 2.5 mg/day vs. Placebo~2 years5/2 mmHg reduction29% relative risk reduction in fatal and nonfatal stroke
PROGRESS Perindopril ± Indapamide vs. Placebo4 years9/4 mmHg reduction (overall); 12/5 mmHg (combination therapy)28% relative risk reduction in total stroke; 43% with combination therapy
ADVANCE Perindopril/Indapamide fixed combination vs. Placebo4.3 years5.6/2.2 mmHg reduction9% relative risk reduction in major macrovascular or microvascular events
HYVET Indapamide SR 1.5 mg ± Perindopril vs. Placebo1.8 years (median)15/6.1 mmHg reduction30% reduction in the rate of fatal or nonfatal stroke
NATIVE Indapamide SR 1.5 mg added to background therapy3 months34/19 mmHg reduction from baseline84% of patients achieved target SBP (≤140 mmHg)

Comparative Safety and Tolerability of Indapamide

The safety profile of Indapamide has been a key aspect of its clinical evaluation. The following table summarizes notable adverse events and biochemical changes observed in the featured clinical trials.

Table 3: Safety and Tolerability of Indapamide in Key Clinical Trials

Trial NameKey Adverse Events and TolerabilityBiochemical Changes
PATS Well-tolerated.Not detailed in the provided search results.
PROGRESS Generally well-tolerated.Not detailed in the provided search results.
ADVANCE Well-tolerated.Not detailed in the provided search results.
HYVET Fewer serious adverse events in the active treatment group compared to placebo.No significant difference in potassium, uric acid, glucose, or creatinine levels between groups.
NATIVE 4% of patients experienced side-effects, which were mild-to-moderate.Glucose and cholesterol levels were unaffected.

Experimental Protocols of Key Indapamide Clinical Trials

A clear understanding of the methodologies employed in these trials is crucial for a fair comparison of their outcomes.

PATS (Post-stroke Antihypertensive Treatment Study)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 5,665 patients with a history of stroke or transient ischemic attack (TIA). Systolic blood pressure (SBP) ranged from 80 to 280 mmHg and diastolic blood pressure (DBP) from 50 to 150 mmHg.

  • Intervention: Patients were randomized to receive either Indapamide 2.5 mg daily or a matching placebo.

  • Primary Endpoint: The primary outcome was the incidence of fatal and nonfatal stroke.

PROGRESS (Perindopril Protection Against Recurrent Stroke Study)
  • Study Design: A double-blind, placebo-controlled randomized trial.

  • Patient Population: 6,105 patients with a history of stroke or TIA. Both hypertensive and non-hypertensive patients were included.

  • Intervention: Patients were randomly assigned to an angiotensin-converting enzyme (ACE) inhibitor-based regimen (perindopril) with or without the diuretic Indapamide, or matching placebo(s).

  • Primary Endpoint: The primary outcome was total stroke (fatal or non-fatal).

ADVANCE (Action in Diabetes and Vascular disease: preterAx and diamicroN MR Controlled Evaluation)
  • Study Design: A 2x2 factorial, randomized controlled trial.

  • Patient Population: 11,140 patients with type 2 diabetes who were at high risk for vascular events. Inclusion criteria included being 55 years or older with a history of major macrovascular or microvascular disease, or at least one other risk factor.

  • Intervention: Patients were randomized to a fixed combination of perindopril and Indapamide or a matching placebo, in addition to their current therapy. The other arm of the trial involved intensive versus standard glucose control.

  • Primary Endpoints: The primary endpoints were composite outcomes of major macrovascular events (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).

HYVET (Hypertension in the Very Elderly Trial)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 3,845 patients aged 80 years or older with a sustained sitting SBP of 160-199 mmHg and a DBP of 90-109 mmHg.

  • Intervention: Patients were randomized to receive either Indapamide sustained release (SR) 1.5 mg daily or a matching placebo. The ACE inhibitor perindopril could be added if required to reach the target blood pressure.

  • Primary Endpoint: The primary endpoint was any stroke (fatal or non-fatal).

NATIVE (NATrilix SR use in combInation antihypertensiVe thErapy)
  • Study Design: An open-label, non-comparative study.

  • Patient Population: 2,073 hypertensive patients whose blood pressure was not controlled with their current antihypertensive therapy (ACE inhibitor, beta-blocker, calcium channel blocker, or angiotensin II receptor blocker).

  • Intervention: Indapamide SR 1.5 mg was administered daily for 3 months in addition to the patient's existing background therapy.

  • Primary Endpoint: The primary outcome was the change in systolic and diastolic blood pressure from baseline.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_PATS PATS Trial Workflow cluster_PROGRESS PROGRESS Trial Workflow cluster_ADVANCE ADVANCE Trial Workflow cluster_HYVET HYVET Trial Workflow cluster_NATIVE NATIVE Study Workflow p_enroll Enrollment (N=5,665) History of Stroke/TIA p_rand Randomization p_enroll->p_rand p_treat Indapamide 2.5mg p_rand->p_treat p_placebo Placebo p_rand->p_placebo p_fu Follow-up (~2 years) p_treat->p_fu p_placebo->p_fu p_end Endpoint Analysis: Fatal/Non-fatal Stroke p_fu->p_end pr_enroll Enrollment (N=6,105) History of Stroke/TIA pr_rand Randomization pr_enroll->pr_rand pr_treat Perindopril +/- Indapamide pr_rand->pr_treat pr_placebo Placebo pr_rand->pr_placebo pr_fu Follow-up (4 years) pr_treat->pr_fu pr_placebo->pr_fu pr_end Endpoint Analysis: Total Stroke pr_fu->pr_end a_enroll Enrollment (N=11,140) Type 2 Diabetes a_rand Randomization (2x2 Factorial) a_enroll->a_rand a_treat Perindopril/Indapamide a_rand->a_treat a_placebo Placebo a_rand->a_placebo a_fu Follow-up (4.3 years) a_treat->a_fu a_placebo->a_fu a_end Endpoint Analysis: Macro/Microvascular Events a_fu->a_end h_enroll Enrollment (N=3,845) Age >= 80, Hypertension h_rand Randomization h_enroll->h_rand h_treat Indapamide SR 1.5mg +/- Perindopril h_rand->h_treat h_placebo Placebo h_rand->h_placebo h_fu Follow-up (Median 1.8 years) h_treat->h_fu h_placebo->h_fu h_end Endpoint Analysis: Fatal/Non-fatal Stroke h_fu->h_end n_enroll Enrollment (N=2,073) Uncontrolled Hypertension n_treat Add-on Indapamide SR 1.5mg n_enroll->n_treat n_fu Follow-up (3 months) n_treat->n_fu n_end Endpoint Analysis: Blood Pressure Reduction n_fu->n_end

Caption: Experimental workflows of key Indapamide clinical trials.

diuretic_mechanism cluster_kidney Diuretic Mechanism of Action in the Distal Convoluted Tubule indapamide Indapamide ncc Na+/Cl- Cotransporter (NCC) indapamide->ncc Inhibits na_cl_reabsorption Na+ and Cl- Reabsorption lumen Tubular Lumen cell Tubular Epithelial Cell blood Bloodstream na_cl_excretion Increased Na+ and Cl- Excretion (Natriuresis) water_excretion Increased Water Excretion (Diuresis) na_cl_excretion->water_excretion Promotes bp_reduction Blood Pressure Reduction water_excretion->bp_reduction Results in

Caption: Diuretic mechanism of Indapamide in the renal tubule.

vasodilatory_mechanism cluster_vsmc Vasodilatory Mechanism of Action in Vascular Smooth Muscle Cells indapamide Indapamide ca_channel Voltage-gated Ca2+ Channels indapamide->ca_channel Inhibits mapk MAPK Pathway (e.g., p44/p42) indapamide->mapk Inhibits ca_influx Ca2+ Influx vasoconstriction Vasoconstriction ca_influx->vasoconstriction Leads to cfos c-fos Expression mapk->cfos Activates proliferation VSMC Proliferation cfos->proliferation Promotes vasodilation Vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction Contributes to

Caption: Proposed vasodilatory mechanism of Indapamide.

Mechanism of Action

Indapamide exerts its antihypertensive effects through a dual mechanism of action: a diuretic effect and a direct vascular effect.

5.1. Diuretic Action

Indapamide is a thiazide-like diuretic that acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride (Na+/Cl-) cotransporter, which is responsible for reabsorbing sodium and chloride from the tubular fluid back into the bloodstream. By blocking this transporter, Indapamide increases the excretion of sodium and chloride in the urine, a process known as natriuresis. This, in turn, leads to an increase in water excretion (diuresis), reducing the volume of fluid in the blood vessels and thereby lowering blood pressure.

5.2. Vasodilatory Action

In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular smooth muscle cells. The precise mechanism is not fully understood but is thought to involve the modulation of calcium ion channels. By inhibiting the influx of calcium into vascular smooth muscle cells, Indapamide leads to relaxation of the blood vessels (vasodilation). This widening of the blood vessels reduces peripheral vascular resistance, further contributing to the lowering of blood pressure. Some studies also suggest that Indapamide may inhibit the mitogen-activated protein kinase (MAPK) pathway, which can reduce vascular smooth muscle cell proliferation.

References

Synergistic Antihypertensive Effects of Indapamide and ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Superior Blood Pressure Reduction with Combination Therapy

Clinical evidence consistently demonstrates that the co-administration of Indapamide and an ACE inhibitor results in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either agent alone.[5] This enhanced efficacy is attributed to their distinct yet complementary mechanisms of action.

A meta-analysis of four randomized controlled trials involving 643 patients treated with a combination of the ACE inhibitor Delapril and Indapamide (D+I) and 629 patients treated with an ACE inhibitor plus hydrochlorothiazide (HCTZ) showed a significantly higher proportion of patients achieving normalized blood pressure with the D+I combination (P = 0.024). Similarly, the percentage of responders to treatment was higher in the D+I group (P = 0.002).

Another study examining the addition of 1 mg of Indapamide to existing monotherapy with an ACE inhibitor, calcium channel blocker (CCB), or angiotensin II receptor blocker (ARB) in 76 patients found a significant overall reduction in morning home blood pressure from 147/87 mmHg to 135/81 mmHg (P < 0.001).

Treatment GroupBaseline Systolic BP (mmHg)Post-treatment Systolic BP (mmHg)Systolic BP Reduction (mmHg)Baseline Diastolic BP (mmHg)Post-treatment Diastolic BP (mmHg)Diastolic BP Reduction (mmHg)Reference
Perindopril/IndapamideNot SpecifiedNot Specified-27.4Not SpecifiedNot Specified-14.3
EnalaprilNot SpecifiedNot Specified-27.1Not SpecifiedNot Specified-14.5
Indapamide added to ACEI/ARB/CCB147 ± 12135 ± 12-1287 ± 981 ± 9-6
Imidapril/IndapamideNot SpecifiedNot SpecifiedGreater than monotherapyNot SpecifiedNot SpecifiedGreater than monotherapy
Delapril/IndapamideNot SpecifiedNot SpecifiedGreater than monotherapyNot SpecifiedNot SpecifiedGreater than monotherapy

Table 1: Comparative Efficacy of Indapamide and ACE Inhibitor Combination Therapy on Blood Pressure Reduction.

Favorable Safety and Tolerability Profile

The combination of Indapamide and an ACE inhibitor is generally well-tolerated. The meta-analysis comparing Delapril/Indapamide to ACE inhibitor/HCTZ combinations found that while the overall rate of adverse events was similar between the two groups (10.4% vs. 9.9%), the number of events leading to study withdrawal was significantly lower in the Delapril/Indapamide group (2.3% vs. 4.8%, P = 0.018). Common side effects associated with ACE inhibitors include a dry, hacking cough, while diuretics like Indapamide can lead to electrolyte imbalances such as low potassium levels. However, the combination may mitigate some of these effects; for instance, ACE inhibitors can have a potassium-sparing effect, which may counteract the potassium-lowering effect of Indapamide.

Adverse EventIndapamide/ACE Inhibitor CombinationACE Inhibitor MonotherapyIndapamide MonotherapyReference
Study Withdrawal due to Adverse Events2.3%Not SpecifiedNot Specified
Any Adverse Event10.4%Not SpecifiedNot Specified
Dry CoughCommon with ACE inhibitorsCommonNot a typical side effect
Hypokalemia (Low Potassium)Possible, but may be offset by ACE inhibitorLess commonA known risk

Table 2: Comparison of Adverse Events.

Experimental Protocols

While specific, detailed protocols vary between studies, a general methodology for evaluating the synergistic effects of Indapamide and ACE inhibitors in a clinical trial setting can be outlined as follows:

1. Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

2. Participant Selection:

  • Inclusion Criteria: Adult patients (e.g., aged 18 and over) diagnosed with essential hypertension, with baseline blood pressure readings within a specified range (e.g., systolic BP 140-180 mmHg and/or diastolic BP 90-110 mmHg).

  • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of angioedema, pregnancy, or known hypersensitivity to the study drugs.

3. Treatment Protocol:

  • Run-in Period: A 2 to 4-week single-blind placebo run-in period to ensure patient compliance and stabilize baseline blood pressure measurements.

  • Randomization: Participants are randomly assigned to one of the following treatment arms:

    • Group A: Indapamide monotherapy (e.g., 1.5 mg/day).

    • Group B: ACE inhibitor monotherapy (e.g., Perindopril 4 mg/day).

    • Group C: Fixed-dose combination of Indapamide and ACE inhibitor (e.g., Indapamide 1.5 mg / Perindopril 4 mg/day).

    • Group D: Placebo.

  • Treatment Duration: Typically 12 weeks or longer to assess the full antihypertensive effect and monitor for adverse events.

4. Efficacy and Safety Assessments:

  • Primary Endpoint: Change from baseline in systolic and diastolic blood pressure at the end of the treatment period, measured using ambulatory blood pressure monitoring or standardized office measurements.

  • Secondary Endpoints:

    • Responder rate (proportion of patients achieving a target blood pressure, e.g., <140/90 mmHg).

    • Assessment of adverse events through patient reporting and clinical evaluation.

    • Metabolic parameters: Monitoring of serum electrolytes (especially potassium), glucose, and lipids.

  • Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is used to compare the changes in blood pressure and the incidence of adverse events between the treatment groups.

G cluster_screening Screening & Enrollment cluster_runin Run-in Period cluster_randomization Randomization cluster_treatment Treatment Arms (12 weeks) cluster_followup Follow-up & Analysis s1 Patient Screening s2 Inclusion/Exclusion Criteria Met s1->s2 s3 Informed Consent s2->s3 r1 Placebo Run-in (2-4 weeks) s3->r1 r2 Baseline BP Measurement r1->r2 rand Randomization r2->rand t1 Group A: Indapamide Monotherapy rand->t1 t2 Group B: ACE Inhibitor Monotherapy rand->t2 t3 Group C: Combination Therapy rand->t3 t4 Group D: Placebo rand->t4 f1 Regular BP Monitoring t1->f1 t2->f1 t3->f1 t4->f1 f2 Adverse Event Monitoring f1->f2 f3 Final Assessment f2->f3 f4 Statistical Analysis f3->f4

Clinical trial workflow for evaluating synergistic effects.

Mechanisms of Synergistic Action

The enhanced antihypertensive effect of combining Indapamide and an ACE inhibitor stems from their complementary physiological actions.

  • Indapamide's Mechanism: As a thiazide-like diuretic, Indapamide primarily acts on the distal convoluted tubule of the nephron to inhibit the reabsorption of sodium and chloride ions. This leads to a reduction in blood volume and subsequently, a decrease in cardiac output and blood pressure. Indapamide also has a direct vasodilatory effect on peripheral blood vessels, which contributes to its antihypertensive properties.

  • ACE Inhibitor's Mechanism: ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, ACE inhibitors lead to vasodilation and a decrease in peripheral resistance. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their blood pressure-lowering effect. Additionally, by reducing angiotensin II-mediated aldosterone secretion, they promote sodium and water excretion.

  • Synergy: The diuretic action of Indapamide can lead to a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS). The concurrent administration of an ACE inhibitor counteracts this RAAS activation, leading to a more pronounced and sustained reduction in blood pressure.

G angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin1 Angiotensin I renin->angiotensin1 ace ACE angiotensin1->ace angiotensin2 Angiotensin II ace->angiotensin2 vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone bp_increase1 Increased Blood Pressure vasoconstriction->bp_increase1 na_h2o_retention Na+ & H2O Retention aldosterone->na_h2o_retention na_h2o_retention->bp_increase1 kidney Kidney (Distal Tubule) na_cl_reabsorption Na+/Cl- Reabsorption kidney->na_cl_reabsorption na_h2o_excretion Increased Na+ & H2O Excretion kidney->na_h2o_excretion indapamide Indapamide indapamide->na_cl_reabsorption Inhibits na_h2o_excretion->renin Activates (Compensatory) blood_volume Decreased Blood Volume na_h2o_excretion->blood_volume bp_decrease Decreased Blood Pressure blood_volume->bp_decrease ace_inhibitor ACE Inhibitor ace_inhibitor->ace Inhibits

Signaling pathways of Indapamide and ACE inhibitors.

References

Benchmarking Indapamide's Safety Profile Against Other Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Indapamide, a thiazide-like diuretic, with other major classes of diuretics, including thiazide-type, loop, and potassium-sparing diuretics. The information is compiled from a comprehensive review of clinical trials and meta-analyses to support research and drug development efforts.

Comparative Safety Profile of Diuretics

The following table summarizes the incidence of key adverse events associated with Indapamide and other representative diuretics. It is important to note that direct head-to-head comparative trials for all adverse events across all diuretic classes are limited. The data presented is aggregated from various studies and patient populations, which may influence the reported incidence rates.

Adverse EventIndapamide (Thiazide-like)Hydrochlorothiazide (Thiazide-type)Furosemide (Loop)Spironolactone (Potassium-sparing)
Hypokalemia (<3.5 mEq/L) 47% of patients on 2.5 mg had at least one low reading[1]1.9% in a large database study[2]Prevalence of 31.3% in heart failure patients on diuretics (higher with loop diuretics and higher doses)[3]Lower risk; often used to counteract potassium loss[4]
Hyperkalemia (>5.5 mEq/L) Not a typical side effectNot a typical side effectNot a typical side effect13.5% at 25mg/day, 41.4% at 50mg/day in heart failure patients[5]
Hyponatremia A recognized risk, particularly in the elderlyA recognized riskCan occur due to significant fluid and electrolyte lossLess common than with thiazides
Hyperuricemia Can occurA known side effectCan occurLess common
Hyperglycemia May cause glucose intoleranceAssociated with an increased risk of new-onset diabetesCan occurLess common
Hyperlipidemia Minimal adverse effects on lipid metabolismCan cause a short-term increase in serum cholesterolCan occurLess common
Dehydration/Hypovolemia A potential side effectA potential side effectA common and potent effectLess pronounced diuretic effect
Dizziness/Headache Common side effectsCommon side effectsCommon side effectsCommon side effects

Experimental Protocols

Detailed experimental protocols for assessing the safety of diuretics are often specific to the clinical trial design. However, a general methodology for monitoring adverse events in such trials can be outlined as follows.

Representative Experimental Protocol for Monitoring Diuretic-Induced Adverse Events

1. Study Design: A randomized, double-blind, active-control study.

2. Patient Population: Patients diagnosed with essential hypertension according to established guidelines. Key exclusion criteria would include severe renal impairment, a history of hypersensitivity to sulfa drugs, and electrolyte abnormalities at baseline.

3. Intervention:

  • Treatment Group: Indapamide (e.g., 1.5 mg sustained-release or 2.5 mg immediate-release, once daily).

  • Control Groups: Hydrochlorothiazide (e.g., 12.5 mg or 25 mg, once daily), Furosemide (e.g., 20 mg or 40 mg, once or twice daily), or Spironolactone (e.g., 25 mg or 50 mg, once daily).

4. Safety Monitoring and Data Collection:

  • Baseline Assessment: Prior to randomization, a comprehensive medical history is taken, and a physical examination is performed. Baseline laboratory tests include serum electrolytes (sodium, potassium, chloride, bicarbonate), glucose, uric acid, lipid panel, and renal function tests (BUN, creatinine).

  • Follow-up Visits: Patients are evaluated at regular intervals (e.g., weeks 1, 2, 4, 8, and 12, and then every 3 months).

  • Adverse Event Monitoring: At each visit, patients are questioned about any new or worsening symptoms using a standardized questionnaire. All spontaneously reported adverse events are also recorded. The severity, seriousness, and suspected relationship to the study drug are assessed by the investigator.

  • Laboratory Monitoring: Blood samples are collected at each follow-up visit for the same panel of laboratory tests performed at baseline to monitor for any changes.

  • Vital Signs: Blood pressure and heart rate are measured at each visit.

5. Statistical Analysis: The incidence of each adverse event is calculated for each treatment group. Statistical comparisons between groups are performed using appropriate methods (e.g., Chi-square or Fisher's exact test for categorical variables).

Signaling Pathways and Experimental Workflows

Mechanism of Thiazide and Thiazide-like Diuretic Action and Hypokalemia

Thiazide and thiazide-like diuretics, including Indapamide, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased sodium and chloride excretion. The subsequent increase in sodium delivery to the collecting duct stimulates the epithelial sodium channel (ENaC), which in turn enhances potassium secretion into the urine, leading to potential hypokalemia. This process is also influenced by the renin-angiotensin-aldosterone system.

cluster_0 Distal Convoluted Tubule Cell cluster_1 Collecting Duct Principal Cell Indapamide Indapamide NCC Na+/Cl- Cotransporter (NCC) Indapamide->NCC Inhibits Blood Bloodstream NCC->Blood Reabsorption IncreasedNa Increased Na+ Delivery NCC->IncreasedNa Leads to Lumen Tubular Lumen (Urine) Lumen->NCC Na+, Cl- ENaC Epithelial Na+ Channel (ENaC) IncreasedNa->ENaC Stimulates Blood2 Bloodstream ENaC->Blood2 Na+ Reabsorption ROMK Renal Outer Medullary K+ Channel (ROMK) Lumen2 Tubular Lumen (Urine) ROMK->Lumen2 K+ Secretion Hypokalemia Hypokalemia Lumen2->Hypokalemia Blood2->ROMK K+

Caption: Mechanism of Indapamide-induced hypokalemia.

Aldosterone Signaling in Potassium Excretion

Potassium-sparing diuretics like Spironolactone act as aldosterone antagonists. Aldosterone, a mineralocorticoid hormone, promotes sodium reabsorption and potassium excretion in the collecting duct by binding to the mineralocorticoid receptor (MR). By blocking this receptor, spironolactone prevents the downstream effects of aldosterone, leading to decreased potassium excretion and a risk of hyperkalemia.

Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Nucleus Nucleus MR->Nucleus Translocates to Spironolactone Spironolactone Spironolactone->MR Blocks GeneTranscription Gene Transcription (e.g., for ENaC, ROMK) Nucleus->GeneTranscription Induces ProteinSynthesis Protein Synthesis GeneTranscription->ProteinSynthesis NaReabsorption Increased Na+ Reabsorption ProteinSynthesis->NaReabsorption KSecretion Increased K+ Secretion ProteinSynthesis->KSecretion

Caption: Aldosterone signaling pathway and its inhibition by Spironolactone.

Experimental Workflow for Assessing Diuretic Safety

The following diagram illustrates a typical workflow for monitoring and assessing adverse events in a clinical trial comparing different diuretics.

Start Patient Recruitment & Informed Consent Baseline Baseline Assessment (Vitals, Labs, Medical History) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Indapamide Randomization->GroupA GroupB Other Diuretic Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 1, 2, 4, 8, 12) GroupA->FollowUp GroupB->FollowUp AEMonitoring Adverse Event Monitoring (Questionnaires, Patient Reports) FollowUp->AEMonitoring LabMonitoring Laboratory Monitoring (Electrolytes, Glucose, etc.) FollowUp->LabMonitoring DataAnalysis Data Analysis (Incidence Rates, Statistical Comparison) AEMonitoring->DataAnalysis LabMonitoring->DataAnalysis Conclusion Conclusion on Comparative Safety Profile DataAnalysis->Conclusion

Caption: Experimental workflow for a comparative diuretic safety trial.

References

Reproducibility of Indapamide Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of published research on the antihypertensive agent Indapamide reveals a consistent and reproducible body of evidence supporting its dual mechanism of action and clinical efficacy in treating hypertension. This guide synthesizes key findings from multiple independent studies, presenting comparative data, experimental methodologies, and a visualization of its molecular signaling pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of its established pharmacological profile.

Indapamide, a thiazide-like diuretic, has been the subject of extensive research for decades, leading to a robust collection of data on its antihypertensive effects. The reproducibility of these findings is not documented in dedicated replication studies but is evident from the congruent results reported across numerous clinical trials and preclinical investigations. These studies consistently point to a dual mechanism of action: a diuretic effect at the renal level and a direct vascular effect that reduces peripheral resistance.[1][2][3]

Comparative Efficacy in Blood Pressure Reduction

Multiple clinical trials have consistently demonstrated the effectiveness of Indapamide in lowering blood pressure in patients with mild to moderate hypertension. The data presented below summarizes the findings from several independent studies, highlighting the reproducible nature of its antihypertensive effects.

Study (Year)DosageDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Patient PopulationReference
Multicenter Open Trial (1981)2.5 mg/day4 months261785 patients who completed the study[4]
Cooperative Double-Blind Study (1983)2.5 mg/day40 weeks-15Patients with mild to moderate hypertension[5]
Cooperative Double-Blind Study (1983)5 mg/day40 weeks-16Patients with mild to moderate hypertension
Multicenter Open Trial (France, 1983)2.5 mg/day16 weeks2917981 patients with essential hypertension
Italian Multicenter Study (1989)2.5 mg/day24 months2520248 patients with uncomplicated, mild to moderate hypertension
US Multicenter Dose-Response Study (1984)1, 2.5, 5 mg/day8 weeks~13~687 patients with mild to moderate hypertension
Sustained Release Study1.5 mg/day12 months45.786.19Patients with baseline systolic BP of 179.58 mmHg

Established Mechanisms of Action: A Two-Pronged Approach

The scientific literature consistently supports a dual mechanism of action for Indapamide, contributing to its antihypertensive efficacy.

  • Diuretic Action : Indapamide inhibits sodium reabsorption in the cortical diluting segment of the distal renal tubules. This leads to an increase in the urinary excretion of sodium and chloride, and to a lesser extent, potassium and magnesium, resulting in a mild diuretic effect.

  • Direct Vascular Effects : A significant body of research points to Indapamide's ability to reduce peripheral vascular resistance through direct actions on blood vessels. This is attributed to several mechanisms, including:

    • Inhibition of Calcium Influx : Indapamide is suggested to act as a calcium antagonist, reducing the influx of calcium into vascular smooth muscle cells, which is a key step in vasoconstriction.

    • Modulation of Vasoactive Substances : Research indicates that Indapamide may enhance the production of vasodilatory prostaglandins like prostacyclin.

    • Reduced Vascular Reactivity : Studies have shown that Indapamide decreases the sensitivity of blood vessels to pressor agents like noradrenaline and angiotensin.

Key Experimental Protocols

To facilitate the replication and further investigation of Indapamide's effects, the following methodologies are commonly cited in the literature:

Clinical Trial Protocol for Antihypertensive Efficacy:

  • Study Design : Multicenter, double-blind, placebo-controlled, or comparative trials are frequently employed.

  • Patient Population : Typically includes adults with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).

  • Intervention : Oral administration of Indapamide (commonly 1.5 mg SR or 2.5 mg immediate release) once daily.

  • Duration : Study durations range from several weeks to months or even years to assess both short-term and long-term efficacy and safety.

  • Primary Outcome Measures : The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline, measured at regular intervals.

  • Biochemical Analysis : Blood and urine samples are collected to monitor serum electrolytes (especially potassium), uric acid, glucose, and lipid profiles.

Preclinical Protocol for Investigating Vascular Effects (in Spontaneously Hypertensive Rats - SHRs):

  • Animal Model : Spontaneously Hypertensive Rats (SHRs) are a commonly used and well-validated model of essential hypertension.

  • Drug Administration : Indapamide is administered orally or via other appropriate routes at specified doses (e.g., 3 mg/kg/day).

  • Blood Pressure Measurement : Telemetry or tail-cuff methods are used to monitor blood pressure changes.

  • Tissue Isolation : Kidneys and renal microvessels are isolated for further analysis.

  • Molecular Analysis : Techniques such as Western blotting and ELISA are used to measure the expression and levels of key proteins and signaling molecules (e.g., CYP2C23, sEH, EETs, DHETs, cAMP, PKA, NADPH oxidase subunits).

Visualizing the Signaling Pathways of Indapamide

The following diagrams illustrate the key signaling pathways and experimental workflows described in the Indapamide research literature.

Indapamide_Mechanism_of_Action cluster_kidney Renal (Diuretic) Action cluster_vascular Vascular Action cluster_outcome Overall Effect Indapamide_K Indapamide Distal_Tubule Distal Convoluted Tubule (Cortical Diluting Segment) Indapamide_K->Distal_Tubule Acts on Na_Reabsorption Inhibition of Na+ Reabsorption Distal_Tubule->Na_Reabsorption Na_Excretion Increased Na+ and Cl- Excretion Na_Reabsorption->Na_Excretion Diuresis Mild Diuresis Na_Excretion->Diuresis Antihypertensive_Effect Antihypertensive Effect Diuresis->Antihypertensive_Effect Indapamide_V Indapamide Vascular_Smooth_Muscle Vascular Smooth Muscle Indapamide_V->Vascular_Smooth_Muscle Acts on Ca_Influx Inhibition of Ca2+ Influx Vascular_Smooth_Muscle->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Peripheral_Resistance->Antihypertensive_Effect Indapamide_Renal_Signaling_Pathway Indapamide Indapamide CYP2C23 Induction of CYP2C23 Indapamide->CYP2C23 sEH Inhibition of sEH Indapamide->sEH EETs Increased EETs Production CYP2C23->EETs sEH->EETs cAMP Increased cAMP EETs->cAMP NADPH_Oxidase Decreased NADPH Oxidase (p47phox, p67phox) EETs->NADPH_Oxidase NFkB_TGFb Decreased NF-kB and TGF-β1 Expression EETs->NFkB_TGFb PKA Increased PKA Expression cAMP->PKA Vasodilation Renal Vasodilation PKA->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Oxidative_Stress Reduced Oxidative Stress NADPH_Oxidase->Oxidative_Stress Oxidative_Stress->Blood_Pressure Inflammation Reduced Renal Inflammation NFkB_TGFb->Inflammation Inflammation->Blood_Pressure Experimental_Workflow_Clinical_Trial Patient_Recruitment Patient Recruitment (Mild to Moderate Hypertension) Placebo_Run_in Placebo Run-in Period Patient_Recruitment->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Indapamide_Group Indapamide Treatment Group Randomization->Indapamide_Group Control_Group Placebo/Alternative Drug Group Randomization->Control_Group Follow_up Regular Follow-up Visits Indapamide_Group->Follow_up Control_Group->Follow_up Data_Collection Data Collection (BP, Blood/Urine Samples) Follow_up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

A Comparative Pharmacokinetic Analysis: Immediate-Release vs. Sustained-Release Indapamide

Author: BenchChem Technical Support Team. Date: November 2025

Indapamide, a thiazide-like diuretic, is a cornerstone in the management of hypertension. To optimize its therapeutic index, two distinct oral formulations have been developed: an immediate-release (IR) and a sustained-release (SR) version. This guide provides a detailed comparison of the pharmacokinetic profiles of these two formulations, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

The sustained-release formulation of indapamide was developed to provide a smoother plasma concentration profile compared to the immediate-release version, aiming to improve the efficacy-to-tolerability ratio.[1] Experimental data from comparative pharmacokinetic studies demonstrate that while both formulations exhibit the same bioavailability, their absorption and distribution characteristics differ significantly.[2][3] The SR formulation is characterized by a lower peak plasma concentration (Cmax), a delayed time to reach Cmax (Tmax), and reduced peak-to-trough fluctuations over a 24-hour period.[2][3] These attributes contribute to a more consistent therapeutic effect and potentially a better safety profile.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for both immediate-release and sustained-release indapamide formulations after single and repeated oral administration. The data is derived from a double-blind, randomized, cross-over study in healthy volunteers.

Single Dose Administration

A study involving 12 healthy volunteers who received a single dose of either 2.5 mg immediate-release indapamide or 1.5 mg sustained-release indapamide yielded the following dose-normalized results.

Pharmacokinetic ParameterImmediate-Release (2.5 mg)Sustained-Release (1.5 mg)
Dose-Normalized Cmax (ng/mL) 39.3 ± 11.017.6 ± 6.3
Tmax (h) 0.8 ± 0.312.3 ± 0.4
Dose-Normalized AUC (ng·h/mL) 564 ± 146559 ± 125
t½z (h) 18.4 ± 13.414.8 ± 2.8

Data presented as mean ± standard deviation.

Repeated Dose Administration

In a separate study arm, one tablet of either formulation was administered daily for one week. After reaching steady-state, the following pharmacokinetic parameters were observed.

Pharmacokinetic ParameterImmediate-Release (2.5 mg)Sustained-Release (1.5 mg)
Dose-Corrected AUC (ng·h/mL) 690 ± 183726 ± 207
24h Peak-to-Trough Fluctuation 4-fold higher than SR-

Data presented as mean ± standard deviation.

Experimental Protocols

The presented data is based on a robust, double-blind, randomized, cross-over study design, which is a gold standard for comparative pharmacokinetic trials.

Study Design: The research involved two separate studies. The first was a single-dose, three-way crossover study where 12 healthy subjects received 2.5 mg IR indapamide (fasted), 1.5 mg SR indapamide (fasted), and 1.5 mg SR indapamide (with food). The second study involved daily administration of one tablet of either formulation for one week.

Subject Population: The studies were conducted in healthy adult volunteers.

Dosing and Administration: In the single-dose study, subjects received a single oral tablet of the respective formulation. In the repeated-dose study, subjects received one tablet daily for seven days.

Sampling: Blood samples were collected at pre-dose and at various time points up to 120 hours after the last dose to determine plasma concentrations of indapamide. Urine was also collected over a 24-hour interval to assess renal clearance.

Bioanalytical Method: The concentration of indapamide in biological samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for immediate-release and sustained-release formulations.

G cluster_0 Study Preparation cluster_1 Treatment Periods (Crossover Design) cluster_2 Period 1 cluster_3 Washout Period cluster_4 Period 2 cluster_5 Sample Analysis & Data Processing A Subject Recruitment (Healthy Volunteers) B Informed Consent & Screening A->B C Randomization B->C D Administer IR or SR Formulation C->D E Serial Blood & Urine Sampling D->E F Drug Elimination E->F G Administer Alternative Formulation F->G H Serial Blood & Urine Sampling G->H I Bioanalysis of Samples (e.g., LC-MS/MS) H->I J Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) I->J K Statistical Analysis J->K

Caption: Comparative Pharmacokinetic Study Workflow.

Discussion and Conclusion

The pharmacokinetic data clearly demonstrates the distinct profiles of immediate-release and sustained-release indapamide. The SR formulation successfully achieves a prolonged absorption phase, resulting in a lower and later peak plasma concentration. This "smoothing" of the plasma concentration curve is achieved without compromising the overall bioavailability, as evidenced by the comparable AUC values between the two formulations after dose normalization.

The four-fold lower peak-to-trough fluctuation observed with the SR formulation during repeated administration suggests a more consistent drug level over the dosing interval. This characteristic is clinically significant as it may contribute to a more stable antihypertensive effect and a reduced risk of concentration-dependent adverse effects. The development of the SR formulation, based on a hydrophilic matrix tablet, allows for a more controlled and linear release of indapamide.

References

Indapamide's Cardiovascular Impact: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of pivotal clinical trials reveals Indapamide's significant efficacy in improving cardiovascular outcomes, particularly in patients with hypertension. This guide provides a detailed comparison of Indapamide against placebo and other antihypertensive agents, supported by experimental data and methodological insights from key studies. The findings are intended for researchers, scientists, and drug development professionals to inform future research and clinical practice.

Comparative Efficacy of Indapamide

Indapamide, a thiazide-like diuretic, has demonstrated notable benefits in reducing the risk of major cardiovascular events. A pooled analysis of four major randomized controlled trials (PATS, PROGRESS, ADVANCE, and HYVET) involving 24,194 patients showed that treatment based on Indapamide, often in combination with Perindopril, led to significant reductions in mortality and morbidity.[1][2][3][4] Specifically, the analysis reported a 15% reduction in all-cause death, a 21% reduction in cardiovascular death, a 36% reduction in fatal stroke, and a 27% reduction in all strokes.[1]

The following tables summarize the quantitative data from key clinical trials, comparing the effects of Indapamide with placebo and other active treatments on various cardiovascular endpoints.

Table 1: Indapamide vs. Placebo in Cardiovascular Outcomes
OutcomeNo. of Trials / PatientsIndapamide Effect95% Confidence IntervalReference
All-Cause Death4 / 24,19415% risk reduction-
Cardiovascular Death4 / 24,19421% risk reduction-
All Strokes4 / 24,19427% risk reduction-
Fatal Stroke4 / 24,19436% risk reduction-
Major Coronary Events-22% risk reduction-
Heart Failure-36% risk reduction-
Systolic Blood Pressure Reduction5 / 7,0857.28 mmHg greater reduction6.37 - 8.19 mmHg
Diastolic Blood Pressure Reduction5 / 7,0853.50 mmHg greater reduction2.99 - 4.01 mmHg
Table 2: Indapamide vs. Active Comparators in Cardiovascular Outcomes
ComparatorOutcomeNo. of Trials / PatientsIndapamide Effect95% Confidence IntervalReference
Active Controls (various)Systolic Blood Pressure Reduction5 / 2,8561.30 mmHg greater reduction0.28 - 2.31 mmHg
Enalapril (20 mg)Left Ventricular Mass Index Reduction1 / 5056.50 g/m² greater reduction0.81 - 12.19 g/m²
EnalaprilMicroalbuminuria Reduction1 (NESTOR) / 570Equivalent to Enalapril-
Candesartan & Amlodipine24-h Systolic Blood Pressure Reduction (in Isolated Systolic Hypertension)1 (X-CELLENT) / 106Significantly greater reduction than Amlodipine-
HydrochlorothiazideDiastolic Blood Pressure Reduction1 / 24Statistically significant reduction (Indapamide) vs. significant only in upright position (Hydrochlorothiazide)-

Experimental Protocols of Key Clinical Trials

The following section details the methodologies of the primary clinical trials cited in the meta-analyses, providing insight into the patient populations, interventions, and outcome measures.

PROGRESS Trial (Perindopril Protection Against Recurrent Stroke Study)
  • Objective: To determine the effects of a blood-pressure-lowering regimen on stroke risk in patients with a history of stroke or transient ischemic attack (TIA).

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 6,105 individuals with a history of stroke or TIA in the past 5 years.

  • Intervention: Patients were assigned to active treatment or placebo. Active treatment consisted of a flexible regimen with the ACE inhibitor perindopril (4 mg daily), with the diuretic indapamide added at the discretion of the treating physicians.

  • Primary Outcome: Total stroke (fatal or non-fatal).

ADVANCE Trial (Action in Diabetes and Vascular disease: preterAx and diamicroN-MR Controlled Evaluation)
  • Objective: To assess the effects of routine administration of an ACE inhibitor-diuretic combination on serious vascular events in patients with type 2 diabetes.

  • Study Design: A 2x2 factorial randomized controlled trial.

  • Patient Population: 11,140 patients with type 2 diabetes at elevated risk of vascular disease.

  • Intervention: After a 6-week run-in period with a fixed combination of perindopril and indapamide, patients were randomized to continue the combination therapy or receive a matching placebo.

  • Primary Endpoints: A composite of major macrovascular events (cardiovascular death, non-fatal stroke, or non-fatal myocardial infarction) and a composite of major microvascular events (new or worsening nephropathy or retinopathy).

HYVET Trial (Hypertension in the Very Elderly Trial)
  • Objective: To assess the benefits of treating very elderly patients with hypertension.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: 3,845 patients aged 80 years or older with a sustained systolic blood pressure of 160 mm Hg or more.

  • Intervention: Patients were randomized to receive the diuretic indapamide (sustained release, 1.5 mg) or a matching placebo. The ACE inhibitor perindopril (2 or 4 mg) could be added if necessary to achieve the target blood pressure of 150/80 mm Hg.

  • Primary Endpoint: Fatal or non-fatal stroke.

NESTOR Trial (Natrilix SR versus Enalapril Study in Type 2 diabetic hypertensives with microalbuminuria)
  • Objective: To compare the efficacy of indapamide SR and enalapril in reducing microalbuminuria in hypertensive patients with type 2 diabetes.

  • Study Design: A multinational, multicenter, controlled, double-blind, double-dummy, randomized, two-parallel-groups study.

  • Patient Population: 570 patients with type 2 diabetes, essential hypertension, and persistent microalbuminuria.

  • Intervention: Patients were randomized to receive indapamide SR 1.5 mg or enalapril 10 mg once daily for one year. Amlodipine and/or atenolol could be added to achieve blood pressure targets.

  • Main Outcome Measure: Reduction in microalbuminuria.

X-CELLENT Trial (NatriliX SR versus CandEsartan and amLodipine in the reduction of systoLic blood prEssure in hyperteNsive patienTs)
  • Objective: To compare the effects of indapamide SR, candesartan, and amlodipine on systolic and diastolic blood pressure components.

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Patient Population: 1,758 patients with systolic-diastolic or isolated systolic hypertension.

  • Intervention: Patients received indapamide SR (1.5 mg), candesartan (8 mg), amlodipine (5 mg), or placebo once daily for 12 weeks.

  • Main Efficacy Criterion: Change in systolic blood pressure.

Visualizing Methodologies and Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the workflow of a meta-analysis and the proposed signaling pathways of Indapamide.

MetaAnalysisWorkflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Research Question B Establish Inclusion/Exclusion Criteria A->B C Systematic Literature Search B->C D Study Selection C->D E Data Extraction D->E F Quality Assessment E->F G Statistical Analysis (Pooling Data) F->G H Heterogeneity Analysis G->H I Publication Bias Assessment H->I J Report Findings I->J

Meta-Analysis Workflow

IndapamideMechanism cluster_renal Renal Effects cluster_vascular Vascular Effects Indapamide_Renal Indapamide Na_Cl_Symporter Na_Cl_Symporter Indapamide_Renal->Na_Cl_Symporter Na Na Cl_Symporter Inhibits Na+/Cl- Symporter in Distal Convoluted Tubule Na_Excretion Increased Na+ and Water Excretion Blood_Volume Decreased Blood Volume Na_Excretion->Blood_Volume BP_Reduction1 Blood Pressure Reduction Blood_Volume->BP_Reduction1 Indapamide_Vascular Indapamide Ca_Channels Blocks L-type Ca2+ Channels in Vascular Smooth Muscle Indapamide_Vascular->Ca_Channels Vasodilation Vasodilation Ca_Channels->Vasodilation Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance BP_Reduction2 Blood Pressure Reduction Peripheral_Resistance->BP_Reduction2 Na_Cl_Symporter->Na_Excretion

Proposed Mechanism of Action of Indapamide

References

Safety Operating Guide

Personal protective equipment for handling Zidapamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Indapamide, a diuretic medication. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling Indapamide, especially in powder form, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.

Table 1: Recommended Personal Protective Equipment for Indapamide

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free, disposable gloves (e.g., nitrile). One pair should be worn under the gown cuff and the other over the cuff.[1]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects against contamination of clothing and skin.
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[2]Prevents inhalation of the compound, which can cause respiratory irritation and other adverse effects.
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from dust particles and potential splashes.

Health and Safety Data

Proper handling is crucial as Indapamide may cause various adverse effects upon exposure.

Table 2: Summary of Toxicological and Safety Data for Indapamide

Data PointValue/Information
Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact.[4]
Acute Oral Toxicity (LD50) >3 g/kg (rat).
Potential Health Effects May cause skin and eye irritation. Ingestion may lead to digestive tract irritation, abdominal pain, nausea, and vomiting. May affect the cardiovascular system (hypotension), electrolytes, and the central nervous system (drowsiness, dizziness). Suspected of damaging fertility or the unborn child.
Physical State Solid.
Melting Point 160 - 162 °C / 320 - 323.6 °F.

Standard Operating Procedures

The following protocols outline the necessary steps for the safe handling, storage, and disposal of Indapamide.

Handling and Storage Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid the formation of dust when handling the solid form of Indapamide. Do not eat, drink, or smoke in areas where the compound is handled.

  • Storage: Store Indapamide in a tightly sealed container in a cool, dry place away from heat, moisture, and direct light. It should be kept out of reach of children.

Spill Management Protocol:

  • Evacuation and Notification: Immediately alert others in the vicinity of the spill. If the spill is large or generates a significant amount of dust, evacuate the area.

  • Containment: For small spills, use appropriate tools to carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal. Avoid generating dust.

  • Decontamination: Clean the contaminated surface thoroughly with soap and water.

  • Waste Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan:

  • Preferred Method: The most responsible method for disposing of unused or expired Indapamide is through a designated drug take-back program. These programs ensure the medication is disposed of safely and does not harm the environment.

  • Alternative Method (if take-back is unavailable):

    • Do not flush down the toilet unless specifically instructed to do so.

    • Remove the medication from its original container.

    • Mix the Indapamide with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.

    • Dispose of the sealed container in the household trash.

    • Before discarding the original container, remove or scratch out all personal information from the prescription label to protect your privacy.

Workflow for Spill Response

The following diagram illustrates the step-by-step procedure for responding to an Indapamide spill.

Spill_Response_Workflow cluster_spill Indapamide Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Spill Spill Detected Alert Alert Personnel & Evacuate Area (if necessary) Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste Securely Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for a safe and effective response to an Indapamide spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zidapamide
Reactant of Route 2
Reactant of Route 2
Zidapamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.